molecular formula C7H7O3S- B104242 4-Methylbenzenesulfonate CAS No. 16722-51-3

4-Methylbenzenesulfonate

Cat. No.: B104242
CAS No.: 16722-51-3
M. Wt: 171.2 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-M
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Description

4-Methylbenzenesulfonate is a key chemical entity in scientific research and industrial applications. Its derivatives are widely utilized as intermediates in the chemical industry and are integral to the synthesis of dyes, detergents, and other specialty chemicals . A significant area of research for this compound derivatives is in the development of novel therapeutics. Recent studies have designed and synthesized 4-phenyl-4-methylbenzenesulfonate derivatives to act as non-acidic aldose reductase inhibitors (ARIs) . The this compound warhead in these compounds effectively anchors to the anion-binding site of the aldose reductase enzyme (ALR2), a molecular target implicated in diabetic complications . This mechanism highlights the compound's value in probing biochemical pathways and developing potential treatments. Furthermore, specific synthesized compounds containing the this compound functional group have demonstrated excellent inhibitory properties against the corrosion of aluminum in acidic mediums, showcasing its utility in materials science research . The global market for sodium this compound is expected to grow, driven by demand across these diverse sectors . This product is intended for research and further manufacturing purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045075
Record name Tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16722-51-3
Record name p-Toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16722-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Toluene sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylbenzenesulfonate esters, with a primary focus on methyl this compound (also known as methyl p-toluenesulfonate or methyl tosylate). This compound and its analogs are significant reagents in organic synthesis, particularly as methylating agents, and their presence as potential genotoxic impurities in active pharmaceutical ingredients (APIs) necessitates robust and sensitive analytical methods for their detection and quantification.[1][2]

Synthesis of this compound

The synthesis of this compound esters is typically achieved through two primary routes: the reaction of p-toluenesulfonyl chloride with an alcohol or the direct esterification of p-toluenesulfonic acid.

From p-Toluenesulfonyl Chloride and Methanol (B129727)

This is a widely used method for preparing methyl p-toluenesulfonate.[3][4] The reaction involves the nucleophilic attack of methanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Workflow:

Synthesis_from_TsCl TsCl p-Toluenesulfonyl Chloride Reaction Reaction Mixture TsCl->Reaction MeOH Methanol MeOH->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Benzene) Solvent->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Stirring, Temp. Control Drying Drying Workup->Drying Distillation Distillation under reduced pressure Drying->Distillation Product Methyl this compound Distillation->Product

Caption: Workflow for the synthesis of methyl this compound from p-toluenesulfonyl chloride.

Experimental Protocol:

A common procedure involves dissolving p-toluenesulfonyl chloride in a suitable solvent like benzene (B151609) and mixing it with methanol.[3][5] A solution of sodium hydroxide (B78521) is then added dropwise while maintaining the temperature below 25 °C.[3][4] After the addition is complete and the reaction mixture is stirred for a period, the product is isolated through extraction, followed by washing with water and a dilute potassium carbonate solution. The final product is purified by distillation under reduced pressure.[4][5]

Esterification of p-Toluenesulfonic Acid

Another synthetic route is the direct esterification of p-toluenesulfonic acid with an alcohol, often using a catalyst.[6][7][8] This method is a classic example of Fischer esterification.

Reaction Mechanism:

Fischer_Esterification cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer and Water Elimination cluster_3 Deprotonation p-TsOH p-Toluenesulfonic Acid Protonated_pTsOH Protonated p-TsOH p-TsOH->Protonated_pTsOH + H+ H+ H+ Intermediate1 Tetrahedral Intermediate Protonated_pTsOH->Intermediate1 + Methanol Methanol Methanol Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Product_H+ Protonated Ester Intermediate2->Product_H+ - H2O Water Water Product Methyl this compound Product_H+->Product - H+

Caption: Mechanism of Fischer esterification for the synthesis of methyl this compound.

Experimental Protocol:

In a typical procedure, p-toluenesulfonic acid is mixed with an excess of methanol.[9] The mixture is heated to reflux for several hours.[9] To drive the equilibrium towards the product, water formed during the reaction can be removed azeotropically. After the reaction is complete, the excess methanol is removed, and the product is isolated and purified.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide characteristic signals that confirm the molecular structure.

¹H NMR Data (CDCl₃)
Assignment Chemical Shift (δ, ppm)
Ar-CH~2.4
S-O-CH~3.5
Aromatic H ~7.2-7.8 (two doublets)
¹³C NMR Data (CDCl₃)
Assignment Chemical Shift (δ, ppm)
Ar-C H₃~21.5
S-O-C H₃~52.2
Aromatic C -H~127-130
Aromatic C -S~136
Aromatic C -CH₃~144
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[10]

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Absorption Data
Functional Group Wavenumber (cm⁻¹)
C-H (aromatic)~3030
C-H (aliphatic)~2950
C=C (aromatic)~1600, 1490
S=O (asymmetric stretch)~1350
S=O (symmetric stretch)~1170
S-O-C stretch~1000-900
Source: General IR correlation tables and spectral data.[10][11][12]

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data (Electron Ionization)
Fragment (m/z) Assignment
186[M]⁺ (Molecular ion)
155[M - OCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
Source: NIST Chemistry WebBook.[13]
Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its trace-level quantification, especially in pharmaceutical applications.

1. High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a preferred method for the quantification of p-toluenesulfonate esters.[1][14] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[14]

2. Gas Chromatography (GC):

GC can also be used for the analysis of this compound esters, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).[2]

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique for the determination of trace levels of p-toluenesulfonate esters in complex matrices like drug substances.[2][15]

Analytical Workflow for Purity and Trace Analysis:

Analytical_Workflow Sample Sample Preparation (Dissolution, Dilution) HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS LC_MS LC-MS/MS Analysis Sample->LC_MS Data Data Acquisition and Processing HPLC_UV->Data GC_MS->Data LC_MS->Data Quantification Quantification (Purity, Impurity Profiling) Data->Quantification Identification Structural Confirmation Data->Identification

Caption: General analytical workflow for the characterization and quantification of this compound.

Conclusion

The synthesis of this compound is well-established, with reliable protocols available for its preparation. Its characterization relies on a suite of modern analytical techniques that provide unambiguous structural confirmation and allow for sensitive quantification. For professionals in drug development, the ability to accurately detect and quantify trace levels of these compounds is of paramount importance due to their potential genotoxicity. The methods outlined in this guide provide a solid foundation for both the synthesis and the rigorous analytical control of this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonate anion, commonly known as tosylate (TsO⁻), is an organic sulfonate with the chemical formula CH₃C₆H₄SO₃⁻. It is the conjugate base of the strong organic acid, p-toluenesulfonic acid (p-TsOH).[1] The tosyl group (Ts), CH₃C₆H₄SO₂, is a versatile functional group in organic synthesis, primarily utilized for its exceptional properties as a leaving group.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of p-toluenesulfonate, its applications in organic synthesis and drug development, and detailed experimental protocols for its use.

Physical Properties of p-Toluenesulfonate and Related Compounds

The physical properties of p-toluenesulfonate are often reported for its corresponding acid or salts. The anion itself is a key component in numerous organic compounds. Below is a summary of the key physical data for p-toluenesulfonic acid and its common salts and esters.

Propertyp-Toluenesulfonic Acid (p-TsOH)Sodium p-Toluenesulfonate (NaOTs)Methyl p-Toluenesulfonate (MeOTs)Ethyl p-Toluenesulfonate (EtOTs)
Molecular Formula C₇H₈O₃SC₇H₇NaO₃SC₈H₁₀O₃SC₉H₁₂O₃S
Molecular Weight ( g/mol ) 172.20[1]194.18186.23200.25
Appearance White crystalline solid[1]White crystalline solidColorless to white solidColorless to pale yellow liquid/solid
Melting Point (°C) 106-107 (monohydrate)[4]>30025-2832-34
Boiling Point (°C) 140 (at 20 mmHg)Decomposes144-145 (at 5 mmHg)158-162 (at 10 mmHg)
Solubility Soluble in water, alcohols, and other polar organic solvents.[5]Soluble in water.[6]Soluble in organic solvents.Soluble in organic solvents.
pKa -2.8 (in water)[7]Not applicableNot applicableNot applicable

Spectral Properties

The spectral data for the p-toluenesulfonate anion is fundamental for its identification and characterization in various compounds.

Spectroscopy p-Toluenesulfonate Anion (in a salt or ester)
¹H NMR (ppm) Aromatic protons typically appear as two doublets in the range of 7.2-7.9 ppm. The methyl protons appear as a singlet around 2.4 ppm.[4][8]
¹³C NMR (ppm) The aromatic carbons show signals between 125-145 ppm. The methyl carbon signal is typically around 21 ppm.[4][9]
FT-IR (cm⁻¹) Characteristic strong absorptions for the sulfonate group (S=O stretching) are observed in the regions of 1350-1370 cm⁻¹ and 1165-1180 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[10][11]
Mass Spectrometry The p-toluenesulfonate anion has a monoisotopic mass of 171.0119 m/z.[12]

Chemical Properties and Reactivity

The chemical behavior of the p-toluenesulfonate anion is dominated by its remarkable stability, which makes it an excellent leaving group in nucleophilic substitution and elimination reactions.

Excellent Leaving Group

The tosylate anion is a superb leaving group due to the following reasons:

  • Stability: The negative charge on the tosylate anion is highly delocalized through resonance across the three oxygen atoms and the aromatic ring. This delocalization stabilizes the anion, making it a weak base and thus a good leaving group.[2]

  • Weak Basicity: As the conjugate base of a strong acid (p-TsOH, pKa ≈ -2.8), the tosylate anion is a very weak base.[7]

  • Versatility: Tosylates are stable under a wide range of reaction conditions, including acidic and basic media.

The reactivity of tosylates as leaving groups is generally greater than that of halides (except for iodide) and is comparable to other sulfonate esters like mesylates.[13]

Leaving_Group_Ability cluster_reactivity Relative Leaving Group Ability in SN2 Reactions I⁻ I⁻ MsO⁻ MsO⁻ I⁻->MsO⁻ Increasing Reactivity Br⁻ Br⁻ Br⁻->I⁻ Increasing Reactivity Cl⁻ Cl⁻ Cl⁻->Br⁻ Increasing Reactivity TsO⁻ TsO⁻ TfO⁻ TfO⁻ TsO⁻->TfO⁻ Increasing Reactivity MsO⁻->TsO⁻ Increasing Reactivity

Caption: Relative leaving group ability of tosylate compared to other common leaving groups.

Formation of Tosylates

Tosylates are typically synthesized from alcohols by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. This conversion transforms a poor leaving group (hydroxyl) into an excellent one (tosylate).[14]

Tosylation_Reaction General Scheme for Tosylation of an Alcohol Alcohol Alcohol Tosyl_Ester Tosyl Ester (Tosylate) Alcohol->Tosyl_Ester p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride (TsCl) p-Toluenesulfonyl_Chloride->Tosyl_Ester Base Base Base->Tosyl_Ester Salt Salt

Caption: General reaction scheme for the formation of a tosylate from an alcohol.

Nucleophilic Substitution and Elimination Reactions

Once formed, alkyl tosylates are excellent substrates for both SN2 and E2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles. It's important to note that side reactions, such as attack at the sulfur atom, can sometimes occur.[15]

Applications in Organic Synthesis and Drug Development

The unique properties of p-toluenesulfonate make it an indispensable tool in modern organic chemistry and pharmaceutical development.

  • Protecting Group: The tosyl group can be used to protect alcohols and amines from unwanted reactions during a multi-step synthesis.[16]

  • Catalyst: p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a popular catalyst for reactions such as esterification, acetal (B89532) formation, and dehydration.[7][17]

  • Pharmaceutical Synthesis: Tosylates are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[18]

  • Genotoxic Impurity: Alkyl p-toluenesulfonates are considered potential genotoxic impurities (PGIs) in drug substances, as they can alkylate DNA.[19] Therefore, their presence must be carefully monitored and controlled to very low levels.[19][20]

Experimental Protocols

General Procedure for Tosylation of an Alcohol

This protocol is a representative method for the conversion of an alcohol to a tosylate.

Materials:

  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)

  • Dichloromethane (DCM) as solvent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA to the solution, followed by the catalytic amount of DMAP if used.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.[14][18][21]

Tosylation_Workflow Experimental Workflow for Alcohol Tosylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Alcohol Dissolve alcohol in anhydrous DCM Cool Cool to 0 °C Dissolve_Alcohol->Cool Add_Base Add base (Pyridine/TEA) and optional DMAP Cool->Add_Base Add_TsCl Slowly add p-toluenesulfonyl chloride Add_Base->Add_TsCl Stir Stir at 0 °C then warm to RT Add_TsCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Separate and wash organic layer Quench->Extract Dry Dry over Na₂SO₄ and concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify

References

4-Methylbenzenesulfonate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-methylbenzenesulfonate, with a primary focus on Methyl this compound, a key reagent in organic synthesis. The term "this compound" can refer to various salts and esters of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). For clarity, this document will center on the methyl ester, Methyl this compound (also known as methyl tosylate), due to its widespread use in research and industry. Information regarding the common salt, Sodium this compound, is also included for comparative purposes.

This guide is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis.

Compound Identification and Molecular Structure

Methyl this compound is an organic compound with the CAS number 80-48-8 .[1][2] It is the methyl ester of p-toluenesulfonic acid. The molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a methylsulfonate group at the para (4) position.

Sodium this compound is the sodium salt of p-toluenesulfonic acid, with the CAS number 657-84-1 . It is a white, water-soluble solid.

The molecular structure of Methyl this compound is characterized by the presence of the tosyl group (CH₃C₆H₄SO₂), which is an excellent leaving group in nucleophilic substitution reactions.

Physicochemical Properties

The following table summarizes the key quantitative data for Methyl this compound.

PropertyValue
CAS Number 80-48-8
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Appearance White to slightly yellow low melting solid or liquid
Melting Point 25-29 °C
Boiling Point 292 °C at 760 mmHg; 144-145 °C at 5 mmHg
Density 1.234 g/mL at 25 °C
Solubility Soluble in ethanol, ether, benzene, chloroform, and methanol (B129727). Insoluble in water.
Refractive Index 1.5172 (at 20 °C)
Vapor Pressure 1 mmHg at 20 °C

Experimental Protocols

Methyl this compound is a widely used methylating agent in organic synthesis.[3] Below is a detailed experimental protocol for its synthesis.

Synthesis of Methyl this compound

This protocol is adapted from a well-established method for the esterification of p-toluenesulfonyl chloride.

Materials:

  • p-Toluenesulfonyl chloride

  • Methanol (90-95%)

  • Sodium hydroxide (B78521) (25% aqueous solution)

  • Benzene (for extraction)

  • Potassium carbonate (5% aqueous solution)

  • Water

  • Round-bottomed flask

  • Mechanical stirrer

  • Separatory funnel

  • Ice-salt bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath, add 1 kg of 90-95% methanol.

  • Addition of Reactant: While stirring, add 1 kg of powdered, pure p-toluenesulfonyl chloride to the methanol.

  • Base Addition: From a separatory funnel, slowly add 840 g of a 25% sodium hydroxide solution dropwise. Maintain the reaction temperature between 23-27 °C for optimal results.

  • Neutralization and Separation: After the addition of the sodium hydroxide solution is complete, test the reaction mixture with litmus (B1172312) paper. If it is not alkaline, add more sodium hydroxide solution until a neutral pH is achieved. Allow the mixture to stand for several hours, during which the ester will separate as a lower layer.

  • Work-up:

    • Siphon off the upper methanol layer.

    • Wash the remaining ester with water to remove any residual salt.

    • If an iron stirrer was used, wash with 5% hydrochloric acid to remove any iron contaminants.

    • Subsequently, wash the ester with a 5% sodium carbonate solution followed by a final wash with water.

  • Extraction and Drying: The upper layer from the initial separation can be extracted with benzene. The benzene extract is then combined with the lower ester layer. This combined organic phase is washed sequentially with water and a 5% potassium carbonate solution. The organic layer is then dried.

  • Purification: The final product is purified by distillation under reduced pressure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl this compound.

experimental_workflow Synthesis of Methyl this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Start: p-Toluenesulfonyl Chloride + Methanol add_naoh Add NaOH (25% aq.) dropwise at 23-27°C start->add_naoh neutralize Neutralize to pH 7 add_naoh->neutralize separate Phase Separation neutralize->separate wash Wash with H2O, 5% HCl (optional), 5% Na2CO3, H2O separate->wash extract Extract aqueous layer with Benzene wash->extract combine Combine organic layers wash->combine extract->combine dry Dry organic layer combine->dry distill Distill under reduced pressure dry->distill product Final Product: Methyl this compound distill->product

Caption: Workflow for the synthesis of Methyl this compound.

References

The Tosylate Functional Group: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tosylate (p-toluenesulfonate) group is a cornerstone of modern organic synthesis, prized for its exceptional ability to function as a leaving group in nucleophilic substitution and elimination reactions, and as a robust protecting group for alcohols and amines. Derived from p-toluenesulfonic acid, this functional group transforms a poorly reactive hydroxyl or amino group into a highly versatile intermediate, amenable to a wide array of chemical transformations. This guide provides an in-depth analysis of the tosylate functional group, including its structure, properties, preparation, and diverse applications. Detailed experimental protocols for key transformations, quantitative data for spectroscopic and reactivity comparisons, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and development.

Introduction to the Tosylate Functional Group

The tosyl group (abbreviated as Ts or Tos) is chemically a p-toluenesulfonyl group, with the structure CH₃C₆H₄SO₂–. When attached to an oxygen atom, it forms a tosylate ester (–OTs), and to a nitrogen atom, a tosylamide (–NTs₂ or –NHTs). The utility of the tosylate group stems from the fact that the corresponding tosylate anion (CH₃C₆H₄SO₃⁻) is a very stable, weakly basic species, making it an excellent leaving group.[1][2] This stability is attributed to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2]

The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group.[3] Tosylation converts the hydroxyl group into a tosylate ester, which is an excellent leaving group, often compared to or even exceeding the reactivity of halides in Sₙ2 reactions.[2][3] A key advantage of this two-step sequence (alcohol → tosylate → substitution) is the high degree of stereochemical control it offers. The formation of the tosylate from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken.[3] A subsequent Sₙ2 reaction then proceeds with the expected inversion of configuration.

Structure and Properties

The tosylate functional group's properties are a direct consequence of its structure. The sulfonyl group is tetrahedral, and the bond lengths and angles are influenced by the electronic effects of the aromatic ring and the alkyl/aryl group it is attached to.

Spectroscopic Properties

The presence of a tosylate group in a molecule can be readily identified through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Tosylates exhibit characteristic strong absorption bands in the IR spectrum. These are primarily due to the asymmetric and symmetric stretching vibrations of the S=O bonds.

Table 1: Characteristic IR Absorption Bands for Tosylates

VibrationWavenumber (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1350 - 1370Strong
Symmetric SO₂ Stretch1170 - 1190Strong
S-O-C Stretch900 - 1000Strong
Aromatic C=C Stretch~1600Medium

Data compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The tolyl group gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The protons on the aromatic ring typically appear as two doublets in the aromatic region, a result of the para-substitution pattern. The methyl group protons appear as a singlet in the upfield region. The protons and carbons of the alkyl group attached to the tosylate oxygen are deshielded due to the electron-withdrawing nature of the tosylate group.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for an Ethyl Tosylate (CH₃C₆H₄SO₃CH₂CH₃) in CDCl₃

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic-H (ortho to SO₂)~7.8 (d)~145 (q)
Aromatic-H (ortho to CH₃)~7.3 (d)~130 (d)
Aromatic-C (ipso to SO₂)-~133 (q)
Aromatic-C (ipso to CH₃)-~128 (d)
Ar-CH₃~2.4 (s)~22 (q)
O-CH₂-~4.1 (q)~68 (t)
-CH₃~1.3 (t)~15 (q)

Note: Chemical shifts are approximate and can vary depending on the solvent and the rest of the molecular structure.[4][5][6][7][8][9][10][11]

The Tosylate as an Excellent Leaving Group

The efficacy of a leaving group is inversely related to its basicity. The conjugate acid of the tosylate anion, p-toluenesulfonic acid (p-TsOH), is a strong acid with a pKa of approximately -2.8.[2] This indicates that the tosylate anion is a very weak base and, consequently, a highly stable leaving group.

In Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Alkyl tosylates are versatile substrates for both Sₙ1 and Sₙ2 reactions.[3] Primary and secondary tosylates readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds with inversion of stereochemistry.[3] Tertiary tosylates, due to steric hindrance, tend to react via the Sₙ1 mechanism, involving the formation of a carbocation intermediate.

The workflow for a typical Sₙ2 reaction involving a tosylate is depicted below.

sn2_workflow Alcohol Chiral Alcohol Tosylation Tosylation (TsCl, Pyridine) Alcohol->Tosylation Tosylated_Intermediate Alkyl Tosylate (Retention of Configuration) Tosylation->Tosylated_Intermediate SN2_Reaction Sₙ2 Reaction (Nucleophile) Tosylated_Intermediate->SN2_Reaction Product Substituted Product (Inversion of Configuration) SN2_Reaction->Product

Stereochemical outcome of an Sₙ2 reaction via a tosylate intermediate.

The mechanism for the Sₙ2 displacement of a tosylate is a concerted process.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---OTs]⁻ Nu->TS Substrate R-OTs Substrate->TS Product Nu-R TS->Product Leaving_Group TsO⁻ TS->Leaving_Group

Mechanism of the Sₙ2 reaction with a tosylate leaving group.

Table 3: Comparison of Leaving Group Ability

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate (vs. Mesylate)
Tosylate (OTs)p-Toluenesulfonic acid-2.80.70
Mesylate (OMs)Methanesulfonic acid-1.91.00
Triflate (OTf)Triflic acid-14~10⁴ - 10⁵
Bromide (Br)Hydrobromic acid-9Varies
Chloride (Cl)Hydrochloric acid-7Varies

Data compiled from multiple sources. Relative rates are context-dependent.[3]

In Elimination Reactions (E2)

Alkyl tosylates are also excellent substrates for E2 elimination reactions when treated with a strong, non-nucleophilic base.[12][13] The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the tosylate leaving group.[14] In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation of these two groups, which can dictate the regioselectivity of the elimination.[14]

e2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base Base⁻ TS [Base---H---CR₂---CR₂---OTs]⁻ Base->TS Substrate H-CR₂-CR₂-OTs Substrate->TS Alkene R₂C=CR₂ TS->Alkene Conjugate_Acid Base-H TS->Conjugate_Acid Leaving_Group TsO⁻ TS->Leaving_Group

Mechanism of the E2 reaction with a tosylate leaving group.

The Tosyl Group as a Protecting Group

In multi-step syntheses, it is often necessary to protect a reactive functional group to prevent it from undergoing undesired reactions. The tosyl group is an effective protecting group for both alcohols and amines.

Protection of Alcohols

Alcohols can be converted to their corresponding tosylates to mask their nucleophilicity and acidity.[15] The tosylate group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that do not promote substitution or elimination. Deprotection can be achieved reductively, for example, using sodium naphthalenide or samarium(II) iodide.

Protection of Amines

Primary and secondary amines react with tosyl chloride to form stable tosylamides.[15] The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine. The N-H proton of a primary tosylamide is acidic and can be removed by a base, allowing for N-alkylation. The deprotection of tosylamides can be challenging but is often accomplished using strong acids like HBr in acetic acid or under reductive conditions.[1][15][16]

protection_deprotection cluster_protection Protection cluster_reaction Reaction on another part of the molecule cluster_deprotection Deprotection Amine R₂NH Protection_Step TsCl, Base Amine->Protection_Step Tosylamide R₂N-Ts Protection_Step->Tosylamide Reaction Desired Transformation Tosylamide->Reaction Deprotection_Step HBr/AcOH or Reductive Cleavage Tosylamide->Deprotection_Step Reaction->Tosylamide Final_Amine R₂NH Deprotection_Step->Final_Amine

Workflow for the protection and deprotection of an amine using a tosyl group.

Experimental Protocols

The following are representative experimental protocols for the preparation and reaction of tosylates.

Protocol 1: Tosylation of a Primary Alcohol (e.g., n-Butanol)

Objective: To synthesize n-butyl tosylate from n-butanol.

Materials:

  • n-Butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine or TEA (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude n-butyl tosylate.

  • Purify the product by column chromatography or distillation if necessary.[17]

Protocol 2: Sₙ2 Reaction of an Alkyl Tosylate with Sodium Azide (B81097)

Objective: To synthesize an alkyl azide from an alkyl tosylate via an Sₙ2 reaction.

Materials:

  • Alkyl tosylate (e.g., n-butyl tosylate)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.

  • To the stirred solution, carefully add sodium azide (1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude alkyl azide.

  • Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with extreme caution behind a blast shield.[17]

Protocol 3: E2 Elimination of a Cyclohexyl Tosylate

Objective: To synthesize cyclohexene (B86901) from cyclohexyl tosylate via an E2 elimination.

Materials:

  • Cyclohexyl tosylate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexyl tosylate (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully distill the diethyl ether and the cyclohexene product.

Protocol 4: Deprotection of an N-Tosylamine with HBr

Objective: To deprotect an N-tosylamine to the corresponding amine.

Materials:

  • N-Tosylamine

  • 33% HBr in acetic acid

  • Diethyl ether

  • Aqueous NaOH solution

Procedure:

  • In a round-bottom flask, dissolve the N-tosylamine (1.0 eq) in 33% HBr in acetic acid.

  • Heat the mixture to 70-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution by the slow addition of a cold, concentrated NaOH solution until the pH is > 10.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography or distillation if necessary.[1]

Conclusion

The tosylate functional group is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its ability to transform a poor leaving group into an excellent one with stereochemical fidelity provides a reliable and versatile strategy for a vast number of synthetic transformations. Furthermore, its utility as a protecting group for alcohols and amines underscores its importance in the synthesis of complex molecules. A thorough understanding of the properties, reactivity, and handling of tosylates, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and elegant synthetic routes.

References

An In-depth Technical Guide to the Solubility of Methyl 4-Methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methylbenzenesulfonate (also known as methyl tosylate) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and other chemical processes where it is used as a methylating agent, catalyst, or intermediate.

Introduction to Methyl this compound

Methyl this compound (CAS No. 80-48-8) is a sulfonate ester with the chemical formula C₈H₁₀O₃S.[1] It is a white to slightly yellow solid or liquid at room temperature, and it is known to be hygroscopic.[2][3][4] In the pharmaceutical and chemical industries, it is a versatile reagent, but its effective use is highly dependent on its solubility in different solvent systems.[3][5]

Qualitative Solubility Profile

Methyl this compound is generally characterized by its good solubility in a range of common organic solvents. This is attributed to the presence of both a polar sulfonate group and nonpolar aromatic and methyl groups, allowing for favorable interactions with various solvent types. Multiple sources confirm its solubility profile as follows:

  • Very Soluble in: Alcohol, Benzene, Chloroform, Ether.[6]

  • Soluble in: Ethanol, Acetone, Dichloromethane.[3][5][7]

  • Slightly Soluble in: Methanol, Petroleum Ether.[4][6][8][9]

  • Insoluble in: Water.[2][3][4][6][8][9]

Quantitative Solubility Data

Despite extensive literature searches, publicly available quantitative solubility data for methyl this compound in a range of organic solvents is scarce. To facilitate comparison and for illustrative purposes, the following table presents a hypothetical set of solubility data. Note: These values are representative and should be experimentally verified for any practical application.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25~5-10~0.27-0.54
Ethanol25> 20> 1.07
Acetone25> 20> 1.07
Ethyl Acetate25~15-20~0.81-1.07
Dichloromethane25> 20> 1.07
Chloroform25> 20> 1.07
Benzene25> 20> 1.07
Diethyl Ether25> 20> 1.07
Hexane25< 1< 0.05
Water25< 0.1< 0.005

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of methyl this compound, based on the reliable shake-flask method.

1. Materials and Equipment:

  • Methyl this compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl this compound to a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of methyl this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is often a good starting point.[10]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Back-calculate the original concentration of the saturated solution, taking into account the dilution factor.

3. Data Analysis and Reporting:

  • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • It is crucial to report the temperature at which the solubility was determined.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principle of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in shaker bath prep2->prep3 samp1 Settle excess solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute sample samp3->samp4 an3 Inject sample and quantify samp4->an3 an1 Prepare standard solutions an2 Generate HPLC calibration curve an1->an2 an2->an3 res1 Calculate solubility an3->res1

Experimental workflow for determining the solubility of methyl this compound.

like_dissolves_like cluster_solute Methyl this compound cluster_solvents Solvents cluster_interaction Interaction solute Polar Sulfonate Group + Nonpolar Aromatic/Methyl Groups polar Polar Solvents (e.g., Ethanol, Acetone) solute->polar Strong interaction nonpolar Nonpolar Solvents (e.g., Benzene, Ether) solute->nonpolar Good interaction water Highly Polar Solvent (Water) solute->water Poor interaction good_interaction Favorable Intermolecular Forces (High Solubility) polar->good_interaction nonpolar->good_interaction poor_interaction Unfavorable Intermolecular Forces (Low/No Solubility) water->poor_interaction

The "like dissolves like" principle applied to methyl this compound solubility.

References

The Cornerstone of Modern Synthesis: A Technical Guide to the History, Discovery, and Application of Toluenesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and multifaceted applications of toluenesulfonates, commonly known as tosylates. From their origins in the rich landscape of 19th-century coal tar chemistry to their indispensable role in modern organic synthesis and drug development, tosylates have become a cornerstone for chemists. This document provides a comprehensive overview of their synthesis, characterization, and pivotal function as both protecting groups and exceptional leaving groups, with a particular focus on their application in the pharmaceutical industry.

A Historical Perspective: From Coal Tar to a Nobel Pursuit

The story of toluenesulfonates is intrinsically linked to the rise of organic chemistry in the 19th century, a period dominated by the exploration of coal tar as a source of novel organic compounds. While a singular "discovery" of p-toluenesulfonic acid is not attributed to one individual, its roots can be traced back to the burgeoning field of aromatic chemistry.

A significant early milestone emerged from the laboratory of Ira Remsen at Johns Hopkins University. In 1879, while investigating the oxidation of o-toluenesulfonamide, a coal tar derivative, his student Constantin Fahlberg accidentally discovered saccharin (B28170), an artificial sweetener.[1][2] This discovery, born from the study of toluenesulfonamides, highlighted the growing importance and synthetic potential of this class of compounds. Remsen, a prominent American chemist, was instrumental in establishing organic chemistry research and education in the United States, drawing heavily from the rigorous German university system where he had trained.[1][3][4][5]

The formal nomenclature for the p-toluenesulfonyl group, abbreviated as "tosyl" or "Ts," was proposed much later by German chemists Kurt Hess and Robert Pfleger in 1933, modeled after the "trityl" group.[6] This standardization underscored the group's increasing utility and recognition within the chemical community.

The Chemistry of Toluenesulfonates: Synthesis and Properties

Toluenesulfonates are derivatives of p-toluenesulfonic acid (TsOH), a strong, non-oxidizing organic acid that is solid and therefore convenient to handle.[7][8] The tosyl group (CH₃C₆H₄SO₂–) is the key functional moiety, and its derivatives, primarily tosylates (esters, R-OTs) and tosylamides (amides, R-NHTs), are of immense synthetic importance.

Synthesis of p-Toluenesulfonic Acid and its Derivatives

The industrial preparation of p-toluenesulfonic acid involves the sulfonation of toluene (B28343) with concentrated sulfuric acid.[7] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

The most synthetically useful derivative is p-toluenesulfonyl chloride (TsCl), which is the primary reagent for introducing the tosyl group. TsCl is produced as a byproduct in the synthesis of saccharin and can also be prepared by the chlorosulfonation of toluene.[9]

The Tosylate Group: An Excellent Leaving Group

The paramount importance of tosylates in organic synthesis stems from their exceptional ability to act as a leaving group in nucleophilic substitution (SN2) and elimination reactions.[6][7][10][11][12] Alcohols, which are poor leaving groups due to the strong basicity of the hydroxide (B78521) ion (OH⁻), can be readily converted to tosylates. The resulting tosylate anion (TsO⁻) is a very weak base and therefore an excellent leaving group, a property attributed to the resonance stabilization of the negative charge across the sulfonyl group.[10][12]

This conversion allows for the facile displacement of the tosylate by a wide range of nucleophiles with inversion of stereochemistry, a cornerstone of stereocontrolled synthesis.

Quantitative Data: A Comparative Look at Tosylation Reactions

The efficiency of tosylation reactions can vary depending on the substrate and the chosen methodology. The following tables summarize representative quantitative data for the synthesis of various tosylates.

SubstrateReagentsSolventYield (%)Reference
1-Decanolp-TsOH, ZrCl₄CH₂Cl₂81[10]
Benzyl AlcoholTsCl, TEA, DMAPCH₂Cl₂53[13]
p-Nitrobenzyl AlcoholTsCl, TEA, DMAPCH₂Cl₂52[13]
l-MentholTsCl, NaHTHF42[14]
l-BorneolTsCl, NaHTHF57[14]
PentaerythritolTsCl, Pyridine (B92270)Pyridine68 (Hexa-tosylate)[15]
1,4-ButanediolTsCl, TEACH₂Cl₂Not Specified[15]

Table 1: Yields for the Synthesis of Various Tosylates.

CompoundMelting Point (°C)Boiling Point (°C)Reference
p-Toluenesulfonic acid monohydrate105-107140 (at 20 mmHg)
p-Toluenesulfonyl chloride69-71146 (at 15 mmHg)[16]
Methyl tosylate28-29292[17]

Table 2: Physical Properties of Key Toluenesulfonate Compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of toluenesulfonates.

Preparation of p-Toluenesulfonic Acid Monohydrate

Materials:

  • Toluene

  • Concentrated Sulfuric Acid

  • Dean-Stark apparatus

  • Hydrochloric acid (gas)

  • Sodium hydroxide (pellets)

Procedure:

  • p-Toluenesulfonic acid monohydrate is prepared by the sulfonation of toluene with concentrated sulfuric acid using a Dean-Stark apparatus for the continuous removal of water.[7]

  • The reaction mixture is worked up by forming the monohydrate and subsequent recrystallization.[7]

  • The crude product is dissolved in a minimal amount of water, which is then saturated with gaseous HCl to precipitate the product upon cooling.[7]

  • The crystallized product is dried over sodium hydroxide and sulfuric acid to remove residual water and HCl.[7]

  • The typical yield is approximately 57.6% based on sulfuric acid, with a melting point of 99-103°C.[7]

General Procedure for the Tosylation of an Alcohol

Materials:

Procedure:

  • To a solution of the alcohol (1 equivalent) in dry dichloromethane (10 volumes) at 0°C, add pyridine or triethylamine (1.5 equivalents).[18]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the mixture at 0°C for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.[18]

Toluenesulfonates in Drug Development: A Modern Imperative

The unique properties of the tosylate group have made it an invaluable tool in the synthesis of pharmaceuticals. Its role extends from a transient protecting group to an integral part of the final active pharmaceutical ingredient (API).

Tosylates as Protecting Groups

In multi-step syntheses, the hydroxyl and amino groups often require protection to prevent unwanted side reactions. The tosyl group serves as an effective protecting group for amines.[6] It is stable under a variety of reaction conditions and can be removed when necessary.

Tosylates in Active Pharmaceutical Ingredients

In many modern drugs, the tosylate group is present as a counter-ion in the final salt form of the API. This is often done to improve the drug's solubility, stability, and bioavailability.

Examples of Tosylate-Containing Drugs:

  • Lapatinib Ditosylate (Tykerb®): An orally active dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[19][20][21] It interrupts the HER2/neu and epidermal growth factor receptor (EGFR) signaling pathways.[20][21] The ditosylate salt form enhances the drug's properties for oral administration.[19]

  • Tosufloxacin Tosilate (Ozex®, TFLX): A broad-spectrum fluoroquinolone antibiotic.[18] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[18]

  • Glycopyrronium Tosilate (Qbrexza®): An anticholinergic agent used to treat excessive underarm sweating (primary axillary hyperhidrosis).[22] It works by blocking muscarinic acetylcholine (B1216132) receptors.[22]

  • Sunitinib Malate (Sutent®): Although not a tosylate, it is a multi-targeted receptor tyrosine kinase inhibitor, and its development is representative of the class of kinase inhibitors where tosylate salts are often employed.[8][23][24][25]

  • Pazopanib Hydrochloride (Votrient®): A multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[26][27][28][29][30]

The sulfonyl group in these and other drugs can also play a direct role in drug-receptor interactions, often through hydrogen bonding with active site residues of biological targets.[31]

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language for Graphviz, illustrate key processes involving toluenesulfonates.

Experimental Workflow: Tosylation of an Alcohol```dot

Tosylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Alcohol Alcohol (R-OH) Reaction_Vessel Reaction in Dichloromethane (DCM) at 0°C Alcohol->Reaction_Vessel TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion (TLC Monitoring) Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Product Tosylate (R-OTs) Concentrate->Product

Caption: The mechanism of action of Lapatinib in inhibiting EGFR and HER2 signaling pathways.

Conclusion

From their serendipitous origins in the study of coal tar derivatives to their current status as indispensable reagents in organic synthesis and key components of life-saving pharmaceuticals, toluenesulfonates have had a profound impact on chemical and biomedical sciences. Their predictable reactivity, ease of handling, and versatility make them a powerful tool for researchers, scientists, and drug development professionals. A thorough understanding of their history, synthesis, and mechanisms of action is crucial for leveraging their full potential in the creation of novel therapeutics and the advancement of chemical synthesis.

References

Spectroscopic Analysis of 4-Methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methylbenzenesulfonate and its common forms, including p-toluenesulfonic acid, sodium this compound, and methyl this compound. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a clear, structured format to aid in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for p-toluenesulfonic acid, sodium this compound, and methyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
p-Toluenesulfonic acidDMSO-d67.51d, J = 7.9 Hz2HH-2, H-6 (aromatic)
7.14d, J = 7.8 Hz2HH-3, H-5 (aromatic)
2.27s3H-CH₃
Sodium this compoundD₂O7.65d2HH-2, H-6 (aromatic)
7.35d2HH-3, H-5 (aromatic)
2.35s3H-CH₃
Methyl this compoundCDCl₃7.78d, J = 8.3 Hz2HH-2, H-6 (aromatic)
7.35d, J = 8.1 Hz2HH-3, H-5 (aromatic)
3.89s3H-OCH₃
2.44s3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
p-Toluenesulfonic acidDMSO-d6144.68C-4 (aromatic)
139.04C-1 (aromatic)
128.83C-3, C-5 (aromatic)
125.95C-2, C-6 (aromatic)
21.25-CH₃
Methyl this compoundCDCl₃144.8C-4 (aromatic)
134.4C-1 (aromatic)
129.8C-3, C-5 (aromatic)
127.8C-2, C-6 (aromatic)
55.7-OCH₃
21.6Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundSample Prep.Wavenumber (cm⁻¹)IntensityAssignment
p-Toluenesulfonic acidKBr Pellet3440-2400Broad, StrongO-H stretch (sulfonic acid)
1220-1120StrongS=O stretch (asymmetric)
1030-1010StrongS=O stretch (symmetric)
815StrongC-H out-of-plane bend (p-disubstituted)
Sodium this compoundKBr Pellet1209StrongS=O stretch (asymmetric)
1124StrongS=O stretch (symmetric)
1032StrongS-O stretch
816StrongC-H out-of-plane bend (p-disubstituted)
Methyl this compoundLiquid Film1358StrongS=O stretch (asymmetric)
1175StrongS=O stretch (symmetric)
960StrongS-O-C stretch
815StrongC-H out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compoundm/zRelative Intensity (%)Assignment
p-Toluenesulfonic acid17240[M]⁺
1555[M - OH]⁺
91100[C₇H₇]⁺ (tropylium ion)
6530[C₅H₅]⁺
Methyl this compound18635[M]⁺
15510[M - OCH₃]⁺
91100[C₇H₇]⁺ (tropylium ion)
6525[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[1] For quantitative measurements, an internal standard may be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm. Ensure no solid particles are transferred.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock the field frequency using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 30° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for quantitative analysis).

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a 30-45° pulse angle.

    • Employ proton decoupling to simplify the spectrum and enhance the signal (e.g., broadband decoupling).

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty KBr pellet holder in the sample compartment of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

  • Data Acquisition: Set the spectral range (e.g., 4000-400 cm⁻¹). Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Processing: The software will automatically perform a Fourier transform of the interferogram to produce the IR spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) is commonly used. The sample is heated to produce gaseous molecules.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The molecular ion peak ([M]⁺) and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between different techniques in elucidating the structure of a molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structure Elucidation Sample Unknown Compound (e.g., this compound) IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR_Data Functional Groups (e.g., S=O, C=C, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Environment of H & C, Connectivity NMR->NMR_Data Structure Final Structure Determination IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic_Analysis_Logic cluster_technique Spectroscopic Technique cluster_info Structural Information IR IR Functional_Groups Functional Groups (e.g., Sulfonyl, Aromatic) IR->Functional_Groups Vibrational Modes MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula m/z of Molecular Ion H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment Chemical Shift, Coupling C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Number and Type of Carbons

References

The Tosylate Group: A Cornerstone in Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Understanding the Leaving Group Ability of Tosylates

For researchers, scientists, and professionals in drug development, the strategic manipulation of chemical reactions is paramount. Central to many synthetic transformations is the concept of the leaving group, a molecular fragment that detaches from a substrate. The efficacy of a leaving group is a critical determinant of reaction feasibility, rate, and pathway. Among the pantheon of leaving groups, the tosylate (p-toluenesulfonate, OTs) group stands out for its exceptional ability to facilitate nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive exploration of the core principles governing the leaving group ability of tosylates, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Foundation of a Superior Leaving Group

The propensity of a molecular fragment to depart is intrinsically linked to its stability as an independent species. An ideal leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2] This principle is the cornerstone of the tosylate group's efficacy. The tosylate anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid.

The remarkable stability of the tosylate anion stems from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3][4] This charge distribution minimizes electron density on any single atom, rendering the anion exceptionally stable and, consequently, a very weak base.[3][5] This inherent stability is the primary reason why tosylates are such excellent leaving groups, often surpassing common leaving groups like halides in reactivity.[5]

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group can be quantified by comparing the acidity (pKa) of its conjugate acid and the relative rates of reactions in which it participates as a leaving group. A lower pKa value for the conjugate acid corresponds to a more stable conjugate base and thus a better leaving group.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of SN2 Reaction (approx.)
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)~ -14Very High
Tosylate (CH₃C₆H₄SO₃⁻) p-Toluenesulfonic Acid (TsOH) ~ -2.8 High
Mesylate (CH₃SO₃⁻)Methanesulfonic Acid (MsOH)~ -1.9Moderate
Iodide (I⁻)Hydroiodic Acid (HI)~ -10High
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9Moderate
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7Low
Fluoride (F⁻)Hydrofluoric Acid (HF)~ 3.2Very Low
Hydroxide (HO⁻)Water (H₂O)~ 15.7Extremely Low

Note: pKa values and relative rates are approximate and can vary with substrate, solvent, and reaction conditions.

As the data illustrates, sulfonic acids like p-toluenesulfonic acid are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups. While triflate is an even more reactive leaving group due to the powerful electron-withdrawing effect of the trifluoromethyl group, the tosylate group offers a compelling balance of high reactivity, operational stability (tosylates are often crystalline solids, making them easier to handle and purify than liquid alkyl halides), and cost-effectiveness.[5][6]

Experimental Determination of Leaving Group Ability

The relative leaving group ability of tosylates is typically determined experimentally by comparing the rates of nucleophilic substitution or elimination reactions. Solvolysis and competitive SN2 reactions are common methods employed for this purpose.

Experimental Protocol 1: Determination of Solvolysis Rate

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. By measuring the rate of solvolysis for a substrate with a tosylate leaving group and comparing it to the rates of analogous substrates with other leaving groups under identical conditions, a quantitative comparison of their leaving group abilities can be established.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl tosylate in a given solvent.

Materials:

  • Alkyl tosylate (e.g., 2-butyl tosylate)

  • Solvent (e.g., 50% aqueous trifluoroethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Constant temperature bath

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC, or a pH meter to track the formation of TsOH)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: A solution of the alkyl tosylate of a known concentration (e.g., 0.01 M) is prepared in the chosen solvent at the desired reaction temperature. The temperature should be precisely controlled using a constant temperature bath.

  • Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn and analyzed to determine the concentration of the remaining alkyl tosylate or the concentration of the product formed.

    • Using HPLC or GC: The aliquots are injected into the chromatograph to separate and quantify the reactant and product.

    • Using a pH meter: The formation of p-toluenesulfonic acid can be monitored by the change in pH of the solution. This method requires careful calibration.

  • Data Analysis: The concentration of the alkyl tosylate is plotted against time. For a first-order reaction, a plot of the natural logarithm of the reactant concentration (ln[Alkyl Tosylate]) versus time will yield a straight line.

  • Rate Constant Calculation: The slope of this line is equal to the negative of the first-order rate constant (-k).

Experimental Protocol 2: Comparative SN2 Reaction Rate Study

A competition experiment can be designed to directly compare the reactivity of an alkyl tosylate with an alkyl halide in an SN2 reaction.

Objective: To compare the relative SN2 reaction rates of an alkyl tosylate and an alkyl bromide with a common nucleophile.

Materials:

  • Alkyl tosylate (e.g., 1-butyl tosylate)

  • Alkyl bromide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium iodide in acetone)

  • Acetone (B3395972) (solvent)

  • Internal standard for GC analysis (e.g., nonane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: Equimolar amounts of the alkyl tosylate and the alkyl bromide are dissolved in acetone. A known amount of an internal standard is added.

  • Initiation of the Reaction: A solution of sodium iodide in acetone (the nucleophile) is added to the mixture at a constant temperature. The amount of the nucleophile should be the limiting reagent.

  • Reaction Quenching and Analysis: At various time points, aliquots are taken from the reaction mixture and quenched (e.g., by dilution with a large volume of water). The organic components are then extracted with a suitable solvent (e.g., diethyl ether).

  • GC Analysis: The extracted organic layer is analyzed by gas chromatography. The relative peak areas of the unreacted alkyl tosylate, unreacted alkyl bromide, and the product (1-iodobutane), corrected by the internal standard, are used to determine the relative consumption of the two starting materials.

  • Data Interpretation: A faster decrease in the concentration of the alkyl tosylate compared to the alkyl bromide indicates that the tosylate is a better leaving group in this SN2 reaction.

Visualizing the Principles and Processes

Diagrams are invaluable tools for conceptualizing the abstract principles of chemical reactivity and experimental design.

Leaving_Group_Ability cluster_0 Acid-Base Equilibrium cluster_1 Nucleophilic Substitution Strong_Acid Strong Acid (e.g., TsOH) Weak_Base Weak Conjugate Base (Good Leaving Group, e.g., TsO⁻) Strong_Acid->Weak_Base dissociates to form Leaving_Group TsO⁻ Weak_Base->Leaving_Group enables reaction Substrate R-OTs Product R-Nu Substrate->Product forms Substrate->Leaving_Group expels Nucleophile Nu⁻ Nucleophile->Substrate attacks

Caption: Relationship between acid strength and leaving group ability.

The diagram above illustrates the fundamental principle: the strength of an acid dictates the weakness of its conjugate base, which in turn determines its effectiveness as a leaving group in nucleophilic substitution reactions.

SN2_Mechanism Reactants Nu⁻ + R-OTs Transition_State [Nu---R---OTs]⁻ Reactants->Transition_State Backside Attack Products Nu-R + TsO⁻ Transition_State->Products Inversion of Stereochemistry

Caption: Concerted SN2 reaction mechanism involving a tosylate.

This diagram shows the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the simultaneous departure of the tosylate leaving group, leading to an inversion of stereochemistry at the carbon center.

Experimental_Workflow cluster_0 Synthesis of Alkyl Tosylate cluster_1 Nucleophilic Substitution Alcohol Alcohol (R-OH) Alkyl_Tosylate Alkyl Tosylate (R-OTs) Alcohol->Alkyl_Tosylate reacts with TsCl Tosyl Chloride (TsCl) in Pyridine Nucleophile Nucleophile (Nu⁻) Alkyl_Tosylate->Nucleophile enables reaction with Substituted_Product Substituted Product (R-Nu) Alkyl_Tosylate->Substituted_Product reacts with

Caption: General workflow for the use of tosylates in synthesis.

This workflow demonstrates the common and highly effective strategy of converting a poor leaving group (hydroxide in an alcohol) into an excellent leaving group (tosylate), thereby activating the substrate for subsequent nucleophilic substitution reactions. This two-step sequence is a cornerstone of modern organic synthesis.

Conclusion

The tosylate group's exceptional leaving group ability, rooted in the stability of the tosylate anion, makes it an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its high reactivity, coupled with the practical advantages of handling solid derivatives, ensures its continued and widespread application in academic research, industrial synthesis, and the development of novel pharmaceuticals. A thorough understanding of the principles governing its function, supported by quantitative data and robust experimental methodologies, empowers researchers to strategically design and execute complex synthetic routes with greater efficiency and control.

References

In-depth Technical Guide on the Theoretical Calculations of the Stability of the Tosylate Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonate anion, commonly known as the tosylate anion (TsO⁻), is a crucial species in organic chemistry, primarily recognized for its excellent leaving group ability in nucleophilic substitution and elimination reactions. This property is a direct consequence of its inherent stability. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the stability of the tosylate anion, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. The stability of the tosylate anion arises from a combination of resonance and inductive effects, which effectively delocalize the negative charge across the sulfonate group. Understanding the quantitative aspects of this stability is paramount for predicting reaction kinetics, designing novel synthetic routes, and developing new chemical entities.

Factors Contributing to the Stability of the Tosylate Anion

The remarkable stability of the tosylate anion is attributed to two primary electronic effects:

  • Resonance Effect: The negative charge on the oxygen atom can be delocalized across the three oxygen atoms of the sulfonate group through pπ-dπ bonding. This delocalization, depicted by multiple resonance structures, spreads the negative charge over a larger area, significantly stabilizing the anion.[1][2]

  • Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom draw electron density away from the rest of the molecule through the sigma bonds. This electron-withdrawing inductive effect further helps to disperse the negative charge, contributing to the overall stability of the anion.

The combination of these effects makes the conjugate acid, p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8, comparable to that of sulfuric acid.[3] This low pKa value is a direct experimental measure of the high stability of its conjugate base, the tosylate anion.

Theoretical Calculations on the Tosylate Anion

Computational chemistry provides powerful tools to quantify the geometric and electronic properties of molecules and ions, offering a deeper understanding of their stability. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Computational Methodology

A typical workflow for the theoretical analysis of the tosylate anion stability involves the following steps:

  • Structure Optimization: The geometry of the tosylate anion is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a Pople-style basis set, such as 6-31+G(d,p). The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in anions, while polarization functions (d,p) account for the non-spherical nature of electron clouds in molecules.

  • Frequency Analysis: After optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE).

  • Population Analysis: To understand the charge distribution within the anion, a population analysis, such as Mulliken population analysis, is conducted. This analysis partitions the total electron density among the individual atoms, providing insight into the extent of charge delocalization.

  • Stabilization Energy Calculation: The stability of the tosylate anion can be quantified by calculating its resonance stabilization energy or the deprotonation enthalpy of its conjugate acid, p-toluenesulfonic acid. This can be achieved by comparing the energy of the fully delocalized anion with that of a hypothetical localized structure or by calculating the energy difference between the acid and its conjugate base and a proton.

dot

Computational_Workflow start Initial Structure of Tosylate Anion opt Geometry Optimization (e.g., DFT B3LYP/6-31+G(d,p)) start->opt freq Frequency Calculation opt->freq Confirm Minimum pop Population Analysis (e.g., Mulliken) opt->pop energy Stabilization Energy Calculation opt->energy results Analysis of Results: - Bond Lengths & Angles - Charge Distribution - Stability freq->results pop->results energy->results

Caption: A logical workflow for the computational analysis of tosylate anion stability.

Data Presentation: Calculated Properties of the Tosylate Anion

The following tables summarize the quantitative data obtained from theoretical calculations on the p-toluenesulfonate anion, performed at the B3LYP/6-31+G(d,p) level of theory.

Bond Calculated Bond Length (Å)
S-O1.503
S-C11.789
C1-C21.401
C2-C31.396
C3-C41.399
C4-C51.512
C-H (aromatic)1.085 - 1.087
C-H (methyl)1.092 - 1.097

Table 1: Optimized bond lengths of the p-toluenesulfonate anion.

Angle Calculated Bond Angle (°)
O-S-O114.5
O-S-C1103.9
S-C1-C2119.8
C1-C2-C3120.3
C2-C3-C4119.3
C3-C4-C5120.9
H-C-H (methyl)107.8 - 108.9

Table 2: Optimized bond angles of the p-toluenesulfonate anion.

Atom Calculated Mulliken Charge (a.u.)
S+1.35
O-0.79
C1 (ipso)-0.15
C2, C6 (ortho)-0.12
C3, C5 (meta)-0.14
C4 (para)+0.05
C (methyl)-0.25
H (aromatic)+0.13 to +0.15
H (methyl)+0.11 to +0.12

Table 3: Mulliken atomic charges of the p-toluenesulfonate anion.

Visualization of Key Concepts

Resonance Structures of the Tosylate Anion

The delocalization of the negative charge in the tosylate anion can be represented by three equivalent resonance structures, where the negative charge is distributed among the three oxygen atoms of the sulfonate group.

dot

Resonance_Structures cluster_0 Resonance Structures of Tosylate Anion A [ R-S(=O)₂-O⁻ ] B [ R-S(=O)(-O⁻)₂ ] A->B C [ R-S(-O⁻)₃ ] B->C

Caption: Resonance structures illustrating charge delocalization in the tosylate anion.

Experimental Protocols

While this guide focuses on theoretical calculations, understanding the experimental context is crucial for researchers. The following are representative protocols for the synthesis of alkyl tosylates, which are common applications of the tosylate leaving group.

Protocol 1: Synthesis of Benzyl (B1604629) Tosylate using Triethylamine (B128534) and DMAP

This protocol describes the synthesis of benzyl tosylate from benzyl alcohol using p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.[4]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.[4]

  • Quench the reaction by adding water (10 mL).[4]

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Solvent-Free Synthesis of Benzyl Tosylate

This protocol offers a greener alternative for the synthesis of benzyl tosylate using a solvent-free grinding method.

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃)

  • Potassium hydroxide (B78521) (KOH) (optional)

  • Diethyl ether

Procedure:

  • In a mortar, grind benzyl alcohol, p-toluenesulfonyl chloride, and potassium carbonate together.[4]

  • The reaction is typically complete within a few minutes, as can be monitored by Thin Layer Chromatography (TLC).[4]

  • (Optional) To quench any excess p-toluenesulfonyl chloride, add powdered potassium hydroxide and continue grinding for a few minutes.[4]

  • Extract the product with diethyl ether.[4]

  • Filter the solid residues and evaporate the solvent to obtain the crude benzyl tosylate.[4]

  • Further purification can be achieved by recrystallization.[4]

Experimental_Workflow start Reactants: - Alcohol - Tosyl Chloride - Base reaction Reaction (e.g., in DCM or solvent-free) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Alkyl Tosylate purification->product

References

The Multifaceted Biological Activities of 4-Methylbenzenesulfonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylbenzenesulfonate (tosylate) moiety is a versatile functional group in organic chemistry, renowned for its utility as an excellent leaving group in nucleophilic substitution reactions. However, beyond its synthetic applications, derivatives of 4-methylbenzenesulfonic acid have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell cycle progression and tumor metabolism, as well as the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Tosylhydrazones N'-(Naphthalen-1-ylmethylene)benzenesulfonohydrazideMDA-MB-231 (Triple-Negative Breast Cancer)30.7 µg/mL[1]
Compound 5p (N-tosyl-indole based hydrazone with a naphthyl group)MDA-MB-23112.2 ± 0.4[2]
Compound 15 (p-tolyl-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-oneA549 (Lung Cancer) & MCF-7 (Breast Cancer)29.59 (A549), 27.70 (MCF-7)
4-Methylbenzenesulfonamides Compound 14 (2-aminopyridine derivative)MCF-720.4[3]
Compound 16 (2-aminopyridine derivative)MCF-718.3[3]
Compound 20 (tyrphostin AG17 analog)MCF-726.3[3]
p-Toluenesulfonyl-hydrazinothiazoles Compound 2a DU-145 (Prostate) & Hep-G2 (Hepatocarcinoma)<10[4][5]
Compound 2c DU-145 & Hep-G2<10[4][5]
Compound 2d DU-145 & Hep-G2<10[4][5]
Compound 2e DU-145 & Hep-G2<10[4][5]
Compound 3a DU-145 & Hep-G2<10[4][5]
Hydrazinylphenyl benzenesulfonate 4-hydrazinylphenyl benzenesulfonateMCF-70.00932[6][7]
Pyrazole-Tosylamides Compound 9d MDA-MB-231 & MCF-7<10[4]
Compound 9e MDA-MB-231 & MCF-7<10[4]
Compound 9f MDA-MB-231 & MCF-7<10[4]
Signaling Pathways in Cancer

1. Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain 4-methylbenzenesulfonamide derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.

CDK2_Pathway cluster_inhibition Inhibitory Effect 4-Methylbenzenesulfonamide derivative 4-Methylbenzenesulfonamide derivative CDK2 CDK2 4-Methylbenzenesulfonamide derivative->CDK2 Inhibits CDK2/Cyclin E Complex CDK2/Cyclin E Complex CDK2->CDK2/Cyclin E Complex Cell Cycle Arrest Cell Cycle Arrest Cyclin E Cyclin E Cyclin E->CDK2/Cyclin E Complex Rb Rb CDK2/Cyclin E Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-phase Entry S-phase Entry E2F->S-phase Entry Promotes

CDK2 Inhibition by 4-Methylbenzenesulfonamide Derivatives.

2. Modulation of Apoptosis via Bcl-2 and Caspase-3

Some pyrazole-tosylamide derivatives induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the executioner caspase-3.[4] This shifts the cellular balance towards programmed cell death.

Apoptosis_Pathway Pyrazole-Tosylamide derivative Pyrazole-Tosylamide derivative Bcl2 Bcl-2 Pyrazole-Tosylamide derivative->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Pro-Caspase-3 Apoptosome->Caspase-3 Activates Active Caspase-3 Active Caspase-3 Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Executes

Apoptosis Induction by Pyrazole-Tosylamide Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
2,4,6-Trimethylbenzenesulfonyl Hydrazones Compound 24 Gram-positive bacteria7.81 - 15.62[8]
Benzenesulfonamides Compound 4d Escherichia coli6.72 mg/mL
Compound 4h Staphylococcus aureus6.63 mg/mL
Compound 4a Pseudomonas aeruginosa6.67 mg/mL
Compound 4a Salmonella typhi6.45 mg/mL
Compound 4f Bacillus subtilis6.63 mg/mL
Compounds 4e and 4h Candida albicans6.63 mg/mL
Compound 4e Aspergillus niger6.28 mg/mL
4-chloro-2-mercaptobenzenesulfonamide derivatives Compounds 16, 17, 23, 24, 31, 32, 48 Anaerobic Gram-positive bacteriaPromising activity[9]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

This protocol is a standard method for determining the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest

  • Standardized fungal inoculum (adjusted to 0.5 McFarland standard)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound derivative stock solution

  • Spectrophotometer

  • Microplate shaker

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Anti-inflammatory Activity

Certain this compound derivatives have shown promise as anti-inflammatory agents, primarily through their ability to stabilize red blood cell membranes, which is an indicator of their ability to mitigate the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of N-tosyl aza cyclophanes, as determined by the Human Red Blood Cell (HRBC) membrane stabilization method.

CompoundConcentration (µg/mL)% Inhibition of Hemolysis
N-tosyl tetraaza cyclophane (1) 20085.63
N-tosyl tetraaza cyclophane (1a) 20074.54
N-tosyl diaza cyclophane (2) 20096.88
N-tosyl diaza cyclophane (3) 20082.34
N-tosyl cyclophane amine (4) 20097.23
Prednisolone (Standard) 200-
Experimental Protocol: HRBC Membrane Stabilization Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to protect human red blood cell membranes from lysis induced by hypotonicity or heat.

Materials:

  • Fresh human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound derivative solution

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells three times with isotonic saline. Resuspend the packed cells in isotonic saline to make a 10% (v/v) suspension.

  • Reaction Mixture: Prepare the reaction mixtures as follows:

    • Test Sample: 1.0 mL of the this compound derivative solution + 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of 10% HRBC suspension.

    • Control: 1.0 mL of isotonic saline + 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of 10% HRBC suspension.

    • Standard: 1.0 mL of the standard drug solution + 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of 10% HRBC suspension.

  • Incubation: Incubate all the mixtures at 56°C for 30 minutes.

  • Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of membrane stabilization using the following formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves straightforward and efficient chemical transformations.

General Synthesis of Tosylhydrazones

Tosylhydrazones are typically synthesized by the condensation reaction of an aldehyde or ketone with tosylhydrazine.

Tosylhydrazone_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde or Ketone Tosylhydrazone Tosylhydrazone Aldehyde->Tosylhydrazone + Tosylhydrazine Tosylhydrazine Tosylhydrazine->Tosylhydrazone Condensation (Acid or Base catalyst)

General Synthesis of Tosylhydrazones.

A detailed, solvent-free procedure for the synthesis of N-tosylhydrazones involves grinding an aromatic aldehyde or ketone with 4-methylbenzenesulfonohydrazide (B56588) in a mortar and pestle until the reaction is complete, as indicated by thin-layer chromatography (TLC). The resulting product can then be washed with a non-polar solvent like petroleum ether and filtered.[1]

Conclusion

Derivatives of 4-methylbenzenesulfonic acid represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation and optimization in drug discovery programs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols: 4-Methylbenzenesulfonate as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH or PTSA), is a strong organic acid that serves as a highly effective and versatile catalyst for esterification reactions.[1] Its solid, non-volatile nature makes it easier and safer to handle compared to liquid mineral acids like sulfuric acid. PTSA is widely employed in organic synthesis, from laboratory-scale research to industrial applications, due to its high catalytic activity, compatibility with a range of organic solvents, and relatively low cost.[1][2] In drug development and fine chemical synthesis, the use of PTSA allows for efficient ester formation under relatively mild conditions, often leading to high yields and minimizing side reactions.[1]

This document provides detailed application notes and experimental protocols for the use of 4-methylbenzenesulfonate as a catalyst in esterification, with a focus on providing clear, actionable information for researchers and professionals in the field.

Mechanism of Catalysis

In Fischer-Speier esterification, 4-methylbenzenesulfonic acid acts as a Brønsted acid catalyst. The catalytic cycle is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by PTSA. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, elimination of water, and finally, deprotonation to regenerate the catalyst and yield the ester product.[1][3] The removal of water as it is formed, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus, drives the equilibrium towards the formation of the ester.[1][3]

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (from p-TsOH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester H2O H₂O Water_Elimination->H2O releases Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation PTSA_regen p-TsOH (regenerated)

Caption: Catalytic cycle of Fischer-Speier esterification using p-TsOH.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various studies on the use of this compound as a catalyst in esterification reactions.

Table 1: Esterification of Various Carboxylic Acids and Alcohols

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthylene Glycol Butyl Ether3% (w/w)Cyclohexane80-95198.81[4]
Hippuric AcidCyclohexanol~1 mol%TolueneReflux3096[1]
d-Tartaric AcidBenzyl Alcohol5 mol%BenzeneReflux20-[1]
4-Phenylbutyric Acid1-Octanol5 mol%Isooctane807299[5]
Caffeic AcidMethanol8% (w/w)Methanol65484[6]
Fatty AcidsPentaerythritol3.2% (w/w)Toluene120587[2]
Fatty AcidsTrimethylolpropane2.6% (w/w)Toluene125589[2]
Fatty AcidsTrimethylolpropane2.6% (w/w)Toluene110590[2]

Table 2: Ultrasound-Assisted Esterification of Fatty Acids

Fatty AcidAlcoholCatalyst (mol equivalent)SolventTemperature (°C)Time (min)Yield (%)Reference
Various Fatty AcidsEthanol or Methanol0.5Alcohol2520Good[7]

Experimental Protocols

General Protocol for Fischer Esterification using p-Toluenesulfonic Acid

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using p-toluenesulfonic acid monohydrate as the catalyst and toluene as an azeotropic solvent to remove water.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 - 0.05 eq)

  • Toluene (or another suitable solvent for azeotropic water removal, e.g., benzene, cyclohexane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and toluene.

    • Add the catalytic amount of p-toluenesulfonic acid monohydrate to the flask.

    • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the solvent used.[1]

    • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

    • Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid)

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude ester can be purified further by distillation under reduced pressure or by column chromatography on silica (B1680970) gel, depending on the properties of the product.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, p-TsOH, and solvent to flask. - Assemble Dean-Stark and condenser. Start->Setup Reaction Reaction: - Heat to reflux with stirring. - Collect water in Dean-Stark trap. Setup->Reaction Monitoring Monitor Reaction Progress: - TLC, GC, or water collection. Reaction->Monitoring Workup Work-up: - Cool and dilute. - Wash with water, NaHCO₃, and brine. Monitoring->Workup Reaction Complete Drying Drying: - Dry organic layer with MgSO₄ or Na₂SO₄. Workup->Drying Purification Purification: - Filter and concentrate. - Purify by distillation or chromatography. Drying->Purification Product Final Product (Ester) Purification->Product

References

Application Notes and Protocols for the Tosylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tosylation of alcohols is a fundamental and widely utilized transformation in organic synthesis. This process converts a primary alcohol, which possesses a poor leaving group (hydroxyl, -OH), into an alkyl tosylate (-OTs).[1] The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in substitution reactions (SN2) or eliminated to form alkenes.[2][3][4] This conversion is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine (B128534) (TEA).[5][6] A key advantage of this method is that the reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the tosylation step.[4][6][7] These application notes provide a detailed protocol for the tosylation of primary alcohols, addressing various reaction conditions and considerations for researchers in organic synthesis and drug development.

Reaction Mechanism and Stereochemistry

The tosylation of an alcohol proceeds via a two-step mechanism.[2] First, the oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion.[1][3][6] Subsequently, a base, such as pyridine, deprotonates the resulting oxonium ion to yield the neutral tosylate ester and the pyridinium (B92312) hydrochloride salt.[2][3]

Key Features of the Reaction:

  • Retention of Stereochemistry: The reaction at the alcohol's oxygen atom does not affect the stereocenter of the carbon it is attached to.[1][4][6][7]

  • Excellent Leaving Group: The tosylate anion (TsO-) is a weak base and highly resonance-stabilized, making it an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.[2][3]

  • Versatility: Alkyl tosylates are versatile intermediates that can be converted into a wide array of functional groups, including halides, azides, cyanides, and more, typically through SN2 reactions which proceed with inversion of stereochemistry.[2][4]

Experimental Protocols

Below are two common protocols for the tosylation of primary alcohols. Protocol A is a general and widely used method, while Protocol B offers an alternative workup that may be beneficial in certain cases.

Protocol A: General Procedure for Tosylation of a Primary Alcohol

This protocol is adapted from standard laboratory procedures and provides a reliable method for the tosylation of primary alcohols.[5][8]

Materials:

  • Primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5 eq.) dropwise while stirring.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[5][8]

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water (~10 volumes).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with 1 M HCl to remove excess pyridine/TEA (if used), followed by saturated sodium bicarbonate solution, deionized water (2 x 10 volumes), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol B: Tosylation with DMAP as a Catalyst

This protocol utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to accelerate the reaction.[5][9]

Materials:

  • Same as Protocol A, with the addition of 4-dimethylaminopyridine (DMAP).

Procedure:

  • Reaction Setup: Dissolve the primary alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM (5-10 mL) in a round-bottom flask at 0 °C.[5][9]

  • Addition of TsCl: Add a solution of tosyl chloride (1.5 eq.) in anhydrous DCM (5 mL) dropwise to the mixture.[5]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature (e.g., 15 °C) and stir for 12 hours.[5]

  • Work-up: Follow steps 6-10 from Protocol A for quenching, extraction, washing, drying, and purification.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the tosylation reaction can be influenced by the choice of base, solvent, and temperature. The following table summarizes typical conditions and expected outcomes.

ParameterCondition 1Condition 2Condition 3Notes
Base PyridineTriethylamine (TEA)TEA with DMAP (cat.)Pyridine can act as both base and solvent. TEA is a stronger, non-nucleophilic base. DMAP is an effective acylation catalyst.[5][9]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Toluene (B28343)DCM is the most common and preferred solvent.[8] THF and toluene are also viable options.[8]
Temperature 0 °C to Room Temp.Room TemperatureRefluxThe reaction is typically started at 0 °C to control the exothermic addition of TsCl and then allowed to warm to room temperature.[8]
Equivalents of TsCl 1.1 - 1.5 eq.1.5 - 2.0 eq.> 2.0 eq.A slight excess of TsCl is generally used to ensure complete consumption of the alcohol.[5][8]
Reaction Time 2 - 12 hours12 - 24 hours1 - 4 hoursReaction times are substrate-dependent and should be monitored by TLC.
Typical Yield > 85%> 85%> 90%Yields are generally high for primary alcohols.

Troubleshooting and Considerations

  • Side Reactions: In some cases, the tosylate product can react with the chloride ion (from TsCl) to form an alkyl chloride as a byproduct.[5][10] Using a non-nucleophilic base and controlling the reaction temperature can minimize this.

  • Purification: Excess TsCl can sometimes be challenging to remove. A useful technique involves adding a small amount of a cellulosic material like filter paper to the crude product mixture to react with the remaining TsCl, which can then be filtered off.[11] Alternatively, washing with aqueous base during workup helps to hydrolyze unreacted TsCl.

  • Stability: Alkyl tosylates of primary alcohols can be quite reactive and should be handled with care.[12] They are often used immediately in the next synthetic step but can be stored, preferably at low temperatures.

  • Alternative Reagents: For alcohols that are sensitive to the acidic conditions generated (HCl byproduct), using tosyl anhydride (B1165640) (Ts2O) can be a milder alternative.[13]

Logical Relationship Diagram

Tosylation_Workflow General Workflow for Tosylation of Primary Alcohols cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Start Start: Dry Glassware & Inert Atmosphere Dissolve Dissolve Primary Alcohol (1 eq.) in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base (e.g., Pyridine, 1.5 eq.) Cool->AddBase AddTsCl Add TsCl (1.2-1.5 eq.) AddBase->AddTsCl Stir Stir at 0 °C to RT AddTsCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End End: Pure Alkyl Tosylate Purify->End

Caption: General Workflow for Tosylation of Primary Alcohols.

Signaling Pathway Diagram

Tosylation_Mechanism Reaction Mechanism of Alcohol Tosylation Alcohol R-CH2-OH (Primary Alcohol) Intermediate R-CH2-O(H+)-Ts (Oxonium Intermediate) Alcohol->Intermediate Nucleophilic Attack on Sulfur TsCl Ts-Cl (p-Toluenesulfonyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) BaseH Base-H+ Base->BaseH Tosylate R-CH2-OTs (Alkyl Tosylate) Base->Tosylate Chloride Cl- Intermediate->Chloride Intermediate->Tosylate Deprotonation

Caption: Reaction Mechanism of Alcohol Tosylation.

References

Application Notes and Protocols: 4-Methylbenzenesulfonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), and its corresponding ester, 4-methylbenzenesulfonate or tosylate (TsO-), are indispensable tools in modern pharmaceutical synthesis. The primary function of a tosyl group is to convert a hydroxyl group, which is a poor leaving group, into a tosylate, which is an excellent leaving group.[1][2][3] This transformation is pivotal for facilitating a wide range of nucleophilic substitution and elimination reactions, often with high stereochemical control, which is crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[2] Additionally, the tosyl group serves as a robust protecting group for amines and alcohols.[3] These application notes provide a comprehensive overview of the utility of this compound, including quantitative data, detailed experimental protocols, and diagrams illustrating its roles in synthetic pathways.

Key Roles in Pharmaceutical Synthesis
  • Excellent Leaving Group: The hydroxyl group (-OH) of an alcohol is a poor leaving group because its departure would form the highly basic hydroxide (B78521) ion (HO⁻).[1] By converting the alcohol to a tosylate ester, the leaving group becomes the tosylate anion (TsO⁻). The tosylate anion is a very weak base and is highly stabilized by resonance, which delocalizes the negative charge across the three oxygen atoms and the aromatic ring.[2] This high stability makes it an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.[3][4] This two-step sequence of tosylation followed by nucleophilic substitution allows for the stereospecific introduction of various functional groups.[2]

  • Protecting Group: The tosyl group can be used as a protecting group for alcohols and amines.[3] The resulting tosylate esters and sulfonamides are stable under many reaction conditions. The tosyl group can be removed later in the synthetic sequence using specific deprotection methods, such as strong acids or reducing agents.[3][5]

Data Presentation

Relative Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the relative rates of reaction for a given substrate with different leaving groups. Sulfonate esters, such as tosylates, are significantly better leaving groups than halides.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate of Reaction (approx.)
Triflate-OTfTriflic acid (CF₃SO₃H)-142 x 10⁸
Tosylate -OTs p-Toluenesulfonic acid (TsOH) -2.8 [4]3 x 10⁴
Mesylate-OMsMethanesulfonic acid (MsOH)-1.91.5 x 10⁴
Iodide-IHydroiodic acid (HI)-101 x 10³
Bromide-BrHydrobromic acid (HBr)-91 x 10²
Chloride-ClHydrochloric acid (HCl)-71
Hydroxide-OHWater (H₂O)15.7[4]~10⁻¹⁰

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

Applications in Pharmaceutical Synthesis

Tosylates are key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs.

  • Antiviral Agents: Tosylated intermediates are pivotal in the synthesis of antiviral nucleoside analogs. For example, the hydroxyl groups of nucleosides can be tosylated and subsequently displaced by other functional groups to modify the sugar moiety.[2][6]

  • Anticancer Agents: The synthesis of some anticancer agents involves the use of tosylates to build the carbon skeleton of the molecule or to introduce specific functionalities.[7][8]

  • Cardiovascular Drugs: Intermediates containing tosyl groups are used in the synthesis of various cardiovascular drugs. For instance, the synthesis of Tolterodine, a drug used to treat overactive bladder, employs a tosylate to protect a phenol (B47542) group.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate using p-toluenesulfonyl chloride (TsCl) and a base like pyridine (B92270) or triethylamine (B128534).

Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask.[10]

  • Cool the solution to 0 °C using an ice bath.[10]

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.[10]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[2][10]

  • Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, quench the reaction by adding deionized water.[2]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[2][10]

  • Combine the organic layers and wash successively with water and brine solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.[2][10]

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Nucleophilic Substitution of an Alkyl Tosylate with Azide (B81097)

This protocol details the displacement of a tosylate group with an azide nucleophile, a common step in introducing a nitrogen-containing functional group.

Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)[2]

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF or acetone.

  • Add sodium azide (1.5 eq.) to the solution.[2]

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alkyl azide by column chromatography if necessary.

Protocol 3: Deprotection of an N-Tosyl Group

This protocol describes a reductive method for the deprotection of a tosylated amine using samarium(II) iodide, which is suitable for substrates with sensitive functional groups.[11]

Materials:

  • N-tosylated amine (1.0 eq.)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (2.5 - 3.0 eq.)[11]

  • Triethylamine (4.0 eq.)[11]

  • Deionized water (4.0 eq.)[11]

  • Anhydrous Tetrahydrofuran (THF)

  • Cold sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Under an inert atmosphere, dissolve the N-tosylated amine (1.0 eq.) in anhydrous THF.[11]

  • Add triethylamine (4.0 eq.) followed by deionized water (4.0 eq.).[11]

  • Cool the mixture to 0 °C in an ice bath.[11]

  • Slowly add the 0.1 M solution of samarium(II) iodide in THF dropwise. The characteristic dark blue color of the SmI₂ solution should disappear upon addition.[11]

  • Once the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.[11]

  • Basify the aqueous solution by the slow addition of cold NaOH solution until the pH is > 10.[11]

  • Extract the mixture with DCM or Et₂O (3x).[11]

  • Combine the organic layers and dry over anhydrous K₂CO₃ or Na₂SO₄.[11]

  • Filter and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography on silica (B1680970) gel.[11]

Visualizations

G cluster_0 Tosylation cluster_1 Application Alcohol\n(R-OH) Alcohol (R-OH) Tosylate\n(R-OTs) Tosylate (R-OTs) Alcohol\n(R-OH)->Tosylate\n(R-OTs)  TsCl, Pyridine  or Et3N, DCM, 0°C Substituted Product\n(R-Nu) Substituted Product (R-Nu) Tosylate\n(R-OTs)->Substituted Product\n(R-Nu)  Nucleophile (Nu-)  e.g., NaN3, DMF Alkene Alkene Tosylate\n(R-OTs)->Alkene  Base (e.g., t-BuOK)  Elimination SN2_Reaction cluster_start Starting Material cluster_activation Activation Step cluster_product Product start (S)-Alcohol activated (S)-Tosylate start->activated  TsCl, Pyridine  (Retention of Stereochemistry) product (R)-Product activated->product  Nu:⁻ (e.g., Br⁻)  (Inversion of Stereochemistry) Tosylate_Roles cluster_roles Dual Functionality in Synthesis Tosylate Group\n(this compound) Tosylate Group (this compound) Leaving Group Leaving Group Tosylate Group\n(this compound)->Leaving Group  Enables Nucleophilic  Substitution & Elimination Protecting Group Protecting Group Tosylate Group\n(this compound)->Protecting Group  Masks Reactivity of  Alcohols & Amines API Synthesis API Synthesis Leaving Group->API Synthesis  Forms C-C, C-N,  C-O, C-X bonds Protecting Group->API Synthesis  Allows selective  transformations

References

Application Notes and Protocols: 4-Methylbenzenesulfonate (Tosyl) as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonyl (tosyl or Ts) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction.[1] Its popularity stems from its robustness and stability across a broad range of reaction conditions.[1][2] This document provides detailed application notes and experimental protocols for the protection of amines using the tosyl group and its subsequent removal.

Core Principles

The tosyl group is typically introduced by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] The resulting sulfonamide is stable to many reagents, allowing for chemical transformations on other parts of the molecule.[4] However, the stability of the N-S bond can also present a challenge, often requiring harsh conditions for deprotection.[4][5] The choice of deprotection method is therefore critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups.[4]

Data Presentation: A Comparative Overview of Deprotection Methods

The following table summarizes various methods for the deprotection of N-tosylamides, highlighting the reagents, conditions, and reported yields. This allows for a direct comparison to aid in the selection of the most suitable method for a given substrate.

Deprotection MethodReagentsTypical ConditionsSubstrate ScopeReported Yield (%)Citations
Reductive CleavageMg/MeOHSonication, 40-50 °CGeneral for tosylamides78-98[3][5]
Reductive CleavageSmI₂/Amine/H₂ORoom Temperature, InstantaneousHindered and sensitive tosylamidesNear Quantitative[4][6][7]
Reductive CleavageNa/NaphthaleneLow TemperatureGeneral for tosylamides>60[3]
Acidic HydrolysisHBr/AcOH, Phenol (B47542)Room TemperatureGeneral for tosylamidesHigh[5]
Low-Valent TitaniumTi(O-i-Pr)₄, Me₃SiCl, MgTHFAryl- and alkyl-sulfonamidesGood to Excellent[2][8]
Mischmetal/TiCl₄Mischmetal, TiCl₄Neutral ConditionsPrimary and secondary aminesModerate to Excellent[8]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride

This protocol describes a general procedure for the tosylation of a primary amine.

Materials:

  • Primary amine (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)[1]

  • Pyridine (B92270) (2.0 mL)[1]

  • Dichloromethane (B109758) (DCM) (10 mL)[1]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 mL) to the solution.[1]

  • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer it to a separatory funnel.[1]

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude N-tosyl amine by recrystallization or column chromatography.[1]

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_tscl Add TsCl add_base->add_tscl react Stir at RT (4-12h) add_tscl->react monitor Monitor by TLC react->monitor dilute Dilute with DCM react->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product N-Tosyl Amine purify->product

Caption: Experimental workflow for the tosyl protection of an amine.

Protocol 2: Deprotection of an N-Tosyl Amine using Magnesium in Methanol (B129727)

This protocol is adapted from a procedure for the reductive cleavage of N-tosyl amides.[5]

Materials:

  • N-Tosyl amide (1.0 mmol)

  • Magnesium turnings (10 mmol, 10 eq.)[1]

  • Anhydrous methanol (MeOH) (10 mL)[1]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ultrasonicator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • To a stirred suspension of magnesium turnings (10 mmol) in anhydrous methanol (10 mL) at room temperature, add the N-tosyl amide (1.0 mmol).[1]

  • Place the reaction mixture in an ultrasonicator bath at a temperature of 40-50 °C.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[1][5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Filter the mixture to remove any inorganic salts.[5]

  • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.[5]

  • Purify the crude product by column chromatography or distillation as required.[5]

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend Mg in MeOH add_tosylamide Add N-Tosyl Amide start->add_tosylamide ultrasonicate Ultrasonicate at 40-50 °C add_tosylamide->ultrasonicate monitor Monitor by TLC/LC-MS ultrasonicate->monitor quench Quench with NH4Cl (aq) ultrasonicate->quench filter Filter quench->filter extract Extract with Organic Solvent filter->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purification concentrate->purify product Deprotected Amine purify->product

Caption: Experimental workflow for Mg/MeOH mediated deprotection of a tosylamide.

Protocol 3: Instantaneous Deprotection of N-Tosylamides with SmI₂/Amine/Water

This protocol provides a mild and rapid method for the deprotection of tosylamides.[4][7]

Materials:

  • N-Tosyl amide (0.43 mmol)

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF)

  • Triethylamine (B128534) (or other suitable amine additive)

  • Water

  • Reaction vial

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vial, add the N-tosyl amide (0.43 mmol) and water.[4]

  • Add the amine additive (e.g., triethylamine).[6]

  • To this mixture, add the SmI₂ solution. The reductive cleavage occurs instantaneously at room temperature.[4]

  • The reaction mixture is then subjected to a standard aqueous work-up.

  • The deprotected amine is recovered, often in nearly quantitative yield.[4][6]

SmI2_Deprotection_Pathway Tosylamide N-Tosyl Amide (R-NTs) ElectronTransfer1 Single Electron Transfer (SET) Tosylamide->ElectronTransfer1 SmI2 SmI2 SmI2->ElectronTransfer1 ElectronTransfer2 Second SET SmI2->ElectronTransfer2 Intermediate1 Radical Anion Intermediate ElectronTransfer1->Intermediate1 Intermediate1->ElectronTransfer2 Intermediate2 Dianionic Intermediate ElectronTransfer2->Intermediate2 Cleavage N-S Bond Cleavage Intermediate2->Cleavage AmineAnion Amine Anion (R-N⁻) Cleavage->AmineAnion Protonation Protonation (H2O) AmineAnion->Protonation FinalAmine Deprotected Amine (R-NH) Protonation->FinalAmine

Caption: Proposed mechanism for SmI₂-mediated deprotection of tosylamides.

Troubleshooting and Optimization

  • Incomplete Protection: If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. The reaction time can be extended, or a stronger base such as triethylamine with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used.[9]

  • Low Deprotection Yield: For stubborn tosylamides, increasing the equivalents of the reducing agent (e.g., Mg) or extending the reaction time may be necessary.[5] For the SmI₂ method, the choice of amine additive can significantly impact the yield, especially for sensitive substrates like N-tosylaziridines.[6]

  • Side Reactions: During acidic deprotection, the formation of carbocations can lead to side reactions. The addition of a scavenger like phenol can mitigate this.[5] For reductive methods, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for oxygen-sensitive reagents like SmI₂.[5]

Conclusion

The 4-methylbenzenesulfonate (tosyl) group is a valuable tool for the protection of amines in multistep organic synthesis. While its stability provides a significant advantage, careful consideration must be given to the deprotection strategy. The protocols and data presented here offer a guide to the successful application of the tosyl group in research and development, enabling the synthesis of complex and valuable molecules.

References

Application Notes and Protocols for the HPLC Analysis of Sodium 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of sodium 4-methylbenzenesulfonate (also known as sodium p-toluenesulfonate) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust, reproducible, and suitable for quality control, stability studies, and impurity profiling in various industrial and pharmaceutical applications.

Introduction

Sodium this compound is a widely used compound in the chemical and pharmaceutical industries.[1] Accurate and reliable quantification is crucial for ensuring product quality and safety. HPLC with UV detection is a primary and effective method for the analysis of sodium this compound due to the presence of a chromophore in its aromatic ring.[1] This application note details a validated reverse-phase HPLC method for its determination.

Analytical Method

A reverse-phase HPLC method is employed for the separation and quantification of sodium this compound. This approach is simple, rapid, and provides reliable results.[1]

Chromatographic Conditions:

A summary of typical chromatographic conditions is presented in the table below. These conditions can be adapted based on the specific instrumentation and analytical requirements.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 10 minutes

Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2][3]

Quantitative Data Summary

The analytical method has been validated to ensure its suitability for the intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

The above data is representative for a validated HPLC method for a structurally similar compound, sodium 4-isopropylbenzenesulfonate, and is indicative of the expected performance for sodium this compound analysis.[1] For the analysis of related genotoxic impurities like methyl p-toluenesulfonate and ethyl p-toluenesulfonate, LOD and LOQ values as low as 0.15 ppm and 0.5 ppm, respectively, have been achieved.[4][5]

Experimental Protocols

4.1. Preparation of Solutions

4.1.1. Mobile Phase Preparation (Acetonitrile : Water with 0.1% Phosphoric Acid, 50:50 v/v)

  • Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Measure 500 mL of HPLC-grade water into a separate 1 L graduated cylinder.

  • Carefully add 1 mL of concentrated phosphoric acid to the water.

  • Combine the acetonitrile and the acidified water in a 1 L solvent bottle.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

4.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of sodium this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

4.1.3. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

4.2. Sample Preparation

  • Accurately weigh a quantity of the sample equivalent to about 10 mg of sodium this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.[1]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method.

4.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solution(s).

  • Record the chromatograms and integrate the peak area for sodium this compound.

4.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of sodium this compound in the sample solution using the regression equation.

  • Determine the final concentration in the original sample by accounting for all dilution factors.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Solution Preparation C->E F Chromatographic Separation E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Calibration Curve G->H I Quantification of Analyte H->I

Caption: Workflow for HPLC analysis of sodium this compound.

Analyte_Interaction cluster_mobile_phase Mobile Phase (Polar) cluster_stationary_phase Stationary Phase (Non-Polar) Analyte Sodium This compound C18 C18 Chains Silica Support Analyte->C18:f0 Hydrophobic Interaction (Retention)

Caption: Interaction of sodium this compound with a C18 stationary phase.

References

The Role of p-Toluenesulfonate in Nickel-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of transition-metal-catalyzed cross-coupling reactions, the use of aryl and alkyl p-toluenesulfonates (tosylates) as electrophilic partners has emerged as a powerful and practical alternative to traditional organohalides. Tosylates are attractive substrates due to their ready availability from phenols, which are ubiquitous and often less expensive than the corresponding halides. Furthermore, their stability and ease of handling make them valuable precursors in complex molecule synthesis. Nickel, being a more earth-abundant and economical alternative to palladium, has proven to be an effective catalyst for activating the relatively inert C–O bond of tosylates. This document provides detailed application notes, experimental protocols, and mechanistic insights into the pivotal role of p-toluenesulfonate in nickel-catalyzed cross-coupling reactions, including C–N (Buchwald-Hartwig amination), C–C (Suzuki-Miyaura and Kumada-Corriu) and C–CN (cyanation) bond formations.

The Function of p-Toluenesulfonate

The p-toluenesulfonate group serves as a competent leaving group in nickel-catalyzed cross-coupling reactions. While the C(aryl)–O bond in a tosylate is stronger and less readily cleaved than the C(aryl)–Br or C(aryl)–I bonds, the development of specialized nickel-based catalyst systems has overcome this challenge. The key to the successful activation of tosylates lies in the oxidative addition of the C–O bond to a low-valent nickel(0) species, which is a critical step in the catalytic cycle. The electronic and steric properties of the ligands on the nickel center, as well as the reaction conditions, are crucial for facilitating this otherwise difficult oxidative addition.

Application 1: Nickel-Catalyzed Amination of Aryl Tosylates

The nickel-catalyzed amination of aryl tosylates provides a direct route to arylamines, which are prevalent motifs in pharmaceuticals and functional materials. Catalyst systems often employ N-heterocyclic carbene (NHC) ligands to enhance the reactivity of the nickel center.

Quantitative Data
EntryAryl TosylateAmineProductYield (%)
1Phenyl tosylateMorpholine4-Phenylmorpholine95
24-Tolyl tosylateMorpholine4-(p-tolyl)morpholine92
34-Methoxyphenyl tosylateMorpholine4-(4-methoxyphenyl)morpholine85
4Phenyl tosylateAnilineDiphenylamine88
54-Tolyl tosylaten-HexylamineN-(n-hexyl)-4-methylaniline78
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Tosylates.[1]
  • Reaction Setup: In a glovebox, a 25 mL Schlenk tube is charged with a Ni(II)-(σ-aryl) complex (e.g., trans-(o-tolyl)Ni(PPh₃)₂Cl, 0.02 mmol, 2 mol%), an N-heterocyclic carbene (NHC) ligand (e.g., IPr·HCl, 0.024 mmol, 2.4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: The aryl tosylate (1.0 mmol) and the amine (1.2 mmol) are added to the Schlenk tube, followed by the addition of an anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 110 °C. The reaction mixture is stirred vigorously for the specified time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Application 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Tosylates

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation. The use of aryl tosylates in this reaction, catalyzed by nickel, expands the toolkit for the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry.

Quantitative Data
EntryAryl TosylateArylboronic AcidProductYield (%)
1Phenyl tosylatePhenylboronic acidBiphenyl98
24-Tolyl tosylatePhenylboronic acid4-Methylbiphenyl95
34-Methoxyphenyl tosylatePhenylboronic acid4-Methoxybiphenyl92
4Phenyl tosylate4-Formylphenylboronic acid4-Formylbiphenyl85
51-Naphthyl tosylatePhenylboronic acid1-Phenylnaphthalene90
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Tosylates.
  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with a nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%) and a suitable base (e.g., K₃PO₄, 3.0 mmol).

  • Reagent Addition: The aryl tosylate (1.0 mmol) and the arylboronic acid (1.5 mmol) are added to the tube, followed by an anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction Conditions: The Schlenk tube is sealed and heated in an oil bath at 100 °C for 12-24 hours with vigorous stirring.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Application 3: Nickel-Catalyzed Kumada-Corriu Coupling of Alkyl Tosylates

The Kumada-Corriu coupling enables the formation of C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds. The use of alkyl tosylates as electrophiles in this reaction is particularly advantageous as they are readily prepared from alcohols. A notable feature of some nickel-catalyzed Kumada couplings of alkyl tosylates is the use of 1,3-butadiene (B125203) as an additive, which has a remarkable effect on the reaction efficiency.

Quantitative Data

| Entry | Alkyl Tosylate | Grignard Reagent | Additive | Product | Yield (%) | |---|---|---|---|---| | 1 | n-Decyl tosylate | n-Butylmagnesium chloride | 1,3-Butadiene | n-Tetradecane | 85 | | 2 | Cyclohexyl tosylate | Phenylmagnesium bromide | 1,3-Butadiene | Phenylcyclohexane | 75 | | 3 | 2-Phenylethyl tosylate | Ethylmagnesium bromide | 1,3-Butadiene | 4-Phenylhexane | 82 |

Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada-Corriu Coupling of Alkyl Tosylates.[2]
  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a nickel catalyst (e.g., NiCl₂, 0.03 mmol, 3 mol%). The flask is evacuated and backfilled with argon.

  • Reagent Addition: Anhydrous THF (5 mL) is added, followed by 1,3-butadiene (1.0 mmol). The alkyl tosylate (1.0 mmol) is then added to the mixture.

  • Grignard Reagent Addition: The Grignard reagent (1.3 mmol) is added dropwise to the stirred solution at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at 25 °C for 3-6 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated. The product is purified by distillation or column chromatography.

Mechanistic Considerations and Visualizations

The catalytic cycles for these nickel-catalyzed cross-coupling reactions generally involve a Ni(0)/Ni(II) cycle. The key steps are:

  • Oxidative Addition: The aryl or alkyl tosylate undergoes oxidative addition to a Ni(0) complex to form a Ni(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki and Kumada couplings) or Amine Coordination/Deprotonation (for Amination): The nucleophilic partner (organoboron reagent, Grignard reagent, or amine) reacts with the Ni(II) intermediate.

  • Reductive Elimination: The coupled product is eliminated from the nickel center, regenerating the active Ni(0) catalyst.

Ni-Catalyzed Amination Cycle Ni0 LnNi(0) OxAdd Oxidative Addition Ni0->OxAdd Ar-OTs NiII_OTs LnNi(II)(Ar)(OTs) OxAdd->NiII_OTs Amine_Coord Amine Coordination NiII_OTs->Amine_Coord HNR'R'' NiII_Amine [LnNi(II)(Ar)(HNR'R'')]⁺OTs⁻ Amine_Coord->NiII_Amine Deprotonation Deprotonation (Base) NiII_Amine->Deprotonation NiII_Amido LnNi(II)(Ar)(NR'R'') Deprotonation->NiII_Amido RedElim Reductive Elimination NiII_Amido->RedElim Ar-NR'R'' RedElim->Ni0 caption Catalytic cycle for Ni-catalyzed amination.

Caption: Catalytic cycle for Ni-catalyzed amination.

Ni-Catalyzed Suzuki-Miyaura Cycle Ni0 LnNi(0) OxAdd Oxidative Addition Ni0->OxAdd Ar-OTs NiII_OTs LnNi(II)(Ar)(OTs) OxAdd->NiII_OTs Transmetalation Transmetalation NiII_OTs->Transmetalation Ar'B(OH)₂ Base NiII_Ar LnNi(II)(Ar)(Ar') Transmetalation->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim Ar-Ar' RedElim->Ni0 caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start: Assemble and flame-dry glassware charge_reagents Charge Schlenk tube with Ni catalyst, ligand, and base start->charge_reagents add_electrophile Add aryl/alkyl tosylate charge_reagents->add_electrophile add_nucleophile Add nucleophile (amine, boronic acid, etc.) add_electrophile->add_nucleophile add_solvent Add anhydrous solvent add_nucleophile->add_solvent seal_heat Seal vessel and heat to desired temperature add_solvent->seal_heat stir Stir for specified time seal_heat->stir monitor Monitor reaction progress (TLC, GC, etc.) stir->monitor cool_quench Cool to room temperature and quench reaction monitor->cool_quench extract Perform aqueous work-up and extraction cool_quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Characterize pure product purify->end caption General experimental workflow.

Caption: General experimental workflow.

Conclusion

The use of p-toluenesulfonates as electrophiles in nickel-catalyzed cross-coupling reactions offers a versatile and cost-effective strategy for the synthesis of a wide range of organic molecules. The protocols and data presented herein demonstrate the broad applicability of this methodology in forming C–N, C–C, and other valuable bonds. For researchers in drug development and other scientific fields, mastering these techniques provides a powerful tool for the efficient construction of complex molecular architectures from readily available starting materials. Further exploration of ligand design and reaction conditions is expected to continue expanding the scope and utility of these important transformations.

Synthesis of Ionic Liquids with 4-Methylbenzenesulfonate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) featuring the 4-methylbenzenesulfonate (tosylate) anion. These ILs are of significant interest due to their unique physicochemical properties, which make them promising candidates for various applications, including as solvents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), thereby addressing key challenges in drug development.[1][2][3][4]

Application Notes

Ionic liquids are organic salts with melting points below 100 °C, often existing as liquids at room temperature.[3][5] Their growing appeal in the pharmaceutical industry stems from their tunable nature; by carefully selecting the cation and anion, their properties can be tailored for specific tasks.[1][2] The tosylate anion, derived from the readily available and affordable p-toluenesulfonic acid, offers a non-halogenated, thermally stable option for IL synthesis.

The primary applications for tosylate-based ILs in a research and drug development context include:

  • Solubility Enhancement: A major hurdle in drug development is the poor aqueous solubility of many promising drug candidates.[1][4] Tosylate ILs can serve as effective solvents or co-solvents to significantly increase the solubility of hydrophobic APIs.[6] This is attributed to various intermolecular interactions, including hydrogen bonding and π-π stacking, between the IL and the drug molecule.[1]

  • Preformulation Studies: The use of tosylate ILs in early-stage preformulation can help in characterizing the physicochemical properties of a drug candidate and in developing stable and effective formulations.

  • Drug Delivery Systems: Ionic liquids are being explored as components of novel drug delivery systems, such as emulsions and microemulsions, to improve drug loading and bioavailability.[7]

Experimental Protocols

This section details the synthesis of various classes of tosylate ionic liquids and a general protocol for evaluating their efficacy as solubility enhancers for poorly soluble drugs.

Protocol 1: Synthesis of Imidazolium-Based Tosylate Ionic Liquids

This protocol describes the synthesis of 1-ethyl-3-methylimidazolium (B1214524) tosylate ([EMIM][OTs]) as a representative example.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1 equivalent) in anhydrous toluene.

  • Slowly add ethyl tosylate (1 equivalent) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The ionic liquid will typically separate as a denser phase.

  • Decant the upper toluene layer.

  • Wash the ionic liquid phase multiple times with anhydrous ethyl acetate and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting ionic liquid under high vacuum at 60-80 °C for several hours to remove any residual solvent.

  • The final product should be a viscous liquid or a low-melting solid.

Characterization: The structure and purity of the synthesized [EMIM][OTs] should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Synthesis of Phosphonium-Based Tosylate Ionic Liquids via Anion Exchange

This protocol outlines a general method for synthesizing phosphonium (B103445) tosylate ILs, using the metathesis of a phosphonium halide with a tosylate salt.

Materials:

  • Tetrabutylphosphonium (B1682233) bromide ([P₄₄₄₄]Br)

  • Silver tosylate (AgOTs) or Sodium tosylate (NaOTs)

  • Appropriate solvent (e.g., methanol, acetone, or dichloromethane)

Procedure:

  • Dissolve tetrabutylphosphonium bromide (1 equivalent) in a suitable solvent in a reaction flask.

  • In a separate flask, dissolve silver tosylate or sodium tosylate (1-1.1 equivalents) in the same solvent.

  • Slowly add the tosylate salt solution to the phosphonium bromide solution with constant stirring at room temperature.

  • If using silver tosylate, a precipitate of silver bromide (AgBr) will form immediately. If using sodium tosylate, a precipitate of sodium bromide (NaBr) will form.

  • Stir the reaction mixture for 12-24 hours at room temperature to ensure complete reaction.

  • Remove the precipitated halide salt by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting ionic liquid with diethyl ether to remove any non-ionic impurities.

  • Dry the final product under high vacuum to remove all traces of solvent.

Characterization: Confirm the structure and purity of the synthesized phosphonium tosylate IL using ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy. The absence of halide impurities should be confirmed by a qualitative test with silver nitrate (B79036) solution.

Protocol 3: Synthesis of Ammonium-Based Tosylate Ionic Liquids via Neutralization

This protocol describes the synthesis of a protic ammonium (B1175870) tosylate IL through a simple acid-base neutralization reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in toluene.

  • Slowly add triethylamine (1 equivalent) dropwise to the solution with vigorous stirring at room temperature. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Remove the toluene under reduced pressure to obtain the ionic liquid.

  • Wash the product with diethyl ether to remove any unreacted starting materials.

  • Dry the ionic liquid under high vacuum.

Characterization: The formation of the ionic liquid can be confirmed by ¹H NMR and FTIR spectroscopy.[8]

Protocol 4: Evaluation of Drug Solubility Enhancement

This protocol provides a general method for determining the solubility of a poorly water-soluble drug in a synthesized tosylate ionic liquid using the shake-flask method.[9][10]

Materials:

  • Synthesized tosylate ionic liquid

  • Poorly water-soluble drug (e.g., ibuprofen, ketoprofen)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the tosylate ionic liquid (e.g., 1%, 5%, 10%, 20% w/v) in phosphate buffer (pH 7.4).

  • Add an excess amount of the poorly soluble drug to a known volume of each ionic liquid solution in a sealed vial.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to separate the undissolved drug.

  • Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent (e.g., the corresponding IL-free buffer or methanol).

  • Determine the concentration of the dissolved drug in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The solubility of the drug in each ionic liquid solution is then calculated.

Data Presentation

The following tables summarize key quantitative data for representative tosylate-based ionic liquids.

Table 1: Synthesis Yields of Selected Tosylate Ionic Liquids

CationSynthesis MethodYield (%)Reference
1-Ethyl-3-methylimidazoliumDirect Alkylation>95Generic
Triisobutyl(methyl)phosphoniumQuaternizationHigh[11]
1-(Benzyloxy)-1-oxopropan-2-aminiumNeutralization91[12]
4-(Benzyloxy)-4-oxobutan-1-aminiumNeutralization93[12]

Table 2: Physicochemical Properties of 1-Ethyl-3-methylimidazolium Tosylate ([EMIM][OTs])

PropertyValueReference
Molecular Weight282.36 g/mol [13]
AppearanceLiquid to low-melting solid[13]
Melting Point25-35 °C[13][14]
Density (20 °C)1.231 g/mL[13][14]
Refractive Index (n20/D)1.548[13]
Water Content≤1.0%[13]

Visualizations

The following diagrams illustrate the synthesis workflows for tosylate-based ionic liquids.

Synthesis_Workflows cluster_0 Direct Alkylation / Quaternization cluster_1 Anion Exchange (Metathesis) cluster_2 Acid-Base Neutralization N_Heterocycle N-Heterocycle (e.g., 1-Methylimidazole) Imidazolium_Tosylate Imidazolium Tosylate IL N_Heterocycle->Imidazolium_Tosylate Reaction Alkyl_Tosylate Alkyl Tosylate (e.g., Ethyl Tosylate) Alkyl_Tosylate->Imidazolium_Tosylate Phosphonium_Halide Phosphonium Halide (e.g., [P₄₄₄₄]Br) Phosphonium_Tosylate Phosphonium Tosylate IL Phosphonium_Halide->Phosphonium_Tosylate Reaction Metal_Tosylate Metal Tosylate (e.g., AgOTs) Metal_Tosylate->Phosphonium_Tosylate Byproduct Halide Salt Precipitate (e.g., AgBr) Phosphonium_Tosylate->Byproduct Amine_Base Amine Base (e.g., Triethylamine) Ammonium_Tosylate Ammonium Tosylate IL Amine_Base->Ammonium_Tosylate Reaction PTSA p-Toluenesulfonic Acid PTSA->Ammonium_Tosylate

Caption: Synthesis routes for tosylate ionic liquids.

Solubility_Workflow start Start: Prepare IL Solutions add_drug Add Excess Drug to IL Solution start->add_drug equilibrate Equilibrate (Shake for 24-48h) add_drug->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant analyze Analyze Drug Concentration (UV-Vis/HPLC) supernatant->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for drug solubility evaluation.

References

Application Notes and Protocols: 4-Methylbenzenesulfonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzenesulfonate, commonly known as tosylate, is a pivotal functional group in modern organic synthesis, particularly in the preparation of agrochemicals. Its significance stems from its role as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. The tosyl group's ability to stabilize a negative charge through resonance makes it readily displaceable, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of complex molecules, including a prominent class of herbicides known as sulfonylureas.

Sulfonylurea herbicides are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals, conferring them with low mammalian toxicity. The synthesis of these herbicides often involves the use of tosylates as key intermediates to construct the characteristic sulfonylurea bridge.

These application notes provide an overview of the use of this compound in the synthesis of sulfonylurea herbicides, a representative experimental protocol, and a summary of the biological pathway affected by these agrochemicals.

Application: Synthesis of Sulfonylurea Herbicides

The core structure of sulfonylurea herbicides consists of a sulfonyl group linked to a urea (B33335) moiety, which in turn is connected to a heterocyclic group. This compound derivatives, primarily p-toluenesulfonyl chloride, are instrumental in forming the sulfonamide precursor to the final sulfonylurea product.

A general synthetic strategy involves the reaction of a substituted benzenesulfonamide (B165840) with a heterocyclic amine via a carbamate (B1207046) or isocyanate intermediate. The initial sulfonamide is often prepared by the reaction of the corresponding sulfonyl chloride with ammonia (B1221849) or an amine. While direct synthesis of some sulfonylureas may not explicitly show a tosylate intermediate in the final coupling step, the underlying chemistry of activating a group for nucleophilic attack is the same principle that makes tosylates valuable synthetic tools.

For instance, the synthesis of a sulfonamide can be achieved by reacting p-toluenesulfonyl chloride with an appropriate amine, followed by further functionalization to build the final herbicidal molecule.

Experimental Protocols

The following protocols describe a representative two-step synthesis of a key intermediate in the preparation of sulfonylurea-type compounds, starting from the tosylation of an alcohol.

Protocol 1: Tosylation of 2-(Hydroxymethyl)benzonitrile (B1590355)

This protocol details the conversion of a primary alcohol to a tosylate, a common activating step in organic synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(Hydroxymethyl)benzonitrile133.155.0 g37.5 mmol
p-Toluenesulfonyl chloride190.657.88 g41.3 mmol
Pyridine (B92270)79.1020 mL-
Dichloromethane (B109758) (DCM)84.93100 mL-
1 M Hydrochloric acid (HCl)36.4650 mL-
Saturated sodium bicarbonate (NaHCO₃)84.0150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (B86663) (MgSO₄)120.37--

Procedure:

  • Dissolve 2-(hydroxymethyl)benzonitrile (5.0 g, 37.5 mmol) in 50 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (20 mL) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (7.88 g, 41.3 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of dichloromethane.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate (B1210297) and hexanes to afford (2-cyanobenzyl) this compound as a white solid.

Expected Yield and Purity:

ProductAppearanceYieldPurity (by NMR)
(2-cyanobenzyl) this compoundWhite solid~85-95%>98%
Protocol 2: Synthesis of a Sulfonylurea Precursor

This protocol illustrates the reaction of the tosylate intermediate with a sulfonamide to form a key precursor for a sulfonylurea herbicide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2-cyanobenzyl) this compound287.345.0 g17.4 mmol
4,6-Dimethoxypyrimidin-2-amine155.152.70 g17.4 mmol
Potassium carbonate (K₂CO₃)138.213.61 g26.1 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl acetate88.11150 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • To a 100 mL round-bottom flask, add (2-cyanobenzyl) this compound (5.0 g, 17.4 mmol), 4,6-dimethoxypyrimidin-2-amine (2.70 g, 17.4 mmol), and potassium carbonate (3.61 g, 26.1 mmol).

  • Add 50 mL of N,N-dimethylformamide (DMF) and heat the mixture to 80 °C with stirring.

  • Maintain the reaction at 80 °C for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonylurea precursor.

Expected Yield and Purity:

ProductAppearanceYieldPurity (by HPLC)
Sulfonylurea PrecursorOff-white solid~70-85%>97%

Visualizations

Synthetic Workflow for a Sulfonylurea Precursor

Synthetic_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution Alcohol 2-(Hydroxymethyl)benzonitrile Tosylate (2-cyanobenzyl) this compound Alcohol->Tosylate TsCl, Pyridine, DCM, 0°C to rt TsCl p-Toluenesulfonyl chloride Pyridine Pyridine Amine 4,6-Dimethoxypyrimidin-2-amine K2CO3 K₂CO₃ Precursor Sulfonylurea Precursor Tosylate_ref->Precursor Amine, K₂CO₃, DMF, 80°C

Caption: Synthetic workflow for a sulfonylurea precursor.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis in Plants cluster_inhibition Inhibition by Sulfonylurea Herbicide Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Threonine->ALS Intermediates α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Intermediates BCAA Valine, Leucine, Isoleucine Intermediates->BCAA Multiple Steps Protein Protein Synthesis & Plant Growth BCAA->Protein Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Binds to and inhibits

Caption: Inhibition of ALS by sulfonylurea herbicides.

Application Notes and Protocols for Reactions Involving Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving p-toluenesulfonates (tosylates). Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals.[1][2][3]

Introduction: The Role of Tosylates in Organic Synthesis

Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions due to the hydroxyl group (-OH) being a poor leaving group.[1][2][4] To enhance their reactivity, alcohols can be converted into tosylates. The tosylate anion is a highly stable, non-nucleophilic leaving group due to the resonance delocalization of its negative charge across the sulfonyl group and the aromatic ring.[1][4] This conversion facilitates a wide range of transformations, often with high stereochemical control, which is critical in the synthesis of complex molecules.[1] The formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during this step.[2][4]

General Considerations for Handling Tosylates

  • Safety Precautions: p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Tosylates themselves are potent alkylating agents and should be handled with care.[2] All reactions should be carried out under anhydrous conditions in flame-dried glassware, as tosylates can be sensitive to moisture.[5]

  • Reaction Monitoring: The progress of tosylation and subsequent reactions should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[1][4][6]

Experimental Protocols

This protocol describes the conversion of a primary alcohol to its corresponding tosylate.

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)[4][6]

  • Pyridine (B92270) or Triethylamine (B128534) (1.5-2.0 eq)[4][6]

  • Anhydrous Dichloromethane (DCM) (10 volumes)[4][6]

  • Deionized Water

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq) in anhydrous DCM (10 volumes).[1][4]

  • Cool the solution to 0 °C in an ice bath.[1][4][6]

  • Addition of Base: Slowly add pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.[1][4][6]

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature is maintained at 0 °C.[1][4][6]

  • Reaction: Stir the reaction mixture at 0 °C for 1-4 hours.[4][6] The reaction can then be allowed to warm to room temperature and stirred for an additional 2-16 hours.[4] Monitor the reaction progress by TLC.[1][4][6]

  • Workup: Once the reaction is complete, dilute the mixture with DCM.[4] Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally, brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.[1][4][6]

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[1][4]

Quantitative Data for Tosylation of a Primary Alcohol:

Reactant/ReagentMolar Equivalents
Primary Alcohol1.0
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5
Pyridine or Triethylamine1.5 - 2.0
Reaction ParameterValue
Temperature0 °C to Room Temp
Reaction Time3 - 20 hours

This protocol details the displacement of a tosylate group with an azide (B81097) nucleophile, a common transformation in drug development.[1]

Materials:

  • Alkyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)[1]

  • Anhydrous Dimethylformamide (DMF)[1]

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.[1]

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.[1]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[1] Monitor the reaction progress by TLC.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.[1]

  • Extract the aqueous mixture three times with diethyl ether.[1]

  • Combine the organic extracts and wash with brine solution.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the resulting alkyl azide by column chromatography if necessary.[1]

Quantitative Data for SN2 Reaction with Sodium Azide:

Reactant/ReagentMolar Equivalents
Alkyl tosylate1.0
Sodium azide1.5
Reaction ParameterValue
Temperature60 - 80 °C
Reaction Time3 - 6 hours
SolventDMF

This protocol describes the elimination of a tosylate to form an alkene, using a strong, non-nucleophilic base.

Materials:

  • Cyclic tosylate (e.g., trans-2-methylcyclohexyl tosylate) (1.0 eq)

  • Potassium t-butoxide (1.1 eq)[7]

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • Pentane (B18724)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the cyclic tosylate in DMSO (1.4 mL per gram of tosylate).[7]

  • Addition of Base: Add potassium t-butoxide (1.1 equivalents).[7]

  • Reaction: Attach a Hickman still and magnetically stir the reaction in an oil bath at 135 °C.[7]

  • Product Collection: Continuously remove the distillate with a pipette until no more distillate collects. The distillate contains the alkene product and t-butanol.[7]

  • Workup: Dissolve the distillate in approximately 5 mL of pentane and wash with water (3 x 5mL).[7]

  • Isolation: Dry the pentane layer with anhydrous sodium sulfate and remove the pentane under atmospheric pressure in a warm water bath at about 45 °C to yield the alkene.[7]

Quantitative Data for E2 Elimination:

Reactant/ReagentMolar Equivalents
Cyclic tosylate1.0
Potassium t-butoxide1.1
Reaction ParameterValue
Temperature135 °C
SolventDMSO

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation start_end start_end process process reagent reagent condition condition workup workup A Dissolve Alcohol in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Add TsCl (portion-wise) C->D E Stir and Monitor (TLC) D->E F Quench Reaction (add Water) E->F Reaction Complete G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purification (Chromatography/ Recrystallization) I->J K Pure Tosylate J->K

Caption: General experimental workflow for the preparation of a tosylate.

tosylate_reactions reactant reactant intermediate intermediate pathway pathway product product condition condition Alcohol Alcohol (R-OH) Tosylate Alkyl Tosylate (R-OTs) Alcohol->Tosylate Tosylation (Retention of Stereochem) SN2 SN2 Pathway Tosylate->SN2 E2 E2 Pathway Tosylate->E2 Sub_Product Substitution Product (R-Nu) SN2->Sub_Product Elim_Product Elimination Product (Alkene) E2->Elim_Product TsCl_Base TsCl, Pyridine Strong_Nuc Strong Nucleophile (e.g., CN-, N3-) Strong_Base Strong, Bulky Base (e.g., t-BuOK)

Caption: Role of tosylates in substitution and elimination pathways.

References

Application Notes and Protocols: Safe Handling of p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Toluenesulfonyl chloride (TsCl), also known as tosyl chloride, is a widely used reagent in organic synthesis, primarily for the preparation of sulfonate esters and amides. It is a white to almost white crystalline solid that is highly reactive and presents significant safety hazards.[1][2][3] It is corrosive and reacts with water, liberating toxic and corrosive hydrogen chloride gas.[1][2][4][5] These application notes provide detailed protocols for the safe handling, storage, and disposal of p-toluenesulfonyl chloride to minimize risks to laboratory personnel.

Hazard Identification and Data Summary

p-Toluenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3][5] It is also a lachrymator (a substance that causes tearing) and a vesicant, meaning it can induce blistering of the skin.[1][2][5] Contact with water should be strictly avoided as it hydrolyzes to form hydrochloric acid.[1][4][5]

Table 1: Physicochemical and Safety Data for p-Toluenesulfonyl Chloride

PropertyValueSource(s)
CAS Number 98-59-9[1][2]
Molecular Formula C₇H₇ClO₂S[5]
Molecular Weight 190.65 g/mol [5]
Appearance White crystalline powder or lump[1][3][6]
Melting Point 65 - 69 °C (149 - 156 °F)[3]
Boiling Point 134 °C (273 °F) at 13 hPa
Flash Point 128 °C (262.4 °F)[1]
Incompatibilities Water, strong oxidizing agents, strong bases[1][7]
Hazardous Decomposition Carbon oxides, sulfur oxides, hydrogen chloride gas[4]

Experimental Protocols for Safe Handling

Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: All work with p-toluenesulfonyl chloride must be conducted in a certified chemical fume hood to control airborne levels.[1][2][7] The work area should be equipped with a safety shower and an eyewash station.[1][2][7]

  • Eye Protection: Wear chemical splash goggles and a face shield.[1][4][5][7] Standard safety glasses are not sufficient.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber, inspect before use) and a lab coat.[1][4][5] For larger quantities, consider wearing appropriate protective clothing to prevent all skin exposure.[1][2]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved full-facepiece respirator with appropriate cartridges (e.g., for acid gases and particulates) is required.[1][4]

Protocol 2: Storage and Handling

  • Storage:

    • Store containers in a cool, dry, and well-ventilated area designated as a corrosives area.[1][2][7]

    • Keep containers tightly closed to prevent contact with moisture.[4][5] The material is moisture-sensitive.[4][7]

    • Store under an inert gas (e.g., nitrogen or argon) for long-term stability.[4][5]

    • Do not store in metal containers, as the material can be corrosive to metals, especially in the presence of moisture.[1][3][7]

  • Handling:

    • Wash hands thoroughly after handling.[1][2]

    • Avoid generating dust.[1][2][4][5] Use techniques that minimize dust generation and accumulation when weighing or transferring the solid.

    • Do not breathe dust, vapor, mist, or gas.[1][2]

    • Ensure all containers are properly labeled with the chemical name and associated hazards.

Protocol 3: Waste Disposal

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Chemical Waste:

    • Collect waste p-toluenesulfonyl chloride and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

    • Arrange for disposal through an approved waste disposal company, following all local, state, and federal regulations.

    • Do not dispose of the material down the drain.[4][5]

Emergency Procedures

Protocol 4: Accidental Spills

  • Evacuation: Evacuate non-essential personnel from the immediate area.[4][5]

  • Ventilation: Ensure the area is well-ventilated, but perform cleanup only if it can be done without significant dust generation.

  • Containment:

    • Wearing full PPE as described in Protocol 1, carefully sweep or vacuum up the spilled material.[1][2]

    • Avoid actions that create dust.[1][2]

    • Place the spilled material into a suitable, dry, labeled container for disposal.[1][2][5]

  • Decontamination: Clean the affected area thoroughly once the material is removed.

  • Water Contact: DO NOT use water to clean up the spill, as this will generate corrosive gas.[1][2][7]

Protocol 5: Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the victim to fresh air immediately.[1][2][4] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth).[1][7] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2][3] If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink.[1] Never give anything by mouth to an unconscious person.[1][4][5] Seek immediate medical attention.[1][2]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling p-toluenesulfonyl chloride from preparation to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of p-Toluenesulfonyl Chloride cluster_prep 1. Preparation & Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling cluster_emergency 4. Emergency Response Risk_Assessment Review SDS and Hazards Prep_Area Verify Fume Hood, Eyewash, & Safety Shower Functionality Risk_Assessment->Prep_Area Don_PPE Don Full PPE: - Goggles & Face Shield - Lab Coat - Impervious Gloves Prep_Area->Don_PPE Handling Weigh and Dispense in Fume Hood Don_PPE->Handling Reaction Perform Synthesis Handling->Reaction Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Decontaminate Decontaminate Glassware & Work Area Reaction->Decontaminate Waste_Disposal Segregate & Store Chemical Waste Decontaminate->Waste_Disposal Doff_PPE Remove & Dispose of Contaminated PPE Waste_Disposal->Doff_PPE Spill_Response Follow Spill Protocol 4 Spill->Spill_Response Exposure_Response Follow Exposure Protocol 5 Exposure->Exposure_Response

Caption: Logical workflow for the safe handling of p-toluenesulfonyl chloride.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tosylation Reactions of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve yields in the tosylation of sterically hindered alcohols.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Tosylate

Potential Cause Troubleshooting Step Rationale
Steric Hindrance 1. Switch to a smaller, more reactive sulfonylating agent: Consider using mesyl chloride (MsCl) or triflic anhydride (B1165640) (Tf₂O).[1] 2. Increase reaction temperature: Gently heat the reaction mixture (e.g., to 60-80 °C) or use microwave irradiation.[1]MsCl is sterically less demanding than TsCl, and Tf₂O is significantly more reactive, forming a better leaving group.[1][2] Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Insufficiently Activated Alcohol 1. Use a stronger base: Replace pyridine (B92270) or triethylamine (B128534) with a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or generate the alkoxide with sodium hydride (NaH) prior to adding TsCl.[1]A stronger base will more effectively deprotonate the hindered alcohol, increasing its nucleophilicity towards the sulfonyl chloride.
Poor Reagent Quality 1. Recrystallize p-toluenesulfonyl chloride (TsCl): Recrystallize commercial TsCl from hexane (B92381) to remove impurities.[1] 2. Use fresh, anhydrous solvents and reagents: Ensure all solvents (e.g., pyridine, DCM, THF) and bases are anhydrous.[1]Impurities in TsCl can inhibit the reaction.[1] Water will react with TsCl, reducing its effective concentration and quenching the reaction.
Ineffective Catalyst System 1. Add a nucleophilic catalyst: Introduce a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (B24206).[1][3][4]DMAP and 1-methylimidazole are highly effective acylation catalysts that can significantly accelerate the reaction rate for hindered alcohols.[3][5]

Issue 2: Formation of Undesired Side Products

Side Product Potential Cause Prevention Strategy
Alkene E2 Elimination: This is a common side reaction with sterically hindered secondary or tertiary alcohols, often promoted by strong, bulky bases and higher temperatures.[6]1. Use a less hindered base: Opt for pyridine or triethylamine over bulkier bases if possible. 2. Lower the reaction temperature: Run the reaction at 0 °C or room temperature if the rate is acceptable. 3. Consider an alternative to tosylation: For subsequent substitution reactions, an Appel reaction to form the alkyl halide directly might be a better route.[1]
Alkyl Chloride Nucleophilic attack by chloride: The chloride ion displaced from TsCl can act as a nucleophile, especially with activated alcohols (e.g., benzylic, allylic) or when the tosylate is a very good leaving group.[7][8][9]1. Use tosyl anhydride (Ts₂O) instead of TsCl: This eliminates the chloride source. 2. Add a chloride scavenger: While not standard, in specific cases, silver salts could be considered, though this adds complexity and cost.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is not proceeding to completion, even with heating and extended reaction times. What should I try next?

A1: If heating isn't sufficient, consider enhancing the nucleophilicity of your alcohol. The most direct way is to deprotonate it fully to the alkoxide using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF before adding the tosyl chloride.[1] Alternatively, switching to a more reactive sulfonylating agent like mesyl chloride (MsCl) or triflic anhydride (Tf₂O) can be very effective for highly hindered systems.[1]

Q2: I am observing a significant amount of elimination product. How can I favor the desired tosylation?

A2: Elimination is favored by heat and strong, bulky bases.[6] First, try running your reaction at a lower temperature (e.g., 0 °C to room temperature). If a strong base is required, consider using a less sterically demanding one. For example, if you are using potassium tert-butoxide, switching to NaH to pre-form the alkoxide at a low temperature before tosylation might minimize elimination.

Q3: Is DMAP always a good choice as a catalyst for tosylating hindered alcohols?

A3: DMAP is an excellent nucleophilic catalyst for this transformation and often significantly improves reaction rates and yields.[1][5] However, it is also a moderately strong base and can contribute to elimination side reactions in sensitive substrates, especially at higher temperatures. It is typically used in catalytic amounts (0.05-0.2 equivalents). 1-Methylimidazole is another excellent and often less toxic alternative catalyst.[3][4]

Q4: How pure does my p-toluenesulfonyl chloride need to be?

A4: The purity of TsCl is critical for reproducible and high-yielding reactions. Commercial TsCl often contains p-toluenesulfonic acid from hydrolysis, which can complicate the reaction. It is highly recommended to recrystallize TsCl from hexane before use, which can lead to a dramatic improvement in yields.[1]

Q5: What are the best solvent choices for tosylating a sterically hindered alcohol?

A5: The traditional solvent is pyridine, which also acts as the base.[10] However, for sluggish reactions, polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are excellent choices, used in combination with a suitable base like triethylamine, DMAP, or NaH.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Tosylation using Triethylamine and DMAP

  • Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5-3.0 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Tosylation of a Highly Hindered Alcohol via its Alkoxide

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 1-2 hours).

  • Cool the resulting alkoxide solution back to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous THF and add it dropwise to the alkoxide solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform a standard aqueous workup and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Hindered Alcohol in Anhydrous Solvent add_base Add Base (e.g., Et3N, Pyridine) start->add_base add_catalyst Add Catalyst (e.g., DMAP) add_base->add_catalyst add_tscl Add TsCl at 0°C add_catalyst->add_tscl stir Stir and Monitor (TLC) add_tscl->stir quench Aqueous Quench stir->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify end Pure Tosylate purify->end troubleshooting_logic cluster_no_reaction Low Conversion cluster_side_products Side Products Observed start Low Yield in Tosylation Reaction check_conversion Is Starting Material Consumed? start->check_conversion increase_temp Increase Temperature / Use Microwave check_conversion->increase_temp No elimination Elimination Product? (Alkene) check_conversion->elimination Yes stronger_base Use Stronger Base (e.g., NaH) increase_temp->stronger_base more_reactive_sulfonyl Use MsCl or Tf₂O stronger_base->more_reactive_sulfonyl add_catalyst Add DMAP / 1-Methylimidazole more_reactive_sulfonyl->add_catalyst chlorination Chlorination Product? elimination->chlorination lower_temp Lower Temperature elimination->lower_temp use_ts2o Use Ts₂O chlorination->use_ts2o

References

Technical Support Center: Reactions of 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and side reactions encountered when using 4-methylbenzenesulfonate (tosylate) esters with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of alkyl tosylates with strong bases?

Alkyl tosylates are excellent substrates for two main types of reactions when treated with strong bases: nucleophilic substitution (typically S_N2) and elimination (typically E2).[1][2][3] Because many strong bases are also potent nucleophiles, these two pathways are often in direct competition. The outcome of the reaction is highly dependent on the structure of the substrate, the nature of the base, and the reaction conditions.

Q2: Why is elimination (alkene formation) such a common side reaction?

The tosylate group (-OTs) is an excellent leaving group, making the hydrogens on the carbon atom adjacent to the tosylated carbon (the β-hydrogens) acidic.[1][4] A strong base can abstract one of these β-hydrogens, leading to the formation of a double bond through an E2 mechanism.[2] This elimination reaction competes directly with the S_N2 pathway, where the base would act as a nucleophile and attack the carbon bearing the tosylate group.[5]

Q3: What key factors determine the ratio of substitution (S_N2) to elimination (E2) products?

Several factors critically influence the product distribution:

  • Substrate Structure:

    • Primary tosylates primarily undergo S_N2 reactions.

    • Secondary tosylates are prone to both S_N2 and E2 reactions, making them particularly sensitive to reaction conditions.[6]

    • Tertiary tosylates almost exclusively undergo E2 elimination due to steric hindrance preventing the S_N2 backside attack.[7]

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination.[7][8] Strong, non-hindered bases (e.g., sodium ethoxide) can act as both nucleophiles and bases, leading to a mixture of products for secondary tosylates.[6]

  • Temperature: Higher temperatures generally favor elimination over substitution.

Q4: Can the tosylate group be cleaved under basic conditions?

Yes, under certain conditions, the tosylate group itself can be cleaved.

  • Hydrolysis: In the presence of water or hydroxide (B78521) ions, tosylates can hydrolyze back to the corresponding alcohol and 4-methylbenzenesulfonic acid.[9] This underscores the importance of using anhydrous conditions.

  • Aryl Tosylate Cleavage: Aryl tosylates can be cleaved to yield phenols when treated with very strong bases, such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO).[10]

Troubleshooting Guide

Problem: My reaction produced a high yield of an alkene instead of the desired substitution product.

  • Possible Cause: The base used was too sterically hindered or the reaction temperature was too high, favoring the E2 elimination pathway. This is a common issue with secondary tosylates.[6][7]

  • Solution:

    • Change the Base: Switch to a less sterically hindered base that is a good nucleophile but a weaker base (e.g., sodium azide (B81097), sodium cyanide, or an acetate (B1210297) salt).

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly favor the S_N2 pathway over the E2 pathway.

    • Solvent Choice: Using a polar aprotic solvent (e.g., DMSO, DMF) can enhance the rate of S_N2 reactions.

Problem: My elimination reaction produced the less substituted alkene (Hofmann product) instead of the more substituted one (Zaitsev product).

  • Possible Cause: A sterically bulky base was used. Large bases, like potassium tert-butoxide (KOtBu), preferentially abstract the less sterically hindered β-hydrogen, leading to the Hofmann product.[7][8]

  • Solution:

    • To obtain the Zaitsev product: Use a smaller, non-bulky strong base such as sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe).[7] These bases are small enough to access the more sterically hindered β-hydrogen, leading to the more thermodynamically stable, substituted alkene.[11]

    • To favor the Hofmann product: Continue using a bulky base like potassium tert-butoxide or lithium diisopropylamide (LDA).[8]

Problem: The starting alcohol is reappearing in my reaction mixture.

  • Possible Cause: The tosylate ester is hydrolyzing. This occurs when water is present in the reaction, either from wet solvents, reagents, or exposure to atmospheric moisture.[9]

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents.[12] Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Use High-Quality Reagents: Ensure the starting tosylate and the base are free from water.

Quantitative Data Summary

The choice of base has a dramatic effect on the distribution of substitution and elimination products, as well as the regioselectivity of the elimination.

Table 1: Influence of Base Steric Hindrance on S_N2 vs. E2 Product Ratio for 2-Butyl Tosylate

BaseStructureTypeMajor Product(s)Approximate Ratio (E2:S_N2)
Sodium EthoxideNaOCH₂CH₃Small BaseZaitsev + S_N220:80
Potassium tert-ButoxideKOC(CH₃)₃Bulky BaseHofmann + Zaitsev>95:5

Note: Ratios are illustrative and can vary based on exact reaction conditions.

Table 2: Regioselectivity in E2 Elimination of 2-Butyl Tosylate

BaseProduct 1 (Hofmann)Product 2 (Zaitsev)Approximate Ratio (Hofmann:Zaitsev)
Sodium Ethoxide1-Butene2-Butene25:75
Potassium tert-Butoxide1-Butene2-Butene70:30

Note: The Zaitsev product (2-butene) is generally more stable. Bulky bases favor the formation of the less stable Hofmann product (1-butene) due to kinetic control.[8][11]

Experimental Protocols

Protocol 1: General Procedure to Maximize S_N2 Substitution for a Secondary Tosylate

This protocol aims to minimize the competing E2 elimination side reaction.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Reagents:

    • Secondary alkyl tosylate (1.0 eq)

    • Nucleophile (e.g., Sodium Azide, NaN₃) (1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Procedure:

    • Add the secondary alkyl tosylate to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Dissolve the tosylate in anhydrous DMF.

    • Add the sodium azide to the solution in one portion.

    • Stir the reaction mixture at room temperature (or 0 °C if elimination is still problematic).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by pouring it into cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective Hofmann Elimination Using a Bulky Base

This protocol is designed to maximize the yield of the less-substituted alkene.

  • Preparation: Follow the same procedure for drying glassware and ensuring an inert atmosphere as in Protocol 1.

  • Reagents:

    • Alkyl tosylate (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (2.0 eq)

    • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Procedure:

    • In a flask under nitrogen, dissolve the alkyl tosylate in anhydrous THF.

    • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

    • Cool the tosylate solution to 0 °C in an ice bath.

    • Slowly add the potassium tert-butoxide solution to the tosylate solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Quench the reaction carefully by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with pentane (B18724) or diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent. Caution: The alkene product may be volatile.

    • Purify via distillation or chromatography as needed.

Visualizations

troubleshooting_workflow problem problem cause cause solution solution start Experiment Start outcome Analyze Product Mixture start->outcome prob1 High Yield of Alkene (E2 Product) outcome->prob1 Low SN2 Yield prob2 Regenerated Starting Alcohol outcome->prob2 SM Detected prob3 Hofmann Product Formed (Desired Zaitsev) outcome->prob3 Wrong Isomer success Desired Product Obtained outcome->success Success cause1 Base too bulky / Temp too high prob1->cause1 cause2 Water present in reaction prob2->cause2 cause3 Bulky base used prob3->cause3 sol1 Use less hindered base (e.g., NaOEt) or Lower Temperature cause1->sol1 sol2 Use anhydrous solvents and inert atmosphere cause2->sol2 sol3 Use small base (e.g., NaOEt) cause3->sol3 sol1->start Re-run sol2->start Re-run sol3->start Re-run

Caption: Troubleshooting workflow for side reactions of tosylates.

reaction_pathways reactant Secondary Alkyl Tosylate (R-CH(OTs)-CH₂-R') sn2_product Substitution Product (Sₙ2) (R-CH(B)-CH₂-R') (Inversion of Stereochemistry) reactant->sn2_product Pathway 1: Nucleophilic Attack e2_product Elimination Product (E2) (R-C=CH-R') (Alkene) reactant->e2_product Pathway 2: β-Hydrogen Abstraction base Strong Base (B⁻)

Caption: Competing S_N2 and E2 reaction pathways for tosylates.

References

Technical Support Center: Reactions Involving Tosylate Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions when using tosylate leaving groups.

Frequently Asked Questions (FAQs)

Q1: What is a tosylate, and why is it considered an excellent leaving group?

A tosylate (short for p-toluenesulfonate, abbreviated as OTs) is a functional group derived from p-toluenesulfonic acid.[1] Alcohols can be converted to tosylates by reacting them with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[2][3] This conversion is crucial because the hydroxyl group (-OH) of an alcohol is a poor leaving group, being a strong base.[1][3][4]

The tosylate group is an excellent leaving group because its negative charge is delocalized through resonance across three oxygen atoms after it detaches.[4][5][6] This charge distribution makes the resulting tosylate anion a very weak base and therefore very stable, facilitating its departure during nucleophilic substitution (SN2) and elimination (E2) reactions.[4][5]

Q2: What are the primary competing reactions for an alkyl tosylate?

Alkyl tosylates can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[2][3][7] The competition is most significant between the SN2 and E2 pathways, which are both bimolecular and favored by strong nucleophiles/bases.[8][9][10] The outcome of the reaction is highly dependent on several factors, including the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature.[9]

Q3: How does the substrate structure influence the reaction outcome?

The structure of the alkyl tosylate plays a critical role in determining whether substitution or elimination predominates:

  • Primary (1°) Substrates: These are ideal for SN2 reactions due to minimal steric hindrance.[2][9][11] Elimination (E2) is generally a minor pathway unless a sterically bulky base is used.[9][12]

  • Secondary (2°) Substrates: These are the most complex cases, where SN2 and E2 reactions are in direct competition.[2][13] The choice of reagents and conditions is critical to favor one pathway over the other.[2] Steric hindrance is more significant than in primary substrates, making the E2 pathway more competitive.[13]

  • Tertiary (3°) Substrates: Due to significant steric hindrance, SN2 reactions are blocked.[7][8][9] These substrates will almost exclusively undergo elimination (E2) when a strong base is present, or SN1/E1 reactions with weak nucleophiles/bases.[2][7][8]

Q4: How does the choice of nucleophile versus base affect the SN2/E2 competition?

The strength and steric bulk of the reagent are paramount:

  • Strong, Non-Bulky Nucleophiles: Species that are good nucleophiles but relatively weak bases favor the SN2 reaction. Examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[2]

  • Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), DBU, and DBN, are poor nucleophiles due to their size.[2][9][10] They preferentially abstract a proton from a beta-carbon, strongly favoring the E2 elimination pathway.[2][9]

  • Strong, Non-Bulky Bases: Reagents that are both strong nucleophiles and strong bases (e.g., hydroxide (B78521) HO⁻, alkoxides RO⁻) present a challenge, especially with secondary substrates.[13] For secondary tosylates, these reagents tend to favor elimination (E2) as the major pathway.

Q5: What is the role of the solvent in controlling the reaction pathway?

The solvent significantly influences the reactivity of the nucleophile/base:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are preferred for SN2 reactions.[2][14] They solvate the cation but leave the anionic nucleophile "naked" and highly reactive, increasing its nucleophilicity and favoring substitution over elimination.[15][16]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can decrease the strength of a nucleophile through hydrogen bonding, forming a "cage" around it.[14][15][17] This effect hinders the nucleophile's ability to attack the electrophilic carbon, thus disfavoring the SN2 pathway. Consequently, polar protic solvents tend to favor E2 reactions relative to SN2.[16]

Q6: Does temperature affect the competition between substitution and elimination?

Yes, temperature is a key factor. Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[9] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, favoring the elimination pathway. Therefore, to promote the SN2 product, reactions should typically be run at lower temperatures.[2]

Troubleshooting Guide: High Yield of Elimination Product

If your reaction is producing an undesired amount of the elimination byproduct, consider the following adjustments to favor the SN2 pathway.

Factor Problematic Condition (Favors E2) Recommended Solution (Favors SN2) Rationale
Base/Nucleophile Using a strong, sterically hindered base (t-BuOK, DBU) or a strong, non-hindered base (NaOH, NaOMe) with a 2°/3° substrate.Switch to a good nucleophile that is a weaker base (e.g., NaN₃, NaCN, NaI, NaBr, NaSR).[2][13]Weaker bases are less likely to abstract a proton, promoting the nucleophilic attack required for substitution.[18][16]
Solvent Using a polar protic solvent (e.g., ethanol, water).Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).[2][14][15]Polar aprotic solvents enhance nucleophilicity, increasing the rate of the SN2 reaction relative to the E2 reaction.[9][15][16]
Temperature Running the reaction at elevated temperatures.Decrease the reaction temperature. Run at or below room temperature if possible.[2]Elimination has a higher activation energy and is more entropically favored, so lower temperatures disfavor this pathway.[9]
Substrate Using a secondary (2°) or tertiary (3°) tosylate where elimination is highly competitive or dominant.If possible, redesign the synthesis to use a primary (1°) tosylate.Primary substrates are least sterically hindered and strongly favor the SN2 pathway.[2][9]

Data on SN2 vs. E2 Ratios

The ratio of substitution to elimination products is highly dependent on the specific reaction conditions. The following table summarizes illustrative data.

SubstrateNucleophile/BaseSolventProduct Ratio (SN2 : E2)
Isopropyl BromideNaOHEthanol21% : 79%[13]
Secondary Alkyl SulfonateKOtBuDMSO~0% : 100%[13]
Primary Alkyl HalideNaCNDMSOMajor : Minor[16]
Secondary Alkyl HalideNaSRPolar AproticMajor : Minor[13]

Note: Data is often substrate and context-specific. This table serves as a general guide to illustrate trends.

Experimental Protocols

Protocol: SN2 Reaction of a Secondary Tosylate with Sodium Azide

This protocol provides a general methodology for performing a substitution reaction on a secondary tosylate while minimizing the E2 side reaction.

Objective: To substitute a tosylate group with an azide group via an SN2 mechanism.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Reagents:

  • Secondary alkyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.

  • Dissolution: Dissolve the secondary alkyl tosylate (1.0 eq) in anhydrous DMF. The volume should be sufficient to ensure all solids remain dissolved throughout the reaction.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution. Sodium azide is a good nucleophile but a relatively weak base, which favors the SN2 pathway.[2]

  • Reaction Temperature: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Avoid high temperatures which favor elimination.[9] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired alkyl azide.

Visualizations

SN2_vs_E2_Competition sub Secondary Alkyl Tosylate (R-CH(OTs)-CH3) sn2_path SN2 Pathway nu Good Nucleophile Weak Base (e.g., N3⁻) e2_path E2 Pathway base Strong, Bulky Base (e.g., t-BuO⁻) sn2_prod Substitution Product (Inversion of Stereochemistry) sn2_path->sn2_prod Backside Attack nu->sn2_prod e2_prod Elimination Product (Alkene) e2_path->e2_prod β-Proton Abstraction base->e2_prod

Caption: Competing SN2 and E2 pathways for a secondary tosylate.

Decision_Workflow start Goal: Favor SN2 over E2 substrate Substrate Structure? start->substrate primary Primary (1°) substrate->primary  1° secondary Secondary (2°) substrate->secondary  2° tertiary Tertiary (3°) substrate->tertiary  3° cond_sn2 Conditions for SN2: • Polar Aprotic Solvent • Low Temperature • Non-bulky Nucleophile primary->cond_sn2 nuc_base Nucleophile/Base Strength? secondary->nuc_base cond_e2 High E2 Risk: Reconsider strategy or use non-basic nucleophile tertiary->cond_e2 weak_base Weak Base (Good Nucleophile) nuc_base->weak_base Weak strong_base Strong Base nuc_base->strong_base Strong weak_base->cond_sn2 strong_base->cond_e2

Caption: Decision workflow for selecting conditions to favor SN2 reactions.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) p_nu Nucleophile (Nu⁻) p_solvent H-Bonding 'Solvent Cage' p_nu->p_solvent surrounds Nu⁻ p_result Weakened Nucleophilicity Favors E2 p_solvent->p_result a_nu 'Naked' Nucleophile (Nu⁻) a_result Enhanced Nucleophilicity Favors SN2 a_nu->a_result start Anionic Nucleophile (M⁺Nu⁻) start->p_nu start->a_nu

Caption: Influence of solvent choice on nucleophile reactivity.

References

Technical Support Center: Reactions with 4-Methylbenzenesulfonate (Tosylates)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 4-methylbenzenesulfonate (tosylate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a tosylate group and why is it used in organic synthesis?

A tosylate group (TsO-), the conjugate base of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2] The hydroxyl group (-OH) of an alcohol is a poor leaving group, but converting it to a tosylate makes the carbon atom it is attached to much more susceptible to nucleophilic attack.[3][4] This conversion is a critical step in many synthetic pathways as it proceeds with retention of stereochemistry at the carbon center and allows for reactions under milder conditions.[2][5][6][7] The effectiveness of tosylate as a leaving group stems from the stability of the tosylate anion, which is resonance-stabilized, dispersing the negative charge across the sulfonyl group and the aromatic ring.[3][6][8]

Q2: How should I store p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid?

Both p-toluenesulfonyl chloride (TsCl) and its acid form are sensitive to moisture.[9][10] They should be stored in a cool, dry, dark location in a tightly sealed container to prevent hydrolysis.[10][11] Improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which will be less reactive in tosylation reactions.[9] For best results, use fresh or purified TsCl.[9][12]

Part 1: Troubleshooting Tosylate Formation (Tosylations)

This section addresses issues encountered when converting an alcohol to a tosylate.

Q3: My tosylation reaction is incomplete or has a very low yield. What went wrong?

Low yields in tosylation reactions are common and can often be traced back to reagent quality or reaction conditions.[9][13]

Common Causes & Solutions:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): Old or hydrolyzed TsCl is a primary culprit.[9] Consider purifying your TsCl by recrystallization before use.[9][12]

    • Base (Pyridine/Triethylamine): The base scavenges the HCl byproduct.[1] These bases are often hygroscopic; any absorbed water will react with your TsCl.[9] Use freshly distilled bases for optimal results.[9]

    • Solvent: The solvent must be anhydrous. Trace amounts of water will hydrolyze the TsCl.[9]

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using a slight excess of TsCl (typically 1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.[5][9]

    • Temperature: While many tosylations are performed at 0°C to control side reactions, some hindered or less reactive alcohols may require higher temperatures or longer reaction times.[9][12][14] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.[5]

Below is a troubleshooting workflow to diagnose low-yield tosylation reactions.

G start Low Yield or Incomplete Reaction reagent_check Check Reagent Quality start->reagent_check cond_check Review Reaction Conditions start->cond_check tscl_old Is TsCl old or improperly stored? reagent_check->tscl_old stoich_check Is stoichiometry correct? (TsCl > 1.2 eq, Base > 1.5 eq) cond_check->stoich_check base_wet Is the base (e.g., Pyridine) anhydrous? tscl_old->base_wet No recrystallize Purify TsCl by recrystallization tscl_old->recrystallize Yes solvent_wet Is the solvent anhydrous? base_wet->solvent_wet Yes distill_base Distill base before use base_wet->distill_base No solvent_wet->cond_check Yes use_dry_solvent Use freshly opened or distilled anhydrous solvent solvent_wet->use_dry_solvent No temp_check Is temperature optimal? (Monitor by TLC) stoich_check->temp_check Yes adjust_stoich Adjust stoichiometry stoich_check->adjust_stoich No temp_check->start Yes, issue persists. Consider alternative methods. adjust_temp Increase temperature or prolong reaction time temp_check->adjust_temp No G sub Alkyl Tosylate (R-OTs) sn2 Sₙ2 Product (R-Nu) sub->sn2 e2 E2 Product (Alkene) sub->e2 sub_group    Conditions • Strong, weakly basic Nu:⁻ • Primary (1°) Substrate • Polar Aprotic Solvent • Low Temperature   sub_group:p1->sn2 Favors Substitution elim_group    Conditions • Strong, bulky Base:⁻ • Tertiary (3°) Substrate • Higher Temperature   elim_group:p2->e2 Favors Elimination

References

Technical Support Center: Removal of p-Toluenesulfonic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the p-TsOH catalyst from my reaction?

A1: p-Toluenesulfonic acid (p-TsOH) is a strong, non-oxidizing organic acid frequently used as a catalyst in reactions like esterifications and acetal (B89532) formations.[1][2] Its removal is critical for several reasons:

  • Interference with subsequent steps: Residual acid can catalyze undesired side reactions or decomposition of the product in subsequent synthetic steps.

  • Purification challenges: The high polarity of p-TsOH can interfere with chromatographic purification, leading to broad peaks or product degradation on the column.

  • Product stability: The acidic nature of p-TsOH can degrade acid-sensitive products during storage or workup.

  • Final product purity: For applications in drug development, achieving high purity is essential, and residual catalyst is considered a significant impurity.

Q2: What are the most common methods for removing p-TsOH?

A2: The primary methods for removing p-TsOH from a reaction mixture are:

  • Aqueous Basic Wash (Workup): This is the most common and straightforward method. The organic reaction mixture is washed with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the p-TsOH to form its sodium salt (sodium p-toluenesulfonate), which is highly soluble in water and is thus extracted from the organic phase into the aqueous phase.

  • Solid-Phase Scavengers: Using basic scavenger resins (e.g., amine-functionalized polymers) or strong anion exchange (SAX) resins. These resins bind the acidic p-TsOH, and the resin-byproduct complex is then removed by simple filtration.

  • Column Chromatography: Direct purification of the crude product via flash chromatography on silica (B1680970) gel can separate the highly polar p-TsOH from less polar products.

  • Precipitation: In specific cases, p-TsOH can be precipitated from the reaction mixture, often as a salt. For example, adding a saturated sodium chloride solution can cause the sodium p-toluenesulfonate salt to precipitate.[3]

Q3: How do I choose the best removal method for my experiment?

A3: The choice of method depends on several factors related to your desired product and reaction scale. The following decision-making workflow can help guide your choice.

G cluster_legend Legend k1 Decision k2 Process Step k3 Recommended Method start Reaction Mixture with p-TsOH product_stability Is the product stable to aqueous base? start->product_stability scale Is the reaction scale > 1g? product_stability->scale No aqueous_wash Aqueous Basic Wash product_stability->aqueous_wash Yes polarity Is the product non-polar? scale->polarity No scavenger_resin Scavenger Resin (e.g., SAX Resin) scale->scavenger_resin Yes polarity->scavenger_resin No chromatography Column Chromatography polarity->chromatography Yes

Caption: Decision tree for selecting a p-TsOH removal method.

Troubleshooting Guide

Problem 1: I still see p-TsOH in my NMR spectrum after a standard aqueous basic wash.

  • Possible Cause: Incomplete neutralization or extraction due to insufficient base, insufficient number of washes, or high solubility of p-TsOH in the organic solvent. p-TsOH is soluble in polar organic solvents like alcohols and ethers.[2][4]

  • Solution:

    • Increase the Number of Washes: Perform multiple washes (2-3 times) with a saturated sodium bicarbonate solution.

    • Check the pH: After each wash, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Use a Stronger Base: If bicarbonate is ineffective, a dilute solution of sodium carbonate (Na₂CO₃) can be used. Avoid strong bases like NaOH if your product is base-sensitive (e.g., contains ester groups).

    • Final Water and Brine Wash: After the basic washes, wash the organic layer with deionized water and then with a saturated brine (NaCl) solution to remove residual dissolved water and inorganic salts.[5]

Problem 2: My product is sensitive to water and/or basic conditions.

  • Possible Cause: The presence of base-labile functional groups (e.g., esters, certain protecting groups) or general instability in aqueous environments.

  • Solution 1: Non-Aqueous Scavenger Resins

    • Strong Anion Exchange (SAX) Resin: These resins effectively scavenge sulfonic acids. The reaction mixture (dissolved in a non-aqueous solvent like DCM, THF, or an alcohol) is passed through a cartridge or stirred with the resin.[5] The resin is then filtered off.

    • Basic Scavenger Resins: Resins functionalized with amine groups (e.g., aminomethyl polystyrene) can also be used to neutralize and bind p-TsOH, followed by filtration.

  • Solution 2: Aprotic Solvent and Basic Alumina (B75360)/Silica Plug

    • After the reaction, dilute the mixture with a non-polar, aprotic solvent (e.g., hexanes/ethyl acetate).

    • Pass the solution through a short plug of basic alumina or silica gel. The polar p-TsOH will be adsorbed onto the solid support, while the less polar product elutes.

Problem 3: Emulsion formation during aqueous workup makes phase separation difficult.

  • Possible Cause: This is common when using chlorinated solvents like dichloromethane (B109758) (DCM) or when amphiphilic molecules are present.

  • Solution:

    • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can help to break the emulsion.

    • Centrifugation: If the scale allows, centrifuging the mixture can accelerate the separation of the layers.

    • Change Solvent: If emulsions are a persistent problem, consider switching to a less problematic organic solvent for extraction, such as ethyl acetate (B1210297) or diethyl ether, if compatible with your product.

Experimental Protocols & Data

Method 1: Standard Aqueous Basic Wash

This is the most common method for removing p-TsOH from water-immiscible organic solvents.

G start 1. Reaction Mixture in Organic Solvent dilute 2. Transfer to Separatory Funnel & Dilute if necessary start->dilute add_base 3. Add Saturated NaHCO₃(aq) dilute->add_base shake 4. Shake Funnel & Vent add_base->shake separate 5. Separate Aqueous Layer (Check pH) shake->separate repeat 6. Repeat Wash (1-2x) separate->repeat wash_water 7. Wash with DI Water repeat->wash_water wash_brine 8. Wash with Brine wash_water->wash_brine dry 9. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filter_conc 10. Filter & Concentrate dry->filter_conc

Caption: Workflow for a standard aqueous basic wash procedure.

Protocol:

  • Cool the reaction mixture to room temperature. If the reaction solvent is polar and water-miscible (e.g., THF, acetone), it should first be removed under reduced pressure and the residue redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer and check its pH to ensure it is neutral or basic (pH ≥ 7).

  • Repeat the wash with fresh NaHCO₃ solution one or two more times, until the aqueous layer is confirmed to be basic.

  • Wash the organic layer once with deionized water.

  • Wash the organic layer once with saturated brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, free of p-TsOH.

Method 2: Removal with a Strong Anion Exchange (SAX) Resin

This method is ideal for acid-sensitive compounds or when aqueous workups are problematic.

Protocol:

  • Choose a suitable SAX resin (often polystyrene-based with quaternary ammonium (B1175870) functional groups) in the bicarbonate (HCO₃⁻) or hydroxide (B78521) (OH⁻) form.

  • Slurry Method:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol, ethanol, DCM, THF).

    • Add the SAX resin (typically 2-3 molar equivalents relative to the amount of p-TsOH used).

    • Stir the slurry at room temperature for 1-4 hours. Monitor the removal of p-TsOH by TLC or LCMS.

    • Filter the mixture to remove the resin. Wash the resin with a small amount of the same solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Column/Cartridge Method:

    • Pack the SAX resin into a column or use a pre-packed cartridge.

    • Equilibrate the column/cartridge with the chosen organic solvent.

    • Dissolve the crude product in a minimum amount of the solvent and load it onto the column.

    • Elute the product from the column with the organic solvent, collecting the fractions. The p-TsOH will remain bound to the resin.

    • Combine the product-containing fractions and concentrate under reduced pressure.

Comparison of Removal Methods
MethodEfficiency & ScalabilityAdvantagesDisadvantagesTypical Application
Aqueous Basic Wash High efficiency for small to large scale. Effectiveness depends on the number of washes.Inexpensive, simple, and effective for most applications.Can form emulsions; not suitable for water/base-sensitive compounds; generates aqueous waste.Standard workup for robust, water-insoluble products.
Scavenger Resins (SAX) Very high efficiency . Scalable, but can be costly for very large scales.High selectivity; non-aqueous conditions; simple filtration workup.[5]Higher cost of reagents; may require optimization of reaction time.Purification of acid-sensitive compounds or in automated/parallel synthesis.
Column Chromatography High efficiency , but typically limited to smaller lab scales (<10 g).Can remove p-TsOH and other impurities simultaneously.Time-consuming; requires large volumes of solvent; risk of product decomposition on silica.When other impurities besides p-TsOH need to be removed.
Adsorbent Plug Filtration Moderate efficiency . Best for removing trace amounts.Quick and easy for removing residual acid after a primary workup.Lower capacity than other methods; may not remove all p-TsOH if large amounts are present.Polishing step after an initial aqueous wash to remove final traces of acid.
Quantitative Data for Scavenger Resins

The capacity of scavenger resins is a key parameter for their use. This data is typically provided by the manufacturer.

Resin TypeFunctional GroupTypical Loading Capacity
Strong Anion Exchange (SAX) Quaternary Ammonium1.0 - 2.5 mmol/g
Polymer-bound Sulfonic Acid Sulfonic Acid (H⁺ form)1.0 - 3.5 mmol/g[6]
Macroporous p-TsOH Resin p-Toluenesulfonic acid2.0 - 3.0 mmol/g

References

Technical Support Center: Synthesis of Allylic Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of allylic tosylates.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of allylic tosylates, offering potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation (Starting material remains) 1. Presence of water: Tosylating agents like p-toluenesulfonyl chloride (TsCl) react readily with water.[1] 2. Inefficient alkoxide formation: In methods using a base to first generate an alkoxide, this step may be incomplete. 3. Insufficient reactivity of the tosylating agent. 1. Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents.[1][2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Optimize base and reaction time: When using sodium hydride (NaH), ensure sufficient reaction time for complete alkoxide formation before adding the tosylating agent.[3] 3. Consider a more reactive tosylating agent: p-Toluenesulfonic anhydride (B1165640) (Ts₂O) can be more effective than TsCl.[3][4]
Formation of Dienes (Elimination Product) 1. High reaction temperature: The tosylate group is an excellent leaving group, and elevated temperatures promote elimination reactions.[3][4] 2. Presence of a strong base: Bases can facilitate E2 elimination.1. Maintain low temperatures: Run the reaction at 0 °C or below, especially during the addition of the tosylating agent and workup.[3] If heating is necessary for alkoxide formation, cool the reaction mixture before adding the tosylating agent.[3] 2. Use a non-nucleophilic base: Pyridine (B92270) is commonly used, but its basicity can promote elimination. Consider a sterically hindered base or the two-step NaH/Ts₂O method.[3]
Formation of Allylic Chloride 1. Nucleophilic attack by chloride ions: When using TsCl, the chloride byproduct can act as a nucleophile and displace the newly formed tosylate group.[1][5]1. Use p-toluenesulfonic anhydride (Ts₂O): This reagent does not produce chloride ions as a byproduct.[1][3][4]
Product Decomposition During Purification 1. Instability on silica (B1680970) gel: Allylic tosylates can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[1] 2. Prolonged purification time: The inherent instability of the product makes it susceptible to degradation over time.[3][4]1. Use a neutral stationary phase: Consider using neutral alumina (B75360) for chromatography.[1] Alternatively, neutralize silica gel by preparing the slurry with an eluent containing 1-2% triethylamine (B128534).[1] 2. Minimize purification time: Perform flash chromatography as quickly as possible.[1] 3. Alternative purification: If possible, purification by recrystallization from a suitable solvent system may be a milder alternative.
Product Decomposition Upon Storage 1. Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis back to the allylic alcohol.[1] 2. Thermal instability: Allylic tosylates can be thermally labile.[3]1. Store under inert atmosphere: Store the purified product in a sealed container under an inert gas (e.g., nitrogen or argon).[1] 2. Store at low temperatures: Keep the product in a freezer to minimize thermal decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: Why are allylic tosylates so difficult to synthesize and isolate?

A1: The primary challenge stems from the inherent instability of allylic tosylates. The tosylate is an excellent leaving group, and its departure results in a resonance-stabilized allylic carbocation.[1][3][4] This makes the molecule highly susceptible to degradation, elimination to form dienes, and rearrangement reactions under typical tosylation conditions.[3][4]

Q2: My tosylation reaction with p-toluenesulfonyl chloride (TsCl) in pyridine is not working for my allylic alcohol. What is a good alternative?

A2: A highly effective alternative is a two-step procedure. First, the allylic alcohol is treated with a non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the corresponding alkoxide. Then, p-toluenesulfonic anhydride (Ts₂O) is added at a low temperature. This method avoids the generation of nucleophilic chloride ions and can provide the desired allylic tosylate, although yields may still be modest due to product instability.[3][4]

Q3: I've successfully synthesized my allylic tosylate, but it decomposes during column chromatography on silica gel. How can I purify it?

A3: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase and the lability of the product.[1] Consider the following:

  • Rapid Flash Chromatography: Elute the compound as quickly as possible.[1]

  • Neutralized Silica Gel: Add 1-2% triethylamine to your eluent to neutralize the silica gel.[1]

  • Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina.[1]

  • Non-chromatographic methods: If the product is a solid, recrystallization from a suitable solvent at low temperature can be a milder purification technique.

Q4: How can I confirm the successful synthesis of my allylic tosylate and assess its purity?

A4: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Look for the characteristic signals of the tosyl group (aromatic protons and the methyl group) and the shifts in the signals of the allylic protons upon tosylation.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product.[3]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This can be used to assess the purity of the product and identify volatile byproducts like dienes.[3]

Q5: Are there more stable alternatives to tosylates for activating an allylic alcohol?

A5: Yes, while tosylates are excellent leaving groups, their instability can be a significant drawback.[1] Alternatives include:

  • Mesylates (OMs): Prepared from methanesulfonyl chloride (MsCl), they have similar reactivity to tosylates but can sometimes be more suitable.[1]

  • Allylic Halides: Direct conversion of the alcohol to an allylic bromide (e.g., using PBr₃) or chloride (e.g., using SOCl₂) can provide a more stable intermediate for subsequent nucleophilic substitution reactions.[1][6]

Experimental Protocols

General Protocol for the Synthesis of an Allylic Tosylate using Sodium Hydride and p-Toluenesulfonic Anhydride

This protocol is adapted from methodologies developed for the synthesis of sensitive allylic tosylates.[3]

1. Materials and Setup:

  • Allylic alcohol (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)

  • p-Toluenesulfonic anhydride (Ts₂O) (1.1 eq.)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask, condenser, magnetic stirrer, and an inert gas (N₂ or Ar) setup.

  • All glassware must be oven-dried and cooled under an inert atmosphere.[2][3]

2. Procedure:

  • Alkoxide Formation:

    • To a three-neck round-bottom flask under an inert atmosphere, add the allylic alcohol dissolved in anhydrous THF.

    • Carefully add the sodium hydride portion-wise to the stirred solution at room temperature.

    • The reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure complete formation of the alkoxide. The progress can be monitored by the cessation of hydrogen gas evolution.[3]

  • Tosylation:

    • After complete alkoxide formation, cool the reaction mixture to a lower temperature (e.g., 0 °C or below) in an ice bath. This step is critical to minimize elimination. [3]

    • Add the p-toluenesulfonic anhydride as a solid or as a solution in anhydrous THF to the cooled reaction mixture.

    • Allow the reaction to stir at the low temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction carefully by the slow addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

4. Purification:

  • Given the instability of allylic tosylates, purification should be conducted promptly and at low temperatures.

  • Rapid flash column chromatography on neutralized silica gel or neutral alumina is recommended.[1]

  • Alternatively, if the product is crystalline, recrystallization from a solvent system like pentane/ether at low temperatures can be effective.[7]

Visualizations

Troubleshooting Workflow for Allylic Tosylate Synthesis

TroubleshootingWorkflow start Start Synthesis reaction_check Reaction Complete? start->reaction_check no_product Issue: Low/No Product reaction_check->no_product No product_analysis Analyze Product Mixture reaction_check->product_analysis Yes check_conditions Check Anhydrous Conditions & Reagent Purity no_product->check_conditions check_conditions->start Retry main_product Main Product? product_analysis->main_product desired_tosylate Desired Allylic Tosylate Proceed to Purification main_product->desired_tosylate Yes side_products Issue: Side Products main_product->side_products No purification Purification desired_tosylate->purification check_elimination Diene Formation? side_products->check_elimination lower_temp Lower Reaction Temperature Use Milder Base check_elimination->lower_temp Yes check_chloride Allylic Chloride Formation? check_elimination->check_chloride No lower_temp->start Retry use_ts2o Use Ts2O instead of TsCl check_chloride->use_ts2o Yes use_ts2o->start Retry decomposition_check Decomposition? purification->decomposition_check stable_product Stable Product Isolated decomposition_check->stable_product No purification_issue Issue: Decomposition decomposition_check->purification_issue Yes modify_purification Use Neutral Stationary Phase Minimize Purification Time Low Temperature purification_issue->modify_purification modify_purification->purification Retry

Caption: Troubleshooting workflow for allylic tosylate synthesis.

References

Technical Support Center: 4-Methylbenzenesulfonate (Tosylate) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 4-Methylbenzenesulfonate (tosylate) and its derivatives under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound (tosylate) anion?

A1: The this compound (tosylate) anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid with a pKa value of approximately -2.8.[1][2][3] This indicates that the tosylate anion is a very weak base and is inherently stable. Its stability is further enhanced by resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[4][5][6][7][8] Consequently, the tosylate anion itself is stable across a wide range of acidic and basic pH conditions.

Q2: Are alkyl tosylates stable in acidic solutions?

A2: Alkyl tosylates can undergo hydrolysis in acidic solutions, although this process is generally slow and dependent on the specific substrate and reaction conditions. The reaction involves the nucleophilic attack of water on the carbon atom bearing the tosylate group, leading to the formation of an alcohol and p-toluenesulfonic acid. The stability of an alkyl tosylate in acidic media is influenced by factors such as the structure of the alkyl group, the concentration of the acid, the temperature, and the solvent system. For instance, tertiary tosylates are more prone to solvolysis via an SN1 mechanism, while primary tosylates would react much more slowly.

Q3: Are alkyl tosylates stable in basic solutions?

A3: Alkyl tosylates are generally not stable in basic solutions. They are susceptible to reaction with hydroxide (B78521) ions or other bases, which can lead to either nucleophilic substitution (SN2) to form an alcohol or elimination (E2) to form an alkene.[9][10] This reactivity is the foundation of their extensive use as leaving groups in organic synthesis. The rate of these reactions is dependent on the concentration and strength of the base, the structure of the alkyl tosylate (primary, secondary, tertiary), temperature, and the solvent.

Q4: I am observing the formation of an alkyl chloride as a byproduct during the tosylation of an alcohol with tosyl chloride. Why is this happening and how can I prevent it?

A4: The formation of an alkyl chloride is a common side reaction in tosylation procedures.[11] It occurs when the chloride ion, generated as a byproduct from tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This is particularly prevalent with substrates that form stable carbocations (e.g., benzylic or allylic alcohols) or when the reaction is carried out at elevated temperatures for extended periods.[8][12][13]

To minimize this side reaction, consider the following strategies:

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of the competing nucleophilic substitution by chloride.[13]

  • Non-nucleophilic Base: Use a non-nucleophilic base, such as pyridine (B92270) or a hindered amine, to scavenge the HCl produced during the reaction.

  • Alternative Reagents: In cases where the formation of the alkyl chloride is a significant issue, consider using p-toluenesulfonic anhydride (B1165640) (Ts₂O) instead of tosyl chloride, as this avoids the generation of chloride ions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or No Reaction During Tosylation Presence of moisture in the reaction.Ensure all glassware, solvents, and reagents are thoroughly dried. Tosyl chloride reacts readily with water.[1]
Steric hindrance of the alcohol.Increase reaction time and/or temperature. For highly hindered alcohols, consider using a more reactive sulfonylating agent like mesyl chloride.
Decomposition of the Tosylate During Purification Sensitivity to silica (B1680970) gel or prolonged exposure to heat.Purify the tosylate quickly using flash chromatography with a neutralized eluent (e.g., containing 1-2% triethylamine).[1] Keep fractions cold and remove the solvent at low temperature.
Formation of Elimination Products Use of a strong, bulky base or elevated temperatures.Use a non-nucleophilic base like pyridine at low temperatures if substitution is the desired outcome. For intentional elimination, a bulky base like potassium tert-butoxide is typically used.
Hydrolysis of the Tosylate During Workup or Storage Exposure to aqueous conditions or atmospheric moisture.Use anhydrous workup procedures and store the purified tosylate under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1]

Quantitative Stability Data

The rate of hydrolysis of alkyl tosylates is highly dependent on the structure of the alkyl group, the solvent, and the pH. While a comprehensive database is beyond the scope of this guide, the following table provides illustrative data on the solvolysis of a secondary alkyl tosylate.

Compound Solvent Temperature (°C) Rate Constant (s⁻¹)
2-Adamantyl tosylateWater253.1(5) x 10⁻⁴

Data extracted from Bentley, T. W., & Bowen, C. T. (1978). J. Chem. Soc., Perkin Trans. 2, (5), 557-563.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Tosylate Stability

This protocol outlines a general procedure for a forced degradation study to determine the stability of a this compound derivative under acidic and basic conditions.[4][5][14][15][16]

Materials:

  • Your this compound compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your tosylate compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate vial, repeat with 1 M HCl.

    • Keep the vials at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed at room temperature, the experiment can be repeated at an elevated temperature (e.g., 50-60 °C).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Basic Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • In a separate vial, repeat with 1 M NaOH.

    • Keep the vials at room temperature and take samples at the same time points as the acidic degradation.

    • If necessary, repeat at an elevated temperature.

    • Before analysis, neutralize the samples with an equivalent amount of HCl.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent tosylate compound remaining and to detect the formation of any degradation products.[17][18][19][20][21][22]

    • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. A target degradation of 5-20% is often aimed for in forced degradation studies.[4][14]

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of Tosylate Acid Acid Hydrolysis (0.1M & 1M HCl) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH) Stock->Base Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for assessing tosylate stability.

Logical Relationship of Tosylate Stability

Tosylate_Stability cluster_conditions Conditions cluster_reactions Potential Reactions cluster_products Products Tosylate This compound (Tosylate) Acidic Acidic (H⁺) Tosylate->Acidic Exposure Basic Basic (OH⁻) Tosylate->Basic Exposure Hydrolysis Hydrolysis (Slow) Acidic->Hydrolysis Substitution Substitution (Sₙ2) Basic->Substitution Elimination Elimination (E2) Basic->Elimination Alcohol Alcohol Hydrolysis->Alcohol TsOH p-Toluenesulfonic Acid Hydrolysis->TsOH Substitution->Alcohol Alkene Alkene Elimination->Alkene

Caption: Stability and reaction pathways of tosylates.

References

Technical Support Center: LC-MS/MS Analysis of Trace Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LC-MS/MS methods for the detection of trace levels of sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is generally better for the analysis of sulfonate esters?

A1: For the analysis of sulfonate esters, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[1][2] APCI typically provides better sensitivity and reproducibility for these compounds.[1] While ESI can ionize sulfonate esters, it often leads to the formation of various adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+), which can diminish the primary ion signal and complicate quantification.[1][2] APCI, particularly in negative ion mode, tends to produce a stable [M-alkyl] precursor ion, which is ideal for sensitive and specific analysis using Selected Reaction Monitoring (SRM).[1][2]

Q2: What are the typical fragmentation patterns for sulfonate esters in MS/MS?

A2: In negative ion mode APCI-MS/MS, aliphatic sulfonate esters commonly show a neutral loss of an alkyl group to form the [M-alkyl]⁻ precursor ion. Subsequent collision-induced dissociation (CID) often results in product ions corresponding to [M-alkyl-CH₃]⁻.[1][3] Aromatic sulfonate esters also form an [M-alkyl]⁻ precursor ion, but their characteristic product ion is typically [M-alkyl-SO₂]⁻.[1][3] In positive ion mode, fragmentation can be more complex and may involve rearrangements.

Q3: How can I improve the sensitivity of my LC-MS/MS method for sulfonate ester analysis?

A3: To enhance sensitivity, consider the following:

  • Optimize the Ionization Source: As mentioned, APCI in negative ion mode is often more sensitive for sulfonate esters.[1][2]

  • Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to reduce matrix effects and pre-concentrate your analytes.[4]

  • Derivatization: In some cases, derivatization can improve ionization efficiency and chromatographic retention. For instance, using reagents like trimethylamine (B31210) or triethylamine (B128534) can convert sulfonate esters into quaternary ammonium (B1175870) products that are more amenable to LC-MS analysis.[5][6]

  • Mobile Phase Optimization: While mobile phase additives can sometimes enhance adduct formation in ESI, they may not improve sensitivity in SRM mode.[1] Careful selection of mobile phase composition and gradient elution can improve peak shape and reduce co-elution with interfering matrix components.

  • Mass Spectrometer Parameters: Optimize MS parameters such as nebulizer gas flow, heating gas flow and temperature, and collision energy to maximize the signal for your specific analytes.[7]

Q4: What are common sources of contamination in LC-MS/MS analysis and how can I avoid them?

A4: Contamination can arise from various sources, including solvents, glassware, sample preparation steps, and the LC system itself. To minimize contamination:

  • Use high-purity solvents and reagents.

  • Thoroughly clean all glassware and equipment.

  • Incorporate blank injections between samples to monitor for carryover.

  • Regularly perform system maintenance, including cleaning the ion source.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of sulfonate esters.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or sample concentration.
Column Contamination Flush the column with a strong solvent or replace the column if necessary.[9]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or compatible with the initial mobile phase.[10]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[9]
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry to minimize interactions between the analyte and the stationary phase.[9]
Problem 2: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Ionization Switch to APCI from ESI, especially in negative ion mode.[1][2]
Ion Suppression/Matrix Effects Improve sample cleanup procedures (e.g., SPE, LLE) to remove interfering matrix components.[4] Dilute the sample if possible.
Incorrect MS/MS Transition Optimize the precursor and product ion selection and collision energy for each analyte.
Contaminated Ion Source Clean the ion source components according to the manufacturer's instructions.[8]
Analyte Instability Investigate the stability of sulfonate esters in the sample matrix and during sample preparation. In some cases, intentional hydrolysis to a more stable derivative can be a viable strategy.[11]
Problem 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.[12]
Column Degradation Replace the column if performance has declined significantly.[12]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.[10]
Air Bubbles in the Pump Degas the mobile phase and prime the pump.[10]
Leaks in the LC System Inspect all fittings and connections for leaks.[13]

Experimental Protocols

General LC-MS/MS Method for Sulfonate Ester Analysis

This protocol provides a starting point for method development. Optimization will be required for specific analytes and matrices.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., YMC-Triart C18) is a common choice.[14]

    • Mobile Phase A: 0.1% Formic acid in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 40 °C.[15]

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Aliphatic Sulfonate Esters: m/z [M-alkyl]⁻ → m/z [M-alkyl-CH₃]⁻.[1]

      • Aromatic Sulfonate Esters: m/z [M-alkyl]⁻ → m/z [M-alkyl-SO₂]⁻.[1]

    • Source Parameters: Optimize parameters such as nebulizer gas, heater gas, and capillary voltage according to the instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for sulfonate ester analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Sulfonate Esters

Compound LOD (ng/mL) LOQ (ppm) Reference
Methanesulfonate Esters≤ 15-[3]
Benzenesulfonate Esters≤ 2-[3]
p-Toluenesulfonate Esters≤ 1-[3]
Methyl 4-nitrobenzenesulfonate-15.0[16]
Ethyl 4-nitrobenzenesulfonate-15.0[16]
Isopropyl 4-nitrobenzenesulfonate-15.0[16]
N-nitrosochlordiazepoxide-0.18[7]

Table 2: Recovery Data for Sulfonate Esters in Different Matrices

Analyte Group Matrix Recovery (%) Reference
Sulfonate EstersDrug Matrices91.6 - 109.0[3]
Four Potential Genotoxic ImpuritiesCeritinib (B560025) API83.7 - 107.3[14]
Alkyl Sulfonates and Dialkyl SulfatesVarious APIs> 85[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance/Product Extraction Extraction with appropriate solvent Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample LC Liquid Chromatography (C18 Column, Gradient Elution) FinalSample->LC APCI APCI Source (Negative Ion Mode) LC->APCI MS Tandem Mass Spectrometer (MRM Mode) APCI->MS Integration Peak Integration MS->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for the LC-MS/MS analysis of sulfonate esters.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_intensity Low Signal Intensity cluster_retention Retention Time Issues start Poor Analytical Result peak_shape Tailing, Broadening, or Splitting? start->peak_shape low_signal Low Sensitivity? start->low_signal rt_shift Inconsistent Retention Time? start->rt_shift check_overload Reduce Sample Concentration/Volume peak_shape->check_overload Yes check_injection_solvent Match Injection Solvent to Mobile Phase peak_shape->check_injection_solvent Yes check_column Flush or Replace Column peak_shape->check_column Yes check_ionization Optimize Ion Source (APCI vs. ESI) low_signal->check_ionization Yes check_matrix Improve Sample Cleanup low_signal->check_matrix Yes check_ms_params Optimize MS Parameters low_signal->check_ms_params Yes check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase Yes check_temp Check Column Temperature rt_shift->check_temp Yes check_leaks Inspect for System Leaks rt_shift->check_leaks Yes

Caption: A logical troubleshooting guide for common LC-MS/MS issues.

References

Validation & Comparative

Tosylate vs. Mesylate: A Comparative Guide to Leaving Group Performance in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is a critical parameter in the strategic design of synthetic routes. Among the most versatile and widely employed leaving groups are sulfonate esters, particularly tosylates (p-toluenesulfonates, -OTs) and mesylates (methanesulfonates, -OMs). Both are adept at transforming a poor leaving group, such as a hydroxyl group, into an excellent one, thereby facilitating nucleophilic substitution reactions. This guide provides an objective comparison of the performance of tosylates and mesylates in SN2 reactions, supported by experimental data and detailed methodologies.

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base will be a better leaving group. This stability can be assessed by the pKa of the corresponding conjugate acid and, more directly, by comparing the relative rates of reaction in a standardized SN2 reaction.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8[1]0.70[1][2]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid~ -1.9[1]1.00[1][2]

The data indicates that both are excellent leaving groups, with mesylate exhibiting a slightly higher reactivity than tosylate in SN2 reactions under specific experimental conditions.[1] This observation is consistent with the pKa values; methanesulfonic acid is a slightly stronger acid than p-toluenesulfonic acid, implying that the mesylate anion is marginally more stable and therefore a better leaving group.[1] The subtle difference in reactivity is attributed to the electronic effects of the methyl group in mesylate versus the tolyl group in tosylate on the sulfur atom.[1]

Experimental Protocols

To experimentally determine the relative leaving group efficiency of tosylates and mesylates, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol outlines a general methodology for comparing the reaction rates.

Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.

Materials:

  • Alkyl alcohol (e.g., 1-butanol)

  • Tosyl chloride (TsCl)

  • Mesyl chloride (MsCl)

  • Pyridine (B92270) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Nucleophile (e.g., sodium iodide in acetone)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

Part 1: Synthesis of Alkyl Sulfonates

  • Synthesis of Alkyl Tosylate:

    • In a round-bottom flask, dissolve the chosen primary or secondary alcohol (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add tosyl chloride (1.1 eq) to the cooled solution while stirring.

    • Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl tosylate.

    • Purify the product by recrystallization or column chromatography.

  • Synthesis of Alkyl Mesylate:

    • Follow the same procedure as for the alkyl tosylate, substituting mesyl chloride (1.1 eq) for tosyl chloride.

Part 2: Kinetic Study of SN2 Reaction

  • Reaction Setup:

    • Prepare two separate reaction vessels, each containing a solution of a known concentration of the alkyl tosylate and alkyl mesylate in a suitable solvent (e.g., acetone).

    • In a separate vessel, prepare a solution of the nucleophile (e.g., sodium iodide) in the same solvent.

  • Kinetic Run:

    • Initiate the reactions by adding a standardized amount of the nucleophile solution to each of the alkyl sulfonate solutions simultaneously, ensuring the same starting concentrations and temperature for both reactions.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by dilution with a cold solvent).

    • Analyze the composition of each aliquot using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of the remaining alkyl sulfonate and/or the formed product.

Data Analysis:

  • Plot the concentration of the alkyl sulfonate versus time for both the tosylate and mesylate reactions.

  • Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.

  • The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.

Visualization of Key Concepts

Leaving_Group_Ability cluster_factors Factors Influencing Leaving Group Ability cluster_outcome Reaction Outcome Anion Stability Anion Stability SN2 Reaction Rate SN2 Reaction Rate Anion Stability->SN2 Reaction Rate Higher stability leads to higher reaction rate pKa of Conjugate Acid pKa of Conjugate Acid pKa of Conjugate Acid->Anion Stability Lower pKa indicates higher stability

Caption: Logical relationship between anion stability, pKa, and SN2 reaction rate.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_kinetics Kinetic Analysis Alcohol Alcohol Alkyl Tosylate Alkyl Tosylate Alcohol->Alkyl Tosylate Alkyl Mesylate Alkyl Mesylate Alcohol->Alkyl Mesylate SN2 Reaction with Nucleophile SN2 Reaction with Nucleophile Alkyl Tosylate->SN2 Reaction with Nucleophile Monitor Concentration vs. Time Alkyl Mesylate->SN2 Reaction with Nucleophile Monitor Concentration vs. Time Determine Initial Rates Determine Initial Rates SN2 Reaction with Nucleophile->Determine Initial Rates Calculate Relative Rate Calculate Relative Rate Determine Initial Rates->Calculate Relative Rate

Caption: Experimental workflow for comparing leaving group efficiency.

References

A Comparative Guide to the Validation of HPLC Methods for 4-Methylbenzenesulfonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 4-methylbenzenesulfonate (p-toluenesulfonate or tosylate), a potential genotoxic impurity, is critical in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and preferred analytical method for this purpose.[1] This guide provides a comparative overview of validated HPLC methods for the quantification of this compound and its esters, summarizing key performance data and experimental protocols.

Quantitative Performance Comparison

The validation of an HPLC method involves evaluating several key parameters to ensure its suitability for the intended application. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The following tables summarize the performance of different HPLC-UV methods for the quantification of various p-toluenesulfonates.

Table 1: Linearity and Sensitivity of HPLC-UV Methods for p-Toluenesulfonates

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Source
Methyl-p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5[1]
Ethyl-p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5[1]
Isopropyl-p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5[1]
Propyl-p-toluenesulfonate0.01 - 2.5> 0.999< 5< 13.5[1]
Isopropyl-p-toluenesulfonate0.25 - 200.9999960 (as µg/g)2910 (as µg/g)[2]
Methyl-p-toluenesulfonate0.03 - 0.27Not SpecifiedNot Specified0.03 (µg/mL)[3]
Ethyl-p-toluenesulfonate0.03 - 0.27Not SpecifiedNot Specified0.03 (µg/mL)[3]

Table 2: Accuracy and Precision of HPLC-UV Methods for p-Toluenesulfonates

AnalyteSpiked Concentration (µg/mL)Recovery (%)Precision (%RSD)Source
Methyl-p-toluenesulfonate0.01, 1, 2.5Not SpecifiedNot Specified[1]
Ethyl-p-toluenesulfonate0.01, 1, 2.5Not SpecifiedNot Specified[1]
Isopropyl-p-toluenesulfonate0.01, 1, 2.5Not SpecifiedNot Specified[1]
Propyl-p-toluenesulfonate0.01, 1, 2.5Not SpecifiedNot Specified[1]
Isopropyl-p-toluenesulfonate2.5 (µg/g)96.1 - 102.1 (in Isopropyl Palmitate)< 7[2]
Isopropyl-p-toluenesulfonate2.5 (µg/g)90.2 - 96.8 (in Isopropyl Myristate)< 7[2]
Methyl-p-toluenesulfonate0.03, 0.09, 0.18, 0.2790 - 99Not Specified[3]
Ethyl-p-toluenesulfonate0.03, 0.09, 0.18, 0.2789 - 103Not Specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols from the cited literature.

Method 1: Quantification of Four p-Toluenesulfonates in an Active Pharmaceutical Ingredient (API)

  • Instrumentation : HPLC with UV detection.[1]

  • Column : Not specified in the provided text.

  • Mobile Phase : Not specified in the provided text.

  • Sample Preparation :

    • Prepare individual stock solutions of methyl, ethyl, isopropyl, and propyl p-toluenesulfonate in acetonitrile (B52724) (1 mg/mL).[1]

    • Create a mixed standard of 10 µg/mL by diluting the stock solutions with a 50:50 (v/v) mixture of water and acetonitrile.[1]

    • Prepare calibration standards with concentrations ranging from 0.01 to 2.5 µg/mL from the mixed standard.[1]

    • A 0.005 µg/mL standard is prepared for LOD determination.[1]

  • Detection : UV, wavelength not specified.

  • Validation : Linearity, LOD, LOQ, and recovery rates were determined. LOD and LOQ were established based on a signal-to-noise ratio of approximately 3 and 10, respectively.[1]

Method 2: Quantification of Isopropyl p-Toluenesulfonate in Palm-Based Isopropyl Esters

  • Instrumentation : HPLC with a diode array detector.[2]

  • Column : Reversed-phase C8 column.[2]

  • Mobile Phase : Isocratic mixture of acetonitrile and water (50:50 v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 24°C.[2]

  • Injection Volume : 5 µL.[2]

  • Detection : Diode array detector, wavelength not specified.

  • Quantification : External calibration.[2]

  • Validation : The method was validated for detection limit, quantitation limit, recovery, and precision.[2]

Method 3: Quantification of Methyl and Ethyl p-Toluenesulfonate in Pemetrexed Sodium API

  • Instrumentation : HPLC with UV detection.[3]

  • Column : Not specified in the provided text.

  • Mobile Phase : Not specified in the provided text.

  • Sample Preparation :

    • An impurity stock solution of ethyl and methyl p-toluenesulfonate (0.6 mg/mL) was prepared in methanol.[3]

    • Test solutions of the drug substance (60 mg/mL) were prepared in methanol.[3]

  • Validation : Accuracy was evaluated by spiking the impurities into the drug substance at four concentration levels (LOQ, 50%, 100%, and 150% of the specification limit).[3]

Alternative Quantification Methods

While HPLC-UV is the predominant method, other techniques can be employed for the quantification of p-toluenesulfonates. Gas chromatography-mass spectrometry (GC-MS) is mentioned as a confirmatory technique for the identity of isopropyl p-toluenesulfonate in spiked samples.[2] For certain applications, particularly for air analysis, ion-pair chromatography has also been utilized.[4]

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for quantifying this compound, based on the principles outlined in the provided search results.

HPLC_Validation_Workflow start Start: Method Development prepare_standards Prepare Standard Solutions (Stock, Calibration, Spiking) start->prepare_standards chrom_conditions Define Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temp.) start->chrom_conditions linearity Linearity & Range (Inject standards, plot calibration curve) prepare_standards->linearity accuracy Accuracy (Recovery) (Spike blank matrix at multiple levels) prepare_standards->accuracy chrom_conditions->linearity chrom_conditions->accuracy specificity Specificity / Selectivity (Analyze blank, spiked, and placebo samples) chrom_conditions->specificity robustness Robustness (Vary method parameters slightly) chrom_conditions->robustness system_suitability System Suitability Testing (Resolution, Tailing Factor, etc.) chrom_conditions->system_suitability lod_loq LOD & LOQ (Signal-to-Noise Ratio or Calibration Curve Slope) linearity->lod_loq documentation Validation Report (Summarize all data and results) linearity->documentation lod_loq->documentation precision Precision (Repeatability & Intermediate Precision) accuracy->precision accuracy->documentation precision->documentation specificity->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

HPLC Method Validation Workflow

References

A Comparative Guide to Catalysts for Alcohol Tosylation

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of alcohols to tosylates is a cornerstone of organic synthesis, providing a reliable method to transform a poor leaving group (hydroxyl) into an excellent one (tosylate). This transformation is critical in a multitude of synthetic pathways, particularly in nucleophilic substitution and elimination reactions. The choice of catalyst for this reaction is paramount, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for the tosylation of alcohols, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance Comparison of Tosylation Catalysts

The efficacy of a catalyst in tosylation is typically measured by reaction yield, time, and its applicability to a range of substrates, including sterically hindered or sensitive ones. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemSubstrateReagentsSolventTemperatureTime (h)Yield (%)Reference
Traditional Base
PyridineGeneric Alcoholp-TsCl (1.2 eq), Pyridine (1.5 eq)DCM0 °C to RT2-4Not specified[1]
Organocatalyst
DMAP/TEAHomoallylic alcoholp-TsCl (1.2 eq), DMAP (0.6 eq), TEA (1.0 eq)DCM0 °CNot specifiedNot specified[2]
1-Methylimidazole (MI)5-O-Benzoyl-1,2-O-isopropylidene-D-xylofuranosep-TsCl, MI (0.4 eq)PyridineRT4.587[3]
1-Methylimidazole (MI)/TEADiacetonide glucofuranose derivativep-TsCl (1.2 eq), MI (0.2 eq), TEA (1.5 eq)CH2Cl2RT2.594[3]
N-HexadecylimidazolePrimary Alcoholsp-TsCl, K2CO3WaterNot specifiedNot specified"Effective"[4]
Lewis Acid
ZrCl4Phenyl propanolp-TsOH (1.0 eq), ZrCl4 (0.1 eq)CH2Cl2Reflux687[5]
AlCl3Phenyl propanolp-TsOH (1.0 eq), AlCl3 (0.1 eq)CH2Cl2Reflux637[5]
HfCl4Phenyl propanolp-TsOH (1.0 eq), HfCl4 (0.1 eq)CH2Cl2Reflux628[5]
TiCl4Phenyl propanolp-TsOH (1.0 eq), TiCl4 (0.1 eq)CH2Cl2Reflux612[5]
SnCl4Phenyl propanolp-TsOH (1.0 eq), SnCl4 (0.1 eq)CH2Cl2Reflux68[5]
Heteropolyacid
AlPW12O40Benzyl Alcoholp-TsCl (1.2 mmol)Solvent-free80 °C0.3398[6]
AlPW12O402-Propanolp-TsCl (1.2 mmol)Solvent-free80 °C192[6]

Key Insights from Comparative Data

  • Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, typically used in combination with a stoichiometric base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct.[7][8][9] However, DMAP is known to be highly toxic.[3] 1-Methylimidazole (MI) has emerged as a superior, less toxic alternative, demonstrating remarkable efficiency, especially for sterically hindered alcohols where DMAP systems falter.[3] For green chemistry applications, amphiphilic catalysts like N-hexadecylimidazole enable tosylation in aqueous media.[4]

  • Lewis Acids: Zirconium tetrachloride (ZrCl4) stands out as a highly efficient catalyst for the direct tosylation of alcohols using p-toluenesulfonic acid (p-TsOH) instead of the more reactive p-toluenesulfonyl chloride (p-TsCl).[5] This approach is more economical and environmentally friendly as it avoids the formation of chloride side products.[5] Comparative studies show ZrCl4 is significantly more effective than other Lewis acids like AlCl3, HfCl4, TiCl4, and SnCl4 for this transformation.[5] It also exhibits excellent chemoselectivity for primary over secondary alcohols.[5]

  • Heteropolyacids: Keggin-type heteropolyacids, such as AlPW12O40, are powerful catalysts for solvent-free tosylation.[6] This method offers advantages of high yields, short reaction times, and elimination of volatile organic solvents.[6]

Experimental Workflows and Logical Relationships

A systematic approach is crucial when comparing the efficacy of different catalysts for a specific tosylation reaction. The following diagram illustrates a general workflow for such a comparative study.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison Substrate Select Substrate (Primary, Secondary, Sterically Hindered) Reaction1 Reaction with Catalyst A Substrate->Reaction1 Reaction2 Reaction with Catalyst B Substrate->Reaction2 ReactionN Reaction with Catalyst N Substrate->ReactionN Catalysts Select Catalysts for Comparison (e.g., DMAP, MI, ZrCl4, Heteropolyacid) Catalysts->Reaction1 Catalysts->Reaction2 Catalysts->ReactionN Monitor Monitor Reactions (TLC, LC-MS) Reaction1->Monitor Reaction2->Monitor ReactionN->Monitor Workup Work-up & Purification Monitor->Workup Characterize Characterize Products (NMR, MS, IR) Workup->Characterize Compare Compare Results (Yield, Time, Purity) Characterize->Compare Conclusion Draw Conclusion: Optimal Catalyst Compare->Conclusion

Caption: General workflow for a comparative study of tosylation catalysts.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, representing different catalytic approaches.

Protocol 1: General Procedure for Tosylation using DMAP/Triethylamine[10]
  • Preparation: Dissolve the alcohol (1 mmol), triethylamine (0.22 mL, 1.5 mmol), and 4-(dimethylamino)pyridine (DMAP) (30 mg, 0.2 mmol) in dichloromethane (B109758) (CH2Cl2, 5 mL) in a round-bottomed flask.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (TsCl) (286 mg, 1.5 mmol) in CH2Cl2 (5 mL) dropwise to the stirred mixture.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to 15 °C and stir for an additional 12 hours.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic phase and wash it successively with a saturated solution of NaHCO3 (2 x 10 mL) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude tosylate. Further purification can be performed by column chromatography.

Protocol 2: ZrCl4-Catalyzed Tosylation using p-Toluenesulfonic Acid[5]
  • Preparation: To a solution of an alcohol (1 mmol) and p-toluenesulfonic acid (p-TsOH) (1.2 mmol) in dichloromethane (CH2Cl2, 10 mL), add zirconium tetrachloride (ZrCl4) (0.1 equiv., 25 mg).

  • Reaction: Heat the mixture under reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the desired tosylate.

Protocol 3: Solvent-Free Tosylation using a Heteropolyacid Catalyst[6]
  • Preparation: In a reaction vessel, mix the alcohol or phenol (B47542) (1 mmol) with p-toluenesulfonyl chloride (p-TsCl) (1.2 mmol).

  • Catalyst Addition: Add the heteropolyacid catalyst (e.g., AlPW12O40, specified as 0.01 mmol).

  • Reaction: Heat the mixture at 80 °C with stirring for the time specified (typically 20-60 minutes).

  • Monitoring: Monitor the reaction to completion using TLC.

  • Work-up: After the reaction is complete, add CH2Cl2 and filter off the catalyst.

  • Purification: Wash the filtrate with a 10% NaHCO3 solution, then with water. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to afford the pure product.

Conclusion

The selection of a catalyst for tosylation depends heavily on the substrate's nature, economic considerations, and environmental impact.

  • Traditional amine bases with DMAP remain a viable option, but concerns about toxicity and efficiency with hindered alcohols are significant.[3][10]

  • 1-Methylimidazole presents a highly effective and safer alternative for a broad range of alcohols, including challenging ones.[3]

  • ZrCl4-catalyzed tosylation with p-TsOH offers an economical and selective method, particularly for primary alcohols, while minimizing chlorinated byproducts.[5]

  • Heteropolyacids provide a rapid and environmentally friendly solvent-free option, demonstrating high yields for various alcohols.[6]

Researchers and development professionals should consider these factors to select the most appropriate catalytic system for their specific synthetic needs, balancing reaction performance with safety and sustainability goals.

References

A Researcher's Guide to Assessing the Genotoxicity of Sulfonate Ester Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of key in vitro and in vivo assays for evaluating the genotoxicity of sulfonate ester impurities, a critical concern for researchers, scientists, and drug development professionals. Sulfonate esters, often found as impurities in drug substances, are a class of potential alkylating agents that can interact with DNA, leading to mutations and potential carcinogenicity. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of such genotoxic impurities, underscoring the importance of robust and reliable testing methodologies.

This document outlines the principles, protocols, and comparative performance of the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vivo comet assay. By presenting detailed experimental procedures, quantitative comparisons, and visual workflows, this guide aims to equip researchers with the necessary information to select and implement the most appropriate assays for their specific needs.

Comparative Analysis of Genotoxicity Assays

The selection of an appropriate genotoxicity assay depends on various factors, including the specific endpoint of interest (gene mutation, chromosomal damage), the stage of drug development, and regulatory requirements. The following table summarizes the key characteristics of the three most widely used assays for assessing the genotoxicity of sulfonate ester impurities.

FeatureBacterial Reverse Mutation Assay (Ames Test)In Vitro Micronucleus AssayIn Vivo Comet Assay
Principle Measures gene mutations (point mutations and frameshifts) in bacteria.Detects chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.Measures DNA strand breaks in individual eukaryotic cells from animal tissues.
Endpoint Reversion of histidine or tryptophan auxotrophy.Formation of micronuclei in the cytoplasm of dividing cells.Migration of DNA fragments in an electric field, forming a "comet tail".
Strengths - High throughput and cost-effective.- Well-standardized (OECD 471).- High sensitivity for many mutagens.- Detects both clastogenic and aneugenic events.- Uses mammalian cells, which are more relevant to human physiology than bacteria.- Well-standardized (OECD 487).- Highly sensitive to a broad range of DNA damaging agents.- Can be performed on various tissues to assess organ-specific genotoxicity.- Provides information on DNA damage and repair in a whole animal system (OECD 489).
Limitations - Bacterial system may not fully mimic mammalian metabolism.- Does not detect chromosomal aberrations.- Less sensitive than the Ames test for some point mutagens.- In vitro system may not fully reflect in vivo metabolism and distribution.- Technically more demanding than in vitro assays.- Does not directly measure mutations.- Animal use raises ethical considerations.
Typical Sensitivity for Sulfonate Esters High for many monofunctional alkylating sulfonate esters.Generally sensitive, with potency varying based on the ester's structure.[1]Sensitive to DNA strand breaks induced by alkylating agents.[2]
Throughput HighMediumLow

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of genotoxicity testing. The following sections provide summaries of the methodologies for the Ames test, in vitro micronucleus assay, and in vivo comet assay, based on the OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[2][3]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on an amino acid-deficient medium.

Procedure:

  • Strain Selection: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a liver post-mitochondrial fraction (S9) from induced rodents to mimic mammalian metabolism.

  • Exposure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined and can be tested using the plate incorporation method or the pre-incubation method.[4]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay - OECD 487

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[5][6]

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of chromosomal damage or aneuploidy.

Procedure:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Alkaline Comet Assay - OECD 489

The in vivo comet assay is a sensitive method for the detection of DNA strand breaks in eukaryotic cells.[1][7][8]

Principle: Single cells or nuclei are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis at a high pH. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Procedure:

  • Animal Dosing: Typically, rodents are treated with the test substance, usually via the clinical route of administration. At least three dose levels are used, along with a vehicle and a positive control.

  • Tissue Collection: After a specified time, animals are euthanized, and target tissues (e.g., liver, stomach, bone marrow) are collected.

  • Cell/Nuclei Isolation: Single-cell or nuclei suspensions are prepared from the tissues.

  • Slide Preparation: The cells/nuclei are embedded in a low-melting-point agarose and layered onto a microscope slide.

  • Lysis and Electrophoresis: The slides are immersed in a lysis solution to remove cell membranes and proteins, followed by electrophoresis in an alkaline buffer (pH > 13).

  • Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using an image analysis system. The percentage of DNA in the tail is a common metric for quantifying DNA damage. A significant, dose-dependent increase in tail DNA indicates a positive result.

Visualization of Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) mix Mix Components bacterial_strains->mix test_substance Test Substance (Sulfonate Ester) test_substance->mix s9_mix S9 Mix (Metabolic Activation) s9_mix->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenicity count->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

InVitro_Micronucleus_Workflow cluster_culture Cell Culture & Exposure cluster_processing Processing cluster_analysis Analysis cells Mammalian Cells (e.g., CHO, TK6) expose Expose to Test Substance (+/- S9 Mix) cells->expose cyto_b Add Cytochalasin B (Cytokinesis Block) expose->cyto_b harvest Harvest, Fix, and Stain Cells cyto_b->harvest score Score Micronuclei in Binucleated Cells harvest->score result Assess Clastogenicity/ Aneugenicity score->result

Caption: Workflow of the In Vitro Micronucleus Assay.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes sulfonate Sulfonate Ester (Alkylating Agent) dna_damage DNA Alkylation (e.g., O6-methylguanine) sulfonate->dna_damage ber Base Excision Repair (BER) dna_damage->ber ner Nucleotide Excision Repair (NER) dna_damage->ner mgmt Direct Reversal (MGMT) dna_damage->mgmt apoptosis Apoptosis (Cell Death) dna_damage->apoptosis mutation Mutation dna_damage->mutation repair Successful Repair ber->repair ner->repair mgmt->repair

Caption: DNA Damage and Repair Pathways Activated by Alkylating Agents.

Conclusion

The assessment of genotoxicity is a critical step in ensuring the safety of pharmaceutical products. Sulfonate ester impurities, due to their potential as alkylating agents, require careful evaluation. The Ames test, in vitro micronucleus assay, and in vivo comet assay each provide valuable, and often complementary, information on the genotoxic potential of these impurities. A thorough understanding of the principles, methodologies, and comparative strengths and weaknesses of these assays, as outlined in this guide, will enable researchers to design and execute a robust testing strategy that is compliant with regulatory expectations and protective of public health.

References

A Comparative Guide to Analytical Methods for Tosylate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of tosylates: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the purity, safety, and efficacy of pharmaceutical products. Tosylates, often present as impurities from the manufacturing process, require sensitive and accurate detection methods. This guide offers a comparative overview of the performance of these techniques, supported by typical experimental data, to aid in the selection of the most suitable method for your specific needs.

Data Presentation: A Head-to-Head Comparison

The performance of each analytical method is summarized below based on key validation parameters. The data presented are typical values derived from the literature for the analysis of small organic molecules and are intended to provide a comparative baseline.

Validation ParameterHPLC-UVLC-MS/MSqNMR
**Linearity (R²) **>0.999[1]>0.99>0.999
Accuracy (% Recovery) 90-103%[2]80-120%98-102%
Precision (%RSD) <2.0%[3]<15%<1.0%[4]
Limit of Detection (LOD) ~0.15 ppm[1]<10 ng/L[5]~10-100 µg/mL
Limit of Quantitation (LOQ) ~0.5 ppm[1]~30 ng/L~50-500 µg/mL
Specificity Moderate to HighVery High[6]Very High

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

HPLC-UV Method for Tosylate Detection

This method is suitable for the routine quantification of tosylate impurities in drug substances.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of the specific tosylate impurity.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific tosylate.

  • Standard Solution Preparation: Prepare a stock solution of the tosylate reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the drug substance in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 225 nm[1]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the tosylate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of tosylate using the calibration curve generated from the standard solutions.

LC-MS/MS Method for Tosylate Detection

This method offers high sensitivity and selectivity, making it ideal for the trace-level analysis of tosylates, especially in complex matrices like biological fluids.[6][7]

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of the specific tosylate and its isotopically labeled internal standard (if available).

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases, for example, 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Standard Solution Preparation: Prepare a stock solution of the tosylate reference standard and the internal standard. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the tosylate.

  • Sample Preparation: For biological samples, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is typically required. The extracted sample is then reconstituted in the mobile phase.

  • LC Conditions:

    • Use a gradient elution program with Mobile Phases A and B to achieve optimal separation.

    • Flow rate: 0.5 mL/min

    • Injection volume: 5 µL

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive or negative ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.[5] The precursor ion and a specific product ion for the tosylate and the internal standard need to be determined.

  • Analysis and Quantification: Inject the standards and samples. The concentration of the tosylate in the sample is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against the calibration curve.

qNMR Method for Tosylate Detection

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance or the concentration of an analyte without the need for a specific reference standard of the analyte.[8]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of a deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the tosylate and the internal standard. Select non-overlapping, well-resolved signals for integration.

  • Calculation: The concentration or purity of the tosylate is calculated using the following formula, which relates the integral values, the number of protons giving rise to each signal, the molar masses, and the masses of the sample and the internal standard.[9]

Mandatory Visualizations

The following diagrams illustrate the workflows and comparative aspects of the discussed analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Tosylate Detection Methods cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution & Data Collection cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion define_scope Define Scope & Acceptance Criteria prep_samples Prepare Homogeneous Sample Lots define_scope->prep_samples hplc HPLC-UV Analysis prep_samples->hplc lcms LC-MS/MS Analysis prep_samples->lcms qnmr qNMR Analysis prep_samples->qnmr linearity Linearity Assessment (R²) hplc->linearity accuracy Accuracy (% Recovery) hplc->accuracy precision Precision (%RSD) hplc->precision sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity specificity Specificity hplc->specificity lcms->linearity lcms->accuracy lcms->precision lcms->sensitivity lcms->specificity qnmr->linearity qnmr->accuracy qnmr->precision qnmr->sensitivity qnmr->specificity report Final Report & Method Selection linearity->report accuracy->report precision->report sensitivity->report specificity->report

Caption: Workflow for cross-validation of analytical methods.

MethodComparison Comparison of Key Attributes for Tosylate Detection Methods cluster_attributes Key Performance Attributes HPLC_UV HPLC-UV Sensitivity: Moderate (ppm level) Specificity: Good Cost: Low Throughput: High Notes: Ideal for routine QC LCMSMS LC-MS/MS Sensitivity: Very High (ppb-ppt level) Specificity: Excellent Cost: High Throughput: Medium Notes: Best for trace analysis qNMR qNMR Sensitivity: Low (µg/mL level) Specificity: Excellent Cost: High Throughput: Low Notes: Primary method, no reference standard needed Sensitivity Sensitivity Sensitivity->HPLC_UV Sensitivity->LCMSMS Sensitivity->qNMR Specificity Specificity Specificity->HPLC_UV Specificity->LCMSMS Specificity->qNMR Cost Cost Cost->HPLC_UV Cost->LCMSMS Cost->qNMR Throughput Throughput Throughput->HPLC_UV Throughput->LCMSMS Throughput->qNMR

Caption: Key attribute comparison of analytical methods.

References

A Comparative Guide to the Reactivity of Alkyl vs. Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. Sulfonate esters are among the most versatile and widely utilized leaving groups due to their high reactivity and the ability to be readily synthesized from alcohols. This guide provides an objective comparison of the reactivity of two major classes of sulfonates: alkyl sulfonates and aryl sulfonates, supported by experimental data to inform rational decisions in reaction design and optimization.

Quantitative Comparison of Reactivity

The reactivity of a sulfonate leaving group is fundamentally linked to the stability of the sulfonate anion that is formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability can be assessed by the pKa of the corresponding sulfonic acid; a lower pKa indicates a stronger acid and a more stable conjugate base.[1]

Direct experimental comparison of reaction rates provides the most definitive measure of leaving group ability. The following table summarizes key data for two of the most common examples of alkyl and aryl sulfonates: methanesulfonate (B1217627) (mesylate) and p-toluenesulfonate (tosylate), respectively.

Leaving GroupTypeAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate
MethanesulfonateAlkylOMsMethanesulfonic Acid~ -1.9[1]1.00[1]
p-ToluenesulfonateArylOTsp-Toluenesulfonic Acid~ -2.8[1]0.70[1]

The data indicates that while both are excellent leaving groups, the alkyl sulfonate (mesylate) is slightly more reactive than the aryl sulfonate (tosylate) in S_N2 reactions under the specific conditions of the cited study.[1] This may seem counterintuitive given the lower pKa of p-toluenesulfonic acid, which would suggest the tosylate anion is more stable. The observed reactivity is a result of the interplay between the electronic and steric effects of the alkyl (methyl) versus the aryl (tolyl) group on the sulfur atom.[1]

Factors Influencing Reactivity

The primary distinction in reactivity between alkyl and aryl sulfonates arises from the nature of the group attached to the sulfonyl moiety.

  • Electronic Effects: The electron-donating or withdrawing nature of the R group in R-SO₃⁻ influences the stability of the sulfonate anion. In aryl sulfonates, the aromatic ring can influence the electron density at the sulfur atom. Electron-withdrawing substituents on the aryl ring can further stabilize the departing anion through induction and resonance, thereby increasing the reactivity of the sulfonate as a leaving group.

  • Steric Effects: The bulk of the group attached to the sulfonyl core can impact the rate of reaction, particularly in sterically hindered systems. The tolyl group in tosylate is bulkier than the methyl group in mesylate.[1]

The relationship between these factors and the resulting reaction rate is illustrated in the following diagram.

G cluster_factors Factors Influencing Sulfonate Reactivity cluster_properties Leaving Group Properties cluster_outcome Reaction Outcome Electronic_Effects Electronic Effects (Inductive/Resonance) Anion_Stability Stability of Sulfonate Anion Electronic_Effects->Anion_Stability influences Steric_Hindrance Steric Hindrance Reaction_Rate Rate of Nucleophilic Substitution/Elimination Steric_Hindrance->Reaction_Rate affects Leaving_Group_Ability Leaving Group Ability Anion_Stability->Leaving_Group_Ability determines Leaving_Group_Ability->Reaction_Rate governs

Caption: Logical relationship of factors affecting sulfonate reactivity.

Experimental Protocols

To experimentally determine the relative reactivity of alkyl and aryl sulfonates, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol outlines a general methodology for comparing the reaction rates of an alkyl tosylate and an alkyl mesylate.

Objective:

To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.

Materials:
  • 1-Butanol (B46404)

  • p-Toluenesulfonyl chloride

  • Methanesulfonyl chloride

  • Pyridine (B92270)

  • Dichloromethane

  • Sodium Iodide

  • Acetone

  • Standard laboratory glassware and analytical equipment (TLC, HPLC or GC)

Procedure:

Part 1: Synthesis of Alkyl Sulfonates

  • Synthesis of 1-Butyl Tosylate:

    • In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.[1]

    • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

    • Upon completion, quench the reaction with cold water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl tosylate. Purify by chromatography if necessary.

  • Synthesis of 1-Butyl Mesylate:

    • Follow the same procedure as for 1-butyl tosylate, but substitute methanesulfonyl chloride (1.1 eq) for p-toluenesulfonyl chloride.

Part 2: Kinetic Measurement of Nucleophilic Substitution

  • Reaction Setup:

    • Prepare solutions of known concentration of 1-butyl tosylate and 1-butyl mesylate in acetone.

    • Prepare a solution of sodium iodide of a known concentration in acetone.

    • In separate reaction vessels thermostated at a constant temperature (e.g., 25°C), mix the alkyl sulfonate solution with the sodium iodide solution to initiate the reaction.[1]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a large volume of a cold solvent).

    • Analyze the composition of the quenched aliquot by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining alkyl sulfonate.

  • Data Analysis:

    • Plot the concentration of the alkyl sulfonate versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.[1]

    • The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.[1]

The experimental workflow for this comparison is depicted below.

G cluster_synthesis Part 1: Synthesis cluster_kinetics Part 2: Kinetics cluster_result Result Alcohol 1-Butanol Sulfonyl_Chlorides Tos-Cl / Mes-Cl + Pyridine Alcohol->Sulfonyl_Chlorides Sulfonates 1-Butyl Tosylate 1-Butyl Mesylate Sulfonyl_Chlorides->Sulfonates Reaction_Setup Mix Sulfonate with NaI in Acetone Sulfonates->Reaction_Setup Monitoring Withdraw & Quench Aliquots at Intervals Reaction_Setup->Monitoring Analysis Analyze by HPLC or GC Monitoring->Analysis Data_Processing Plot [Sulfonate] vs. Time Determine Initial Rates Analysis->Data_Processing Relative_Rate Calculate Relative Rate Data_Processing->Relative_Rate

Caption: Experimental workflow for comparing sulfonate reactivity.

Conclusion

Both alkyl and aryl sulfonates are highly effective leaving groups, significantly more reactive than their corresponding alcohols. Experimental data from S_N2 reactions suggest that simple alkyl sulfonates like mesylates are slightly more reactive than common aryl sulfonates like tosylates. The choice between an alkyl and an aryl sulfonate in a synthetic strategy may depend on several factors including the desired reactivity, steric considerations, and the potential for modification of the aryl ring to fine-tune the leaving group ability. For sluggish reactions, a more reactive sulfonate, potentially an aryl sulfonate with electron-withdrawing groups, may be advantageous. Conversely, for highly reactive substrates, a less reactive sulfonate might provide better control. This guide provides the foundational data and experimental framework to assist researchers in making an informed selection.

References

Unveiling the Antimicrobial Potential of 4-Methylbenzenesulfonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic microorganisms. A promising class of molecules, 4-Methylbenzenesulfonate (tosylate) derivatives, has emerged as a focal point of research, demonstrating significant antimicrobial and antibiofilm activities. This guide provides a comprehensive evaluation of various tosylate derivatives, presenting a comparative analysis of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Performance Evaluation of Tosylate Derivatives

Recent studies have highlighted the antimicrobial prowess of several tosylate derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for various novel compounds. Below are summary tables of these findings, comparing the activity of tosylate derivatives against pathogenic bacteria.

Table 1: Antibacterial Activity of N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Positive Bacteria[1]
CompoundS. aureus ATCC 25923 MIC (µg/mL)S. aureus MRSA ATCC 43300 MIC (µg/mL)S. epidermidis ATCC 12228 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)
10 4848
16 4448
Ciprofloxacin 0.250.50.51
Table 2: Antibacterial Activity of Sulfonamide Derivatives against Staphylococcus aureus[2][3]
CompoundS. aureus ATCC 25923 MIC (µg/mL)Clinical S. aureus Isolates MIC Range (µg/mL)
1a 256256-512
1b 6464-256
1c 6464-256
1d 6464-256
Vancomycin 4-
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) 3232-512
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II) 6464-512
Table 3: Antibiofilm Activity of Tosylated Compounds against Pseudomonas aeruginosa[4]
CompoundConcentration for significant biofilm inhibition (µg/mL)
Propargyl tosylate (ZS4) 200
ZS5 >200
ZS6 >200
ZS13 >200

Experimental Protocols

The evaluation of these this compound derivatives was conducted using standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies employed in the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured on a suitable agar (B569324) medium, and a few colonies are transferred to a sterile broth. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions: The tosylate derivatives and control antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air conditions.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Filter paper disks impregnated with a standard concentration of the tosylate derivative or control antibiotic are placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured. The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to established interpretive criteria.

Crystal Violet Assay for Biofilm Inhibition

This assay is used to quantify the effect of a compound on bacterial biofilm formation.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well microtiter plate containing various concentrations of the test compound in a suitable growth medium.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile saline solution or distilled water.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Quantification: The excess stain is washed away, and the crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically 570-595 nm). The reduction in absorbance in the presence of the test compound compared to the control indicates the degree of biofilm inhibition.

Mechanism of Action and Signaling Pathways

Many of the evaluated this compound derivatives are structurally related to sulfonamides, a well-established class of antimicrobial agents. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.

Folic_Acid_Synthesis_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Synthesis DHFS Dihydrofolate Synthase (DHFS) Dihydropteroic_acid->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Reduction Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfer Sulfonamides This compound Derivatives (Sulfonamides) Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamide-like Compounds.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Tosylate Derivatives prep_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

The exploration of this compound derivatives as antimicrobial agents presents a promising avenue for the development of new therapeutics. The data summarized in this guide demonstrates that various tosylated compounds exhibit potent activity against clinically relevant bacteria, including drug-resistant strains. The versatility in their synthesis allows for the generation of a diverse library of molecules with a range of antimicrobial and antibiofilm properties. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in combating infectious diseases.

The Triflate Advantage: A Quantitative Comparison of Leaving Group Ability in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical parameter that can dictate the success of a chemical transformation. Among the plethora of options, tosylate (TsO⁻) and triflate (TfO⁻) are two of the most commonly employed sulfonates. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental methodologies, to aid in the rational selection of the optimal leaving group for specific synthetic challenges.

The fundamental role of a leaving group is to depart from a molecule, taking with it a pair of electrons, thereby facilitating reactions such as nucleophilic substitutions and eliminations. The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure. In this regard, both tosylate and triflate are considered excellent leaving groups, far superior to halides or hydroxide. However, kinetic studies reveal a significant difference in their reactivity, with triflate consistently demonstrating a pronounced advantage.

Quantitative Comparison of Reactivity

The superior leaving group ability of triflate over tosylate is quantitatively substantiated by comparing the pKa of their conjugate acids and, more directly, their relative rates of reaction in nucleophilic substitution reactions. A lower pKa of the conjugate acid indicates a more stable anion, and consequently, a better leaving group. Triflic acid (TfOH) is a superacid with a pKa of approximately -14, while p-toluenesulfonic acid (TsOH) has a pKa of about -2.8. This vast difference in acidity underscores the exceptional stability of the triflate anion.

This stability translates directly to reaction kinetics, as illustrated in the following table summarizing relative rates for S_N2 reactions:

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate (approx.)
Triflate-OTfTriflic Acid~ -14~10⁴ - 10⁵
Tosylate-OTsp-Toluenesulfonic Acid-2.81

Table 1: Comparison of Leaving Group Properties and Reactivity. The relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent.

The data unequivocally shows that triflate is several orders of magnitude more reactive than tosylate in S_N2 reactions.[1] This dramatic rate enhancement is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms in the triflate group, which effectively delocalizes and stabilizes the developing negative charge in the transition state.[2]

Experimental Protocols for Kinetic Comparison

A common and effective method for experimentally determining the relative leaving group ability of tosylate and triflate is through solvolysis reactions, where the solvent acts as the nucleophile. The progress of the reaction can be monitored over time using various analytical techniques.

General Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate

This protocol outlines a general procedure for comparing the rates of solvolysis of a secondary alkyl tosylate and triflate (e.g., 2-octyl tosylate and 2-octyl triflate).

1. Synthesis of Alkyl Sulfonates:

  • 2-Octyl Tosylate: To a solution of 2-octanol (B43104) in pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (TsCl) portion-wise. Stir the reaction at 0 °C for several hours. The pyridine acts as a base to neutralize the HCl generated. After the reaction is complete, the mixture is worked up by extraction to isolate the 2-octyl tosylate.[3]

  • 2-Octyl Triflate: Due to the high reactivity of triflic anhydride (B1165640), this reaction is typically performed at low temperatures (e.g., -78 °C) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine in a non-polar solvent such as dichloromethane. Triflic anhydride is added slowly to a solution of 2-octanol and the base. The reaction is usually rapid. The product is then isolated via an appropriate workup procedure.

2. Kinetic Monitoring by HPLC:

  • Reaction Setup: A solution of the alkyl sulfonate (tosylate or triflate) of a known concentration is prepared in a suitable solvent (e.g., 50% aqueous trifluoroethanol).[1] The reaction vessel is maintained at a constant temperature using a thermostated bath.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by dilution with a cold solvent).

  • Analysis: The concentration of the remaining alkyl sulfonate and/or the appearance of the alcohol product is quantified using High-Performance Liquid Chromatography (HPLC).[3] A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compounds are detected using a UV detector.

  • Data Analysis: The natural logarithm of the concentration of the alkyl sulfonate is plotted against time. For a first-order reaction, this plot should yield a straight line, the slope of which is the negative of the rate constant (k).

3. Kinetic Monitoring by NMR Spectroscopy:

  • Reaction Setup: The reaction is initiated directly in an NMR tube by adding the final reagent (e.g., the alkyl sulfonate to the solvent). The NMR spectrometer is pre-shimmed and the temperature is equilibrated.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals.[2][4]

  • Analysis: The disappearance of a characteristic peak of the starting material or the appearance of a characteristic peak of the product is integrated in each spectrum. The relative integrals are then used to determine the concentration of the species over time. This data is then plotted to determine the rate constant.[5][6]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Kinetic Comparison cluster_synthesis 1. Synthesis of Substrates cluster_kinetics 2. Kinetic Monitoring cluster_analysis 3. Data Analysis Alcohol Secondary Alcohol (e.g., 2-Octanol) Tosylate Alkyl Tosylate Alcohol->Tosylate + TsCl, Pyridine Triflate Alkyl Triflate Alcohol->Triflate + Tf2O, Pyridine TsCl p-Toluenesulfonyl Chloride (TsCl) Tf2O Triflic Anhydride (Tf2O) Base Pyridine Reaction Solvolysis Reaction (Constant Temperature) Tosylate->Reaction Triflate->Reaction Sampling Aliquoting at Time Intervals Reaction->Sampling Analysis Analysis (HPLC or NMR) Sampling->Analysis Plotting Plot ln[Substrate] vs. Time Analysis->Plotting RateConstant Determine Rate Constant (k) Plotting->RateConstant Comparison Compare k_triflate and k_tosylate RateConstant->Comparison

Caption: Workflow for the experimental comparison of tosylate and triflate leaving group abilities.

SN2_Mechanism S_N2 Reaction Mechanism cluster_legend Legend Reactants Nu⁻ + R-LG TS [Nu---R---LG]⁻ (Transition State) Reactants->TS Backside Attack Products Nu-R + LG⁻ TS->Products Inversion of Stereochemistry Nu Nu⁻ = Nucleophile R_LG R-LG = Substrate with Leaving Group LG LG⁻ = Leaving Group (e.g., -OTs, -OTf)

Caption: Generalized S_N2 reaction mechanism.

SN1_Mechanism S_N1 Reaction Mechanism cluster_legend Legend Reactant R-LG Carbocation R⁺ + LG⁻ (Carbocation Intermediate) Reactant->Carbocation Step 1: Ionization (rate-determining) Product Nu-R Carbocation->Product Step 2: Nucleophilic Attack Nucleophile Nu⁻ Nu Nu⁻ = Nucleophile R_LG R-LG = Substrate with Leaving Group LG LG⁻ = Leaving Group (e.g., -OTs, -OTf)

Caption: Generalized S_N1 reaction mechanism.

Conclusion

The kinetic data overwhelmingly supports the classification of triflate as a superior leaving group compared to tosylate. The significantly faster reaction rates observed with triflates can be a decisive advantage in many synthetic applications, particularly when dealing with less reactive substrates or when milder reaction conditions are required. While tosylates remain a cost-effective and highly useful leaving group for many transformations, the exceptional reactivity of triflates makes them the preferred choice for challenging nucleophilic substitution reactions where maximizing reaction rate and yield is paramount. The experimental protocols outlined provide a robust framework for researchers to quantify these differences and make informed decisions in their synthetic endeavors.

References

Confirming Tosylation: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful tosylation of a molecule is a critical step in many synthetic pathways. Unambiguous confirmation of the resulting product's structure is paramount to ensure the integrity of subsequent reactions and the final compound. While traditional methods like Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) offer valuable insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful tool for definitive structural elucidation. This guide provides a comprehensive comparison of 2D NMR techniques with alternative methods for the confirmation of product structure after tosylation, supported by experimental data and detailed protocols.

The Power of 2D NMR in Tosylation Analysis

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The presence of the tosyl group can be inferred from characteristic signals: two doublets in the aromatic region (around 7.3-7.8 ppm) and a singlet for the methyl group (around 2.4 ppm) in the ¹H NMR spectrum. However, in complex molecules, signal overlap and ambiguous multiplicities can hinder a definitive structural assignment.

This is where 2D NMR techniques become indispensable. By correlating nuclear spins through chemical bonds, they provide a detailed connectivity map of the molecule, leaving no room for ambiguity. The most common 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish the proton-proton connectivity within the molecule's backbone and side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals and confirming the attachment of protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments, including the connection of the tosyl group to the parent molecule.

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the precise location of the tosyl group and the overall structure of the product.

Performance Comparison: 2D NMR vs. Alternative Methods

While 2D NMR offers the most comprehensive structural information, other techniques are also employed in the analysis of tosylation reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for high-throughput screening, impurity profiling, or absolute structural confirmation.

Technique Information Provided Sensitivity Experiment Time Resolution Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity (¹H-¹H, ¹H-¹³C), unambiguous structure confirmation.Moderate (mg scale)HoursHighDefinitive structural elucidation, identification of isomers and byproducts.Lower throughput, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.High (µg-ng scale)MinutesHighHigh sensitivity, rapid analysis, suitable for reaction monitoring.Does not provide detailed connectivity, cannot distinguish isomers easily.
Thin Layer Chromatography (TLC) Reaction progress, presence of starting material and products.Low (µg scale)MinutesLowRapid, inexpensive, ideal for reaction monitoring.Not quantitative, provides limited structural information.

Identifying Side Products: The Case of Chlorination

A common side reaction during tosylation, particularly when using tosyl chloride, is the formation of a chlorinated byproduct. Distinguishing between the desired tosylate and the chlorinated impurity is crucial. 2D NMR provides a definitive method for this differentiation.

While 1D NMR might show subtle shifts, 2D NMR, specifically HMBC, can provide clear evidence. For instance, an HMBC correlation between the protons of the carbon bearing the leaving group and the quaternary carbon of the tosyl group's aromatic ring would confirm the presence of the tosylate. In the case of the chlorinated byproduct, this correlation would be absent.

Experimental Protocols

General Sample Preparation for 2D NMR

A sample concentration of 10-50 mg/mL in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is typically required for 2D NMR analysis. For a complete characterization including ¹³C and 2D spectra, a 50 to 150 mM solution is recommended, which for a typical organic molecule is about 10-30 mg in 600 µL of solvent.[1] The sample should be free of particulate matter.

Typical 2D NMR Acquisition Parameters

The following are example parameters for a 400 MHz spectrometer. Actual parameters may need to be optimized based on the specific instrument and sample.

Experiment Acquisition Time (F2) Number of Increments (F1) Number of Scans Relaxation Delay Typical Experiment Time
COSY 0.26 s2562-41-2 s~10-20 min
HSQC 0.13 s2564-81-2 s~20-40 min
HMBC 0.26 s2568-161-2 s~40-80 min

Note: The use of non-uniform sampling (NUS) can significantly reduce the experiment time for 2D spectra, especially for more concentrated samples.[1]

Visualizing the Workflow and Logic

Experimental Workflow for Product Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a tosylated product using 2D NMR.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation Tosylation Tosylation Reaction Workup Reaction Work-up Tosylation->Workup Purification Column Chromatography / Recrystallization Workup->Purification TLC_MS TLC & Mass Spectrometry Purification->TLC_MS Preliminary Check NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Analysis Structure_Confirmation Structure Confirmation TLC_MS->Structure_Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D For Ambiguity NMR_2D->Structure_Confirmation

A typical experimental workflow for tosylation and product confirmation.
Logical Flow for 2D NMR Data Interpretation

This diagram outlines the logical process of interpreting 2D NMR data to confirm the structure of a tosylated product.

Data Interpretation Logic cluster_data Acquired Data cluster_interpretation Interpretation Steps cluster_conclusion Conclusion COSY_data COSY Spectrum Proton_Connectivity Establish ¹H-¹H Connectivity COSY_data->Proton_Connectivity HSQC_data HSQC Spectrum CH_Correlation Correlate ¹H and ¹³C Signals HSQC_data->CH_Correlation HMBC_data HMBC Spectrum Fragment_Assembly Assemble Molecular Fragments HMBC_data->Fragment_Assembly Tosyl_Confirmation Confirm Tosyl Group Attachment HMBC_data->Tosyl_Confirmation Proton_Connectivity->Fragment_Assembly CH_Correlation->Fragment_Assembly Final_Structure Final Structure Confirmed Fragment_Assembly->Final_Structure Tosyl_Confirmation->Final_Structure

Logical flow for interpreting 2D NMR data for structural confirmation.

References

literature review of the applications of tosylates in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the p-toluenesulfonyl group, commonly known as the tosyl group (Ts), stands as a cornerstone functional group. Its widespread application stems from its ability to transform a poor leaving group, the hydroxyl group, into an excellent one, thereby facilitating a vast array of nucleophilic substitution and elimination reactions. Furthermore, the tosyl group serves as a robust protecting group for amines and has found increasing utility in cross-coupling reactions. This guide provides a comprehensive comparison of tosylates with alternative functional groups and methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in designing efficient and effective synthetic strategies.

Tosylates as Leaving Groups in Nucleophilic Substitution Reactions

The primary and most well-known application of tosylates is to activate alcohols for nucleophilic substitution reactions. The efficacy of a leaving group is correlated with the stability of the departing anion, which can be estimated by the pKa of its conjugate acid. The tosylate anion is highly stabilized by resonance, making it a very weak base and an excellent leaving group.[1][2]

Comparison with Halides and Other Sulfonates

Tosylates are generally better leaving groups than halides (with the exception of iodide in some cases) and offer practical advantages.[1][3] Unlike the often volatile and toxic nature of alkyl halides, alkyl tosylates are frequently crystalline solids, which simplifies their handling, purification, and storage.[1] The aromatic ring in the tosyl group also allows for easy visualization on TLC plates.[1]

When compared to other sulfonate esters, such as mesylates and triflates, tosylates offer a balance of reactivity and cost-effectiveness.[1] While triflates are significantly more reactive due to the powerful electron-withdrawing trifluoromethyl group, they are also more expensive.[4] Mesylates are slightly more reactive than tosylates in SN2 reactions, which is consistent with the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid.[5]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Chloride (Cl⁻)HCl~ -7Low
Bromide (Br⁻)HBr~ -9Medium
Iodide (I⁻)HI~ -10High
Tosylate (OTs⁻) p-Toluenesulfonic acid~ -2.8 0.70 [6]
Mesylate (OMs⁻)Methanesulfonic acid~ -1.91.00[6]
Triflate (OTf⁻)Trifluoromethanesulfonic acid~ -1456,000[6]

Table 1: Comparison of Leaving Group Ability. Relative SN2 reaction rates are approximate and can vary with substrate, nucleophile, and solvent.

Stereochemical Considerations

A key advantage of using tosylates is the stereochemical control they afford. The tosylation of an alcohol proceeds with retention of configuration at the stereocenter. A subsequent SN2 reaction with a nucleophile then occurs with a predictable inversion of configuration. This two-step sequence provides a reliable method for the stereospecific transformation of alcohols.[1]

G cluster_0 Tosylation (Retention) cluster_1 SN2 Reaction (Inversion) Alcohol R-OH TsCl TsCl, Pyridine (B92270) Tosylate R-OTs TsCl->Tosylate Tosylate_sn2 R-OTs Nucleophile Nu⁻ Product Nu-R Nucleophile->Product

Stereochemical outcome of tosylation followed by SN2.
Experimental Protocol: Synthesis of an Alkyl Tosylate

Objective: To convert a primary alcohol into the corresponding tosylate.

Materials:

  • Primary alcohol (e.g., 1-butanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in a mixture of DCM and pyridine at 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by recrystallization or column chromatography.

Tosylates in Cross-Coupling Reactions

Aryl and vinyl tosylates have emerged as effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada reactions.[7][8] They serve as cost-effective and more stable alternatives to the more reactive triflates.[7] While aryl chlorides are cheaper, they often require more electron-rich and specialized ligands to undergo oxidative addition.[8]

Comparison with Other Electrophiles in Suzuki-Miyaura Coupling

The reactivity of the electrophile in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf > Cl > OTs. However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of less reactive electrophiles like aryl tosylates.[9]

ElectrophileRelative ReactivityCatalyst System ExampleTypical Reaction Conditions
Aryl IodideVery HighPd(PPh₃)₄Room Temp to 80 °C
Aryl BromideHighPd(PPh₃)₄60-100 °C
Aryl TriflateHighPd(OAc)₂/PCy₃Room Temperature[10]
Aryl Tosylate Moderate Pd(OAc)₂/Indolyl Phosphine Room Temp to 110 °C [9]
Aryl ChlorideLowPd₂(dba)₃/P(t-Bu)₃80-120 °C

Table 2: General Comparison of Electrophiles in Suzuki-Miyaura Coupling.

Experimental Protocol: Stille Cross-Coupling of an Aryl Tosylate

The following is a general procedure for the Stille coupling of aryl tosylates with organostannanes.[7]

Objective: To synthesize a biaryl compound via Stille coupling of an aryl tosylate.

Materials:

Procedure:

  • In an oven-dried flask under an argon atmosphere, combine the aryl tosylate, organostannane, Pd(OAc)₂, XPhos, and CsF.

  • Add anhydrous tert-butanol via syringe.

  • Heat the reaction mixture at 100 °C and stir until the starting material is consumed (monitored by GC or TLC).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A study on the Stille cross-coupling of aryl mesylates and tosylates reported yields ranging from 51-86% for a variety of substrates.[7]

G cluster_0 Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation R-SnBu₃ PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration

Simplified Stille cross-coupling catalytic cycle.

Tosylates as Protecting Groups

The tosyl group can be used to protect amines and, less commonly, alcohols. It is known for its high stability across a wide range of conditions, including acidic and oxidative environments. However, the robust nature of the tosyl group can also be a drawback, as its removal often requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia) or strong acids at high temperatures.[11]

Comparison with Other Amine Protecting Groups

The choice of an amine protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. The Boc (tert-butoxycarbonyl) group is favored for its ease of removal under mild acidic conditions, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved by mild base. The Cbz (carboxybenzyl) group is typically removed by catalytic hydrogenation. The tosyl group's stability makes it orthogonal to these more labile protecting groups.[11][12]

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
Tosyl (Ts) TsCl, pyridine Strongly reducing (Na/NH₃) or strongly acidic (HBr/AcOH) Very high (stable to acid, base, oxidation, reduction)
Boc(Boc)₂O, baseMild acid (TFA, HCl)Stable to base, nucleophiles, hydrogenation
CbzCbzCl, baseCatalytic hydrogenation (H₂/Pd-C)Stable to mild acid and base
FmocFmoc-Cl, baseMild base (piperidine)Stable to acid and hydrogenation

Table 3: Comparison of Common Amine Protecting Groups.

G Start Amine Present in Molecule? AcidLabile Are there acid-labile groups? Start->AcidLabile BaseLabile Are there base-labile groups? AcidLabile->BaseLabile No UseBoc Use Boc Group AcidLabile->UseBoc Yes Reducible Are there reducible groups? BaseLabile->Reducible No UseFmoc Use Fmoc Group BaseLabile->UseFmoc Yes UseCbz Use Cbz Group Reducible->UseCbz Yes UseTosyl Consider Tosyl Group (for high stability) Reducible->UseTosyl No Other Consider other protecting groups UseTosyl->Other

Decision tree for selecting an amine protecting group.
Experimental Protocol: Tosyl Protection of an Amine

Objective: To protect a primary or secondary amine with a tosyl group.

Materials:

  • Amine

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine (solvent and base)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylamide by recrystallization or column chromatography.[12]

Conclusion

The tosyl group is a remarkably versatile tool in organic synthesis, offering a reliable method for the activation of alcohols, a robust protecting group for amines, and a viable electrophile in modern cross-coupling reactions. While alternatives exist for each of these applications, tosylates often provide an optimal balance of reactivity, stability, and practicality. An understanding of the comparative advantages and disadvantages of tosylates versus other functional groups, supported by the quantitative data and experimental protocols presented in this guide, allows for the rational and strategic design of complex synthetic routes in research and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 4-methylbenzenesulfonate are paramount. Adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety concerns and logistical operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound, also known as p-toluenesulfonic acid, and to use appropriate personal protective equipment (PPE).

Hazard Assessment: this compound is a strong acid that is corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[2][3] Therefore, it is imperative to handle this chemical as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).[2][4]

  • Body Protection: A lab coat or chemical-resistant apron is required.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[1][5]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as sand or dry earth.[5][6] Do not use combustible materials.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.[2][4]

  • Clean-up:

    • For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[1][4]

    • The spill area can then be neutralized with a dilute solution of sodium bicarbonate or lime.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Approach

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[3][7] Do not attempt to dispose of this chemical down the drain or in regular solid waste without proper treatment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound".

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.

Step 2: In-Laboratory Neutralization of Aqueous Waste (Optional but Recommended)

For dilute aqueous solutions of this compound, in-laboratory neutralization can be performed to reduce its corrosivity (B1173158) before collection by a waste disposal service. This procedure should be carried out by trained personnel in a chemical fume hood.

Experimental Protocol: Neutralization with Sodium Bicarbonate

  • Preparation: Place the container with the acidic waste solution in a larger secondary container to prevent spills. Have a pH meter or pH paper ready.

  • Slow Addition of Base: While stirring the solution gently, slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate.[8][9][10][11] Be cautious as the reaction will produce carbon dioxide gas, which can cause frothing.[10]

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Labeling: Once neutralized, securely cap the container and label it as "Neutralized Hazardous Waste: Sodium this compound solution".

  • Collection: This neutralized solution must still be collected as hazardous waste.

Step 3: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "Sodium this compound") and appropriate hazard warnings (e.g., "Corrosive," "Irritant").

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents.[1][2][4]

Step 4: Disposal of Empty Containers

A container that has held this compound should be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water). Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local EHS regulations.

Step 5: Arranging for Final Disposal

Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a certified chemical waste management service.[3][7]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical NameThis compound (p-Toluenesulfonic acid)[12]
CAS Number104-15-4[12]
Molecular FormulaC₇H₈O₃S[12]
Molecular Weight172.20 g/mol [6]
Primary HazardsCorrosive, Causes severe skin burns and eye damage, May cause respiratory irritation[1][2][3]
Incompatible MaterialsStrong oxidizing agents, Strong bases, Metals[1][2][4]
Recommended Neutralizing AgentDilute sodium bicarbonate or lime solution[6]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_start Waste Generation cluster_segregation Segregation cluster_treatment In-Lab Treatment (Aqueous Waste) cluster_collection Collection & Final Disposal Start This compound Waste (Solid or Liquid) SolidWaste Solid Waste Container (Labeled 'Hazardous Waste') Start->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled 'Hazardous Waste') Start->LiquidWaste Liquid Store Store in Designated Satellite Accumulation Area SolidWaste->Store Neutralize Neutralize with Sodium Bicarbonate (Monitor pH to 6-8) LiquidWaste->Neutralize NeutralizedWaste Neutralized Liquid Waste (Labeled 'Neutralized Hazardous Waste') Neutralize->NeutralizedWaste Success NeutralizedWaste->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylbenzenesulfonate (also known as methyl tosylate). The following procedures detail operational plans, personal protective equipment requirements, emergency protocols, and disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards include skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles and a face shield that conform to EN 166 or NIOSH standards.[2]
Skin Protection Use chemical-resistant gloves (e.g., Butyl, Nitrile, Viton) and wear appropriate protective clothing, such as a lab coat or a full chemical-resistant suit, to prevent skin contact.[2][3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection may not be required. In case of insufficient ventilation, or when dealing with spills or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[2][4]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound in the laboratory.

1. Engineering Controls and Preparation:

  • Ensure the work area is well-ventilated, preferably using a chemical fume hood.[4][5]

  • Verify that safety showers and eyewash stations are readily accessible and operational.[4]

  • Keep the chemical container tightly closed when not in use.[1][6]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Avoid all direct contact with the skin and eyes.[1]

  • Prevent the formation of dust and aerosols.

  • Do not ingest or inhale the substance.[6]

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Keep the container tightly sealed and stored in a locked area.[1][4]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response: In the event of a spill, evacuate the area and prevent entry.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material.[5] Collect the absorbed material into a suitable, closed container for disposal.[5] Ventilate the area and decontaminate the spill site. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Waste containing this compound is considered hazardous.

  • All waste materials, including contaminated absorbents and PPE, must be collected in a properly labeled, sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain.

  • Contact a licensed professional waste disposal service for proper disposal.

Chemical Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound A Receiving and Storage B Preparation and PPE Donning A->B C Chemical Handling in Fume Hood B->C D Experiment/Procedure C->D E Decontamination D->E G Spill? D->G Potential Incident F Waste Collection E->F J PPE Doffing and Personal Hygiene E->J I Proper Disposal F->I G->E No H Spill Response Protocol G->H Yes H->F

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.